Product packaging for 6-Hydroxyhexanoic Acid(Cat. No.:CAS No. 1191-25-9)

6-Hydroxyhexanoic Acid

Número de catálogo: B072477
Número CAS: 1191-25-9
Peso molecular: 132.16 g/mol
Clave InChI: IWHLYPDWHHPVAA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

6-Hydroxyhexanoic acid is a versatile six-carbon omega-hydroxy fatty acid that serves as a critical building block and intermediate in numerous research applications. Its primary research value lies in the field of polymer science, where it acts as a monomer for the synthesis of biodegradable polyesters, such as poly(6-hydroxyhexanoate) and related copolymers. These materials are investigated for their potential in biomedical engineering, including the development of drug delivery systems, resorbable sutures, and tissue engineering scaffolds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O3 B072477 6-Hydroxyhexanoic Acid CAS No. 1191-25-9

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

6-hydroxyhexanoic acid
Source PubChem
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InChI

InChI=1S/C6H12O3/c7-5-3-1-2-4-6(8)9/h7H,1-5H2,(H,8,9)
Source PubChem
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InChI Key

IWHLYPDWHHPVAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
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Related CAS

28158-18-1
Record name ε-Hydroxycaproic acid polymer
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DSSTOX Substance ID

DTXSID00152316
Record name 6-Hydroxyhexanoic acid
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Molecular Weight

132.16 g/mol
Source PubChem
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Physical Description

Solid
Record name 6-Hydroxyhexanoic acid
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CAS No.

1191-25-9
Record name 6-Hydroxyhexanoic acid
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Record name 6-Hydroxyhexanoic acid
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Record name 6-Hydroxyhexanoic acid
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Record name 6-Hydroxycaproic acid
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Record name 6-HYDROXYHEXANOIC ACID
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Record name 6-Hydroxyhexanoic acid
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Natural Sources of 6-Hydroxyhexanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxyhexanoic acid (6-HHA) is an omega-hydroxy fatty acid that has garnered significant interest as a versatile platform chemical and a monomer for the synthesis of biodegradable polymers like polycaprolactone (B3415563) (PCL). While chemical synthesis routes are well-established, there is a growing demand for sustainable production from natural and renewable sources. This technical guide provides an in-depth overview of the natural origins of this compound, focusing on its microbial biosynthesis. The document details the metabolic pathways involved, presents quantitative data from relevant studies, and outlines the experimental protocols for its identification and analysis.

Primary Natural Source: Microbial Metabolism

The principal natural source of this compound is microbial activity. It is not a common constituent of plant biopolyesters like cutin or suberin, which are primarily composed of C16 and C18 hydroxy fatty acids[1][2]. Instead, 6-HHA is an intermediate metabolite in the omega-oxidation (ω-oxidation) pathway of medium-chain fatty acids in certain bacteria[3].

Specifically, alkane-utilizing strains of bacteria, such as those from the Pseudomonas genus, are known to produce this compound through the terminal oxidation of hexanoate (B1226103) (caproic acid)[4]. This biological process serves as an alternative to the more common beta-oxidation pathway for fatty acid degradation[5][6].

The Omega-Oxidation Pathway

The biosynthesis of this compound from hexanoic acid occurs in the endoplasmic reticulum of microbial cells and involves a series of enzymatic reactions. The pathway is initiated by the oxidation of the terminal methyl group (the ω-carbon) of the fatty acid[7][8][9].

The key steps are:

  • Hydroxylation: A monooxygenase enzyme system, often involving cytochrome P450, introduces a hydroxyl group onto the ω-carbon of hexanoic acid, forming this compound[5].

  • Oxidation to Aldehyde: The newly formed hydroxyl group is then oxidized to an aldehyde by an alcohol dehydrogenase, yielding 6-oxohexanoic acid (also known as adipic semialdehyde).

  • Oxidation to Carboxylic Acid: A final oxidation step, catalyzed by an aldehyde dehydrogenase, converts the aldehyde group into a carboxylic acid, resulting in the dicarboxylic acid, adipic acid[5][8].

This compound is the initial, stable intermediate in this pathway.

omega_oxidation cluster_pathway Omega-Oxidation of Hexanoic Acid cluster_enzymes Enzyme Classes Hexanoic_Acid Hexanoic Acid HHA_6 This compound Hexanoic_Acid->HHA_6 Monooxygenase (Cytochrome P450) OHA_6 6-Oxohexanoic Acid HHA_6->OHA_6 Alcohol Dehydrogenase E1 Oxidoreductase Adipic_Acid Adipic Acid OHA_6->Adipic_Acid Aldehyde Dehydrogenase E2 Dehydrogenase

Figure 1: Metabolic pathway of this compound formation.

Quantitative Data on Microbial Conversion

While data on the absolute concentrations of this compound in natural environments are scarce, laboratory studies provide valuable insights into the efficiency of its formation and subsequent conversion. Research on alkane-utilizing Pseudomonas species induced with n-hexane has quantified the molar yields of adipic acid from various precursors in the omega-oxidation pathway. These values indirectly reflect the metabolic flux through the this compound intermediate.

Precursor CompoundProductMolar Yield (%)Bacterial Strain(s)Reference
HexanoateAdipic Acid5Pseudomonas spp.[4]
6-Hydroxyhexanoate Adipic Acid30Pseudomonas spp.[4]
6-OxohexanoateAdipic Acid90Pseudomonas spp.[4]

Experimental Protocols

The identification and quantification of this compound from microbial cultures typically involve sample extraction followed by chromatographic analysis, often coupled with mass spectrometry. Due to the polarity and low volatility of 6-HHA, a derivatization step is essential for gas chromatography (GC) analysis[10].

Protocol 1: Culturing of Pseudomonas for 6-HHA Production

This protocol is adapted from studies on fatty acid oxidation in Pseudomonas[4].

  • Strain and Media: Use an alkane-utilizing strain, such as Pseudomonas aeruginosa PAO. Culture in a basal mineral salts medium.

  • Induction: Induce the omega-oxidation pathway by growing the cells in the presence of an appropriate alkane, such as n-hexane (supplied via the vapor phase to avoid toxicity).

  • Biotransformation: Harvest the induced cells by centrifugation, wash with a phosphate (B84403) buffer (e.g., 50 mM, pH 7.0), and resuspend in the same buffer.

  • Substrate Addition: Add the substrate, sodium hexanoate, to the cell suspension to a final concentration of 10-20 mM.

  • Incubation: Incubate the suspension with shaking at 30°C for several hours. Collect samples periodically to monitor the formation of 6-HHA.

  • Sample Preparation: Centrifuge the collected samples to remove cells. The supernatant, containing the metabolites, is used for subsequent analysis.

Protocol 2: Extraction and Derivatization for GC-MS Analysis

This protocol outlines a general procedure for the analysis of hydroxy acids from aqueous samples like culture supernatants[10][11][12].

  • Acidification: Acidify the culture supernatant to pH 2-3 with an acid such as HCl to protonate the carboxylic acid group of 6-HHA.

  • Extraction: Perform a liquid-liquid extraction of the acidified supernatant using a suitable organic solvent, such as ethyl acetate. Repeat the extraction three times to ensure complete recovery.

  • Drying and Concentration: Pool the organic extracts and dry them over anhydrous sodium sulfate. Evaporate the solvent under a stream of nitrogen or using a rotary evaporator to concentrate the sample.

  • Derivatization (Silylation):

    • Re-dissolve the dried extract in a small volume of a suitable solvent (e.g., pyridine (B92270) or acetonitrile).

    • Add a silylating agent. A common choice is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) often with 1% trimethylchlorosilane (TMCS) as a catalyst[13][14].

    • Heat the mixture at 60-75°C for 30-60 minutes to convert the hydroxyl and carboxyl groups of 6-HHA to their trimethylsilyl (B98337) (TMS) derivatives.

  • GC-MS Analysis:

    • Inject the derivatized sample into a gas chromatograph-mass spectrometer (GC-MS).

    • GC Column: Use a non-polar or semi-polar capillary column (e.g., DB-5ms or HP-5ms).

    • Temperature Program: Start with an initial oven temperature of ~80°C, hold for 2 minutes, then ramp to ~280°C at a rate of 10-15°C/min.

    • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode and scan a mass range of m/z 50-500. Identification is achieved by comparing the retention time and mass spectrum of the derivatized analyte to an authentic standard.

experimental_workflow cluster_workflow Analytical Workflow for 6-HHA Identification Culture Microbial Culture (e.g., Pseudomonas spp.) Supernatant Centrifugation & Collect Supernatant Culture->Supernatant Acidify Acidification (pH 2-3) Supernatant->Acidify Extract Liquid-Liquid Extraction (Ethyl Acetate) Acidify->Extract Concentrate Dry & Concentrate Extract Extract->Concentrate Derivatize Derivatization (e.g., BSTFA) Concentrate->Derivatize Analyze GC-MS Analysis Derivatize->Analyze

Figure 2: General workflow for 6-HHA analysis from microbial culture.

Conclusion

The primary natural source of this compound is the microbial omega-oxidation of hexanoic acid, particularly by bacteria of the genus Pseudomonas. It serves as a key intermediate in a metabolic pathway that converts medium-chain fatty acids into dicarboxylic acids. While not found in significant quantities in plants, its microbial origin presents a promising avenue for biotechnological production. Understanding the underlying metabolic pathways and mastering the analytical techniques for its detection are crucial for researchers aiming to harness these natural systems for the sustainable synthesis of this valuable platform chemical.

References

Physical and chemical properties of 6-Hydroxyhexanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Physical and Chemical Properties of 6-Hydroxyhexanoic Acid

Introduction

This compound (6-HHA) is an omega-hydroxy fatty acid that serves as a versatile chemical intermediate and a biologically significant molecule.[1] Structurally, it is a six-carbon straight-chain fatty acid with a hydroxyl group at the terminal (omega) position.[1] This bifunctional nature—possessing both a carboxylic acid and a primary alcohol—allows it to undergo various chemical transformations, most notably intramolecular cyclization to form ε-caprolactone, a key monomer for the production of the biodegradable polyester, polycaprolactone (B3415563) (PCL).[2] Beyond its industrial relevance, 6-HHA is also found in biological systems, including humans, as a metabolite of fatty acid oxidation.[1] Recent studies have highlighted its potential therapeutic roles, such as protecting against obesity and insulin (B600854) resistance.[3]

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, intended for researchers, scientists, and professionals in drug development. It consolidates key data into structured tables, details relevant experimental protocols, and visualizes important chemical and biological pathways.

General Information and Identifiers

Correctly identifying a chemical compound is critical for research and development. The following table summarizes the key identifiers for this compound.

IdentifierValueSource(s)
IUPAC Name This compound[1][4][5]
Synonyms 6-Hydroxycaproic acid, ε-Hydroxycaproic acid, 5-carboxypentanol[1][4]
CAS Number 1191-25-9[1][5]
Molecular Formula C₆H₁₂O₃[1][4][5]
Molecular Weight 132.16 g/mol [1][6]
InChI Key IWHLYPDWHHPVAA-UHFFFAOYSA-N[1][4][5]
SMILES C(CCC(=O)O)CCO[1][4]

Physical Properties

The physical properties of 6-HHA are fundamental to its handling, processing, and application. It is typically a low-melting solid that is hygroscopic.[1][7]

PropertyValueSource(s)
Physical State Solid, low-melting crystalline solid[1][2]
Appearance Colorless to pale yellow[6]
Melting Point 38-40 °C[2][7]
Boiling Point 113-116 °C (pressure not specified); 272-273 °C (estimated at 760 mmHg)[2][6]
Density 0.981 g/cm³[2][7]
Water Solubility Soluble; 2.287 x 10⁵ mg/L at 25 °C (estimated)[2][7]
pKa (Strongest Acidic) 4.71 - 4.75 (Predicted)[2]
logP (Octanol/Water) -0.4 (XLogP3); -0.191 (estimated)[1][6]

Chemical Properties and Reactivity

The dual functionality of 6-HHA governs its chemical behavior. It can react as both a carboxylic acid (e.g., esterification, salt formation) and an alcohol (e.g., oxidation, etherification).

Intramolecular Cyclization (Lactonization) One of the most important reactions of this compound is its intramolecular esterification (lactonization) to form ε-caprolactone, a seven-membered ring.[2] This reversible reaction is typically favored at higher temperatures and under acidic conditions, which facilitate the removal of water.

G cluster_0 HHA This compound CL ε-Caprolactone HHA->CL Heat / Catalyst CL->HHA Hydrolysis Water + H₂O

Figure 1: Reversible cyclization of 6-HHA to ε-Caprolactone.

Polymerization Through polycondensation, 6-HHA can form polyesters. This process involves the esterification reaction between the hydroxyl group of one molecule and the carboxylic acid group of another, releasing water. This is a key method for synthesizing certain types of aliphatic polyesters.

Oxidation The primary alcohol group of 6-HHA can be oxidized to an aldehyde and further to a carboxylic acid, yielding adipic acid (hexanedioic acid). This transformation is significant in biological systems.

Spectral Data

Spectroscopic data is essential for the structural confirmation and purity assessment of 6-HHA.

  • Nuclear Magnetic Resonance (NMR): Both ¹H and ¹³C NMR spectra are available and provide detailed information about the carbon-hydrogen framework.[1][8]

  • Infrared (IR) Spectroscopy: ATR-IR spectra show characteristic absorptions for the hydroxyl (-OH) and carbonyl (C=O) functional groups.[1]

  • Mass Spectrometry (MS): GC-MS data is available, showing the fragmentation pattern of the molecule under electron ionization, which is useful for identification.[1][5]

Biological Activity and Pathways

This compound is not just a synthetic building block; it is also an endogenous metabolite.

Metabolic Pathway In several organisms, including humans, 6-HHA is an intermediate in the ω-oxidation pathway of hexanoate (B1226103) (a six-carbon fatty acid).[9] This pathway involves the hydroxylation of the terminal methyl group, followed by successive oxidations to yield adipic acid. Under certain conditions, 6-HHA can also be converted to a non-metabolizable byproduct, 2-tetrahydrofuranacetic acid.[9]

G Hexanoate Hexanoate HHA This compound Hexanoate->HHA ω-hydroxylation Oxo 6-Oxohexanoate HHA->Oxo Oxidation THF 2-Tetrahydrofuranacetic Acid (Side-Pathway) HHA->THF Adipate Adipic Acid (Primary Pathway) Oxo->Adipate

Figure 2: Simplified metabolic pathway of hexanoate involving 6-HHA.

Therapeutic Potential Recent research has identified 6-HHA as a medium-chain fatty acid that can protect against high-fat diet-induced obesity and insulin resistance.[3] Studies have shown that treatment with 6-HHA can improve adipose insulin sensitivity and lower serum levels of free fatty acids and leptin in obese models.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the characterization and synthesis of this compound.

Protocol 6.1: Determination of Melting Point

The melting point is a crucial parameter for verifying the purity of 6-HHA. This protocol is based on standard capillary methods.[10][11][12]

Materials:

  • This compound sample (must be dry)

  • Capillary tubes (one end sealed)

  • Mortar and pestle (if sample is granular)

  • Melting point apparatus (e.g., Mel-Temp)

  • Thermometer

Procedure:

  • Sample Preparation: Place a small amount of the 6-HHA sample on a clean, dry surface. If the solid is crystalline or granular, gently pulverize it to a fine powder using a mortar and pestle.[12]

  • Loading the Capillary Tube: Jab the open end of a capillary tube into the powdered sample. Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end. Repeat until the packed sample height is approximately 2-3 mm.[12]

  • Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus. Ensure the thermometer is correctly positioned.

  • Heating: Begin heating the apparatus. If the approximate melting point is known (38-40 °C), heat at a medium rate until the temperature is about 15-20 °C below the expected melting point.

  • Measurement: Reduce the heating rate significantly to about 1-2 °C per minute.[12]

  • Record T-initial: Note the temperature at which the first drop of liquid becomes visible.[12]

  • Record T-final: Note the temperature at which the entire sample has completely melted into a clear liquid.

  • Melting Range: The melting point is reported as the range between T-initial and T-final. For a pure sample, this range should be narrow (0.5-2 °C). Impurities typically lower and broaden the melting range.[10]

G Start Start Prep Prepare Sample (Dry & Pulverize) Start->Prep Load Load Capillary Tube (2-3 mm height) Prep->Load Place Place in Apparatus Load->Place Heat1 Heat at Medium Rate (to ~20°C) Place->Heat1 Heat2 Heat Slowly (1-2°C / min) Heat1->Heat2 Record1 Record T_initial (First liquid drop) Heat2->Record1 Record2 Record T_final (Completely liquid) Record1->Record2 End End Record2->End

Figure 3: Workflow for melting point determination.
Protocol 6.2: Conceptual Synthesis via Biocatalytic Cascade

This protocol outlines the conceptual workflow for synthesizing 6-HHA from cyclohexane (B81311) using a recombinant microbial host, such as Pseudomonas taiwanensis, engineered with a multi-enzyme cascade.[13]

Principle: A whole-cell biocatalyst is engineered to express a series of enzymes that sequentially convert the substrate (cyclohexane) into the desired product (6-HHA). This approach avoids harsh chemical reagents and can offer high selectivity.

Enzymatic Steps:

  • Step 1: A cytochrome P450 monooxygenase (Cyp) hydroxylates cyclohexane to cyclohexanol (B46403).

  • Step 2: A cyclohexanol dehydrogenase (CDH) oxidizes cyclohexanol to cyclohexanone (B45756).

  • Step 3: A cyclohexanone monooxygenase (CHMO) performs a Baeyer-Villiger oxidation on cyclohexanone to form ε-caprolactone.

  • Step 4: A lactonase (Lact) hydrolyzes the ε-caprolactone ring to yield this compound.

G cluster_0 Recombinant Host Cell (e.g., P. taiwanensis) CycHexane Cyclohexane CycHexanol Cyclohexanol CycHexane->CycHexanol Cyp CycHexanone Cyclohexanone CycHexanol->CycHexanone CDH Caprolactone ε-Caprolactone CycHexanone->Caprolactone CHMO HHA This compound Caprolactone->HHA Lactonase

Figure 4: Biocatalytic cascade for 6-HHA synthesis from cyclohexane.

Safety and Handling

Proper safety precautions are essential when working with this compound.

  • Hazards: It is classified as causing skin and eye irritation and may cause respiratory irritation.[1][7]

  • Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Minimize dust generation. Wash hands thoroughly after handling.[7]

  • Storage: 6-HHA is hygroscopic and heat-sensitive.[7] Store in a tightly closed container in a dry, cool place, often under frozen conditions (<0 °C).[7]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[7]

  • Decomposition: Thermal decomposition may produce carbon monoxide and carbon dioxide.[7]

Conclusion

This compound is a compound of significant interest due to its dual role as a chemical precursor and a bioactive molecule. Its well-defined physical properties, combined with the versatile reactivity of its alcohol and carboxylic acid groups, make it a valuable building block for polymers like PCL. Furthermore, its endogenous nature and emerging role in metabolic regulation open new avenues for research in drug development and therapeutics. A thorough understanding of its properties, as outlined in this guide, is fundamental for its effective and safe application in both industrial and scientific settings.

References

6-Hydroxyhexanoic acid CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 6-Hydroxyhexanoic Acid

This guide provides comprehensive technical information on this compound, including its chemical identity, physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and visualizations of key chemical pathways. This document is intended for researchers, scientists, and professionals in the field of drug development and polymer chemistry.

Chemical Identity and Molecular Structure

This compound is an omega-hydroxy fatty acid that serves as a versatile bifunctional molecule, containing both a hydroxyl and a carboxylic acid functional group. This structure makes it a valuable monomer for the synthesis of polyesters, particularly polycaprolactone, and a precursor for other important chemicals like adipic acid.

  • CAS Number : 1191-25-9[1][2]

  • Molecular Formula : C₆H₁₂O₃[1]

  • IUPAC Name : this compound[1]

  • Synonyms : 6-Hydroxycaproic acid, ε-Hydroxycaproic acid[1][3]

  • Molecular Structure :

    • SMILES : O=C(O)CCCCCO[2][3]

    • InChI : InChI=1S/C6H12O3/c7-5-3-1-2-4-6(8)9/h7H,1-5H2,(H,8,9)[1][2]

    • InChIKey : IWHLYPDWHHPVAA-UHFFFAOYSA-N[1][2]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for designing experimental setups, purification procedures, and for understanding the compound's behavior in various chemical environments.

PropertyValueUnitSource
Molecular Weight 132.16 g/mol [1]
Appearance White or Colorless to Light yellow powder, lump, or clear liquid-
Melting Point 40-41°C[4]
Boiling Point 89-90 @ 1 Torr°C[4]
Density 1.0214 @ 20 °Cg/cm³[4]
pKa 4.75 ± 0.10 (Predicted)[5]
Water Solubility Soluble[5]
logP (Octanol/Water) 0.624 (Crippen Calculated)[3]

Synthesis Protocols

This compound can be synthesized through various routes, including chemical hydrolysis of ε-caprolactone and biocatalytic oxidation of 1,6-hexanediol (B165255).

Chemical Synthesis: Hydrolysis of ε-Caprolactone

This method involves the ring-opening of ε-caprolactone. Both base- and acid-catalyzed procedures are possible. The base-catalyzed method is often preferred to minimize the risk of re-polymerization.

Experimental Protocol (Base-Catalyzed):

  • Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ε-caprolactone in a suitable solvent mixture (e.g., water and ethanol (B145695) for miscibility).[6]

  • Addition of Base : Slowly add an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH), to the ε-caprolactone solution. A molar ratio of 1:1.1 (ε-caprolactone to base) is typical.[6]

  • Reaction Conditions : Heat the mixture to 60-80 °C and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[6]

  • Work-up : After completion, cool the reaction mixture to room temperature. Carefully acidify the solution with a dilute acid (e.g., HCl) to protonate the carboxylate.

  • Extraction : Extract the aqueous solution multiple times with an organic solvent such as ethyl acetate (B1210297).[6]

  • Purification : Combine the organic extracts, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude this compound. Further purification can be achieved by column chromatography if required.[6]

Biocatalytic Synthesis from 1,6-Hexanediol

This green chemistry approach utilizes whole-cell biocatalysts, such as Gluconobacter oxydans, to selectively oxidize 1,6-hexanediol to this compound.[7][8]

Experimental Protocol (using Gluconobacter oxydans):

  • Preculture Preparation : Inoculate G. oxydans DSM 50049 into a flask containing a suitable medium (e.g., 25 g/L glycerol (B35011) and 10 g/L yeast extract, pH 5). Incubate at 30 °C with shaking (e.g., 200 rpm) for 24-48 hours.

  • Cell Harvesting : Centrifuge the culture broth (e.g., at 4700 × g for 15 minutes) to collect the cell pellet. Wash the cells twice with a buffer solution (e.g., 0.1 M sodium phosphate (B84403), pH 7).[9]

  • Biotransformation : Resuspend the washed cell pellet in 100 mM sodium phosphate buffer (pH 7) containing 1,6-hexanediol (e.g., 84.6 mM).[9]

  • Reaction Conditions : Perform the biotransformation in an incubator at 30 °C with shaking (200 rpm). Maintain the pH between 6 and 7 by adding a 0.5 N NaOH solution as needed. This pH control is crucial for selectively producing this compound and preventing further oxidation to adipic acid.[9][10]

  • Monitoring : Collect samples periodically to analyze the concentrations of the substrate and product using Gas Chromatography (GC) or HPLC.

  • Product Isolation : After the reaction, centrifuge the mixture to remove the cells. The supernatant containing this compound can be concentrated by evaporation to remove water, followed by vacuum drying to obtain the final product.[9] An isolated yield of 96.5% has been reported using this method.[9]

Analytical Protocols

Accurate quantification and characterization of this compound are critical. Gas chromatography-mass spectrometry (GC-MS) and HPLC are commonly employed techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to its low volatility, this compound requires derivatization prior to GC-MS analysis to convert the polar hydroxyl and carboxyl groups into more volatile moieties (e.g., trimethylsilyl (B98337) esters).

Experimental Protocol (General):

  • Sample Preparation : Dry the sample containing this compound completely.

  • Derivatization : Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) in a suitable solvent like pyridine (B92270) or acetonitrile (B52724). Heat the mixture (e.g., at 70 °C for 30 minutes) to ensure complete derivatization of both the hydroxyl and carboxylic acid groups.

  • GC-MS Analysis :

    • Injection : Inject 1 µL of the derivatized sample into the GC-MS system.

    • Column : Use a non-polar or semi-polar capillary column (e.g., VF-1ms or similar).[9]

    • Oven Program : A typical temperature program starts at a low temperature (e.g., 50 °C), holds for a few minutes, and then ramps up to a high temperature (e.g., 250 °C) at a rate of 10-20 °C/min.[9]

    • Ionization : Use Electron Ionization (EI) at 70 eV.[11]

    • Detection : Acquire mass spectra in full scan mode (e.g., m/z 40-500) to identify the derivatized compound based on its retention time and mass fragmentation pattern.[11]

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC can be used for the quantitative analysis of this compound. Detection can be challenging due to the lack of a strong chromophore. Therefore, detection is often performed at low UV wavelengths (around 210 nm) or using a Refractive Index (RI) detector.

Experimental Protocol (General):

  • Mobile Phase : An isocratic or gradient mobile phase consisting of an aqueous buffer (e.g., dilute phosphoric acid or an acetate buffer to maintain a low pH) and an organic modifier like acetonitrile or methanol.

  • Column : A C18 reversed-phase column is typically suitable.[12]

  • Sample Preparation : Dissolve the sample in the mobile phase or a compatible solvent and filter it through a 0.45 µm syringe filter before injection.

  • Analysis :

    • Injection Volume : 5-20 µL.

    • Flow Rate : 0.5-1.0 mL/min.

    • Detection : UV detection at 210 nm.

    • Quantification : Use an external standard calibration curve prepared with pure this compound.

Key Pathways and Workflows

Visual diagrams of the synthesis pathways and experimental workflows provide a clear overview of the processes involved.

G cluster_bio Biocatalytic Route cluster_chem Chemical Route HMF 5-Hydroxymethylfurfural (from Biomass) HDO 1,6-Hexanediol HMF->HDO Hydrogenation HHA This compound HDO->HHA G. oxydans (pH 6-7) AA Adipic Acid HHA->AA G. oxydans CL ε-Caprolactone HHA2 This compound CL->HHA2 Hydrolysis (H₂O) HHA2->CL Cyclization PCL Polycaprolactone HHA2->PCL Polycondensation

Caption: Synthesis pathways of this compound and its derivatives.

G cluster_synthesis Synthesis & Purification cluster_analysis Analysis & Characterization start Select Synthesis Route (e.g., Biocatalysis) reaction Perform Reaction (pH & Temp Control) start->reaction separation Separate Product from Catalyst (e.g., Centrifugation) reaction->separation purification Purify Product (e.g., Evaporation, Drying) separation->purification sample Prepare Sample for Analysis purification->sample  Final Product   derivatization Derivatization (for GC-MS) sample->derivatization analysis Instrumental Analysis (HPLC or GC-MS) sample->analysis derivatization->analysis data Data Processing & Quantification analysis->data

Caption: General experimental workflow for 6-HHA synthesis and analysis.

References

Spectroscopic Analysis of 6-Hydroxyhexanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for 6-hydroxyhexanoic acid, a molecule of interest in various research fields, including polymer chemistry and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound are presented below.

¹H NMR Data

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentCoupling Constant (J) Hz
7.68broad singlet1H-COOH-
3.59triplet2HH-6 (-CH₂-OH)6.4
2.30triplet2HH-2 (-CH₂-COOH)7.5
1.65-1.48multiplet4HH-3, H-5-
1.40-1.26multiplet2HH-4-
¹³C NMR Data

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
178.9C-1 (-COOH)
62.3C-6 (-CH₂-OH)
34.0C-2
31.9C-5
25.1C-3
24.4C-4
Experimental Protocol for NMR Spectroscopy

Sample Preparation: this compound is dissolved in deuterated chloroform (B151607) (CDCl₃) to a concentration of approximately 5-10 mg/mL in a standard 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 300 MHz NMR spectrometer.

Acquisition Parameters:

  • ¹H NMR:

    • Frequency: 300 MHz

    • Solvent: CDCl₃

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm

    • Number of scans: 16

    • Relaxation delay: 1.0 s

  • ¹³C NMR:

    • Frequency: 75 MHz

    • Solvent: CDCl₃

    • Reference: CDCl₃ at 77.16 ppm

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands for its hydroxyl and carboxylic acid moieties.

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (carboxylic acid, hydrogen-bonded)
2943, 2864MediumC-H stretch (aliphatic)
1711StrongC=O stretch (carboxylic acid)
1440-1395MediumO-H bend
1320-1210StrongC-O stretch
950-910Medium, BroadO-H bend (out-of-plane)
Experimental Protocol for ATR-IR Spectroscopy

Sample Preparation: A small amount of neat this compound is placed directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

Acquisition Parameters:

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32

  • Background: A background spectrum of the clean ATR crystal is collected prior to sample analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Electron Ionization (EI) Mass Spectrometry

Table 4: Key Fragments in the EI Mass Spectrum of this compound

m/zProposed Fragment
132[M]⁺ (Molecular Ion)
114[M - H₂O]⁺
101[M - OCH₃]⁺ or [M - CH₂OH]⁺
87[M - COOH]⁺
74McLafferty rearrangement product
60[CH₃COOH + H]⁺
45[COOH]⁺

Interpretation of Fragmentation: The molecular ion peak at m/z 132 is expected but may be weak or absent in EI-MS due to the instability of the primary alcohol and carboxylic acid functional groups under high energy ionization. Common fragmentation pathways include the loss of a water molecule (m/z 114), cleavage of the bond adjacent to the carbonyl group (alpha-cleavage), and the McLafferty rearrangement, which is characteristic of molecules containing a carbonyl group and a gamma-hydrogen, leading to a fragment at m/z 74.

Experimental Protocol for GC-MS

Sample Preparation and Derivatization: For GC-MS analysis, the polar hydroxyl and carboxylic acid groups of this compound are typically derivatized to increase volatility. A common method is silylation, where the sample is treated with a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a suitable solvent (e.g., pyridine (B92270) or acetonitrile) and heated to form the trimethylsilyl (B98337) (TMS) ether and ester.

Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization source is used.

Acquisition Parameters:

  • GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • MS Ion Source Temperature: 230 °C.

  • Ionization Energy: 70 eV.

  • Mass Range: m/z 40-500.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Neat Sample Sample->Prep_IR Prep_MS Derivatization (e.g., Silylation) Sample->Prep_MS NMR_Spec NMR Spectrometer Prep_NMR->NMR_Spec IR_Spec FTIR-ATR Spectrometer Prep_IR->IR_Spec GC_MS_System GC-MS System Prep_MS->GC_MS_System NMR_Data 1H & 13C NMR Spectra NMR_Spec->NMR_Data IR_Data IR Spectrum IR_Spec->IR_Data MS_Data Mass Spectrum GC_MS_System->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow of Spectroscopic Analysis.

6-Hydroxyhexanoic Acid: A Metabolite Bridging Bacterial and Human Physiology

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxyhexanoic acid (6-HHA) is an omega-hydroxy fatty acid that has been identified in both bacterial and human systems. In bacteria, it serves as a key intermediate in the metabolic breakdown of certain carbon sources, including alkanes and synthetic polyesters. In the context of human health, emerging research points to its role as a microbially-produced metabolite that can influence host metabolic and inflammatory pathways. This technical guide provides a comprehensive overview of the presence, metabolic pathways, and analytical methodologies related to this compound in both domains, tailored for professionals in research and drug development.

This compound in Bacteria

Metabolic Significance

This compound is a notable intermediate in the metabolism of several bacterial species, particularly those capable of utilizing n-alkanes and the biodegradable polyester, poly(ε-caprolactone) (PCL).

One of the primary pathways involving 6-HHA in bacteria is the omega-oxidation of hexanoate (B1226103) . In alkane-utilizing strains of Pseudomonas spp., n-hexane is oxidized to hexanoic acid, which then undergoes omega-hydroxylation to form this compound.[1] This is subsequently oxidized to 6-oxohexanoate (B1234620) and then to the dicarboxylic acid, adipic acid.[1] This metabolic route allows these bacteria to use alkanes as a carbon and energy source.

Furthermore, 6-HHA is a key product of the enzymatic degradation of poly(ε-caprolactone) (PCL) . A variety of microorganisms, including species of Pseudomonas, Alcaligenes, and Brevibacillus, secrete enzymes like lipases and cutinases that hydrolyze the ester bonds in PCL, releasing this compound.

The oral commensal bacterium, Streptococcus gordonii , has been identified as a producer of this compound.[2][3][4] This bacterium is a primary colonizer of tooth surfaces and plays a role in the formation of oral biofilms.[5] The secretion of 6-HHA by S. gordonii suggests a potential role for this molecule in the oral microbiome and in host-microbe interactions.[2][3][4]

Quantitative Data in Bacterial Systems

The metabolic conversion of this compound has been quantified in bacterial cultures. The following table summarizes the molar yields of adipic acid from the oxidation of 6-hydroxyhexanoate (B1236181) and related compounds by Pseudomonas spp. induced with n-hexane.[1]

SubstrateProductMolar Yield (%)Bacterial Strain
HexanoateAdipic Acid5Pseudomonas spp.
6-HydroxyhexanoateAdipic Acid30Pseudomonas spp.
6-OxohexanoateAdipic Acid90Pseudomonas spp.
Bacterial Metabolic Pathway: Omega-Oxidation of Hexanoate

The following diagram illustrates the omega-oxidation pathway of hexanoate to adipic acid in Pseudomonas spp., where this compound is a key intermediate.

bacterial_omega_oxidation Hexanoate Hexanoate 6_HHA This compound Hexanoate->6_HHA ω-Hydroxylation 6_OHA 6-Oxohexanoate 6_HHA->6_OHA Oxidation Adipic_Acid Adipic Acid 6_OHA->Adipic_Acid Oxidation

Bacterial omega-oxidation of hexanoate.

This compound in Humans

Presence and Potential Biological Roles

This compound has been reported to be present in Homo sapiens.[6] While its endogenous metabolic pathways in humans are not as well-defined as in bacteria, its presence is, at least in part, attributable to the metabolic activity of the human microbiome, such as the oral bacterium Streptococcus gordonii.[2][3][4]

Recent research using a murine model suggests that 6-HHA can exert biological effects on the host. Specifically, it has been shown to protect against high-fat diet-induced obesity and insulin (B600854) resistance.[2][3] The study demonstrated that 6-HHA can suppress pro-inflammatory cytokine production and lipolysis in adipocytes through a Gαi-mediated signaling pathway.[2][3] These findings indicate that 6-HHA, as a bacterial metabolite, may play a role in modulating host metabolism and inflammation. One study also noted the low toxicity of this compound in human fibroblasts.

Quantitative Data in a Murine Model

The following table presents the concentrations of this compound used in a study investigating its effects on obesity and insulin resistance in a high-fat diet (HFD) murine model.[7]

Treatment GroupDosageRoute of AdministrationKey Findings
HFD Mice + 6-HHA1.1 µg/kg or 2.2 µg/kgIntraperitoneal injectionReduced body weight gain, improved insulin sensitivity, decreased serum levels of free fatty acids and leptin.
Differentiated 3T3-L1 adipocytes + 6-HHA0.1 µmol/LIn vitroSuppressed TNFα-induced IL-6 production.
Human gingival fibroblasts + 6-HHA0.1 µmol/LIn vitroSuppressed proinflammatory cytokine production.[7]
Signaling Pathway in Mammalian Adipocytes

The proposed signaling pathway for the action of this compound in adipocytes involves the inhibition of lipolysis and pro-inflammatory cytokine production via a Gαi-mediated mechanism.

mammalian_signaling_pathway cluster_cell Adipocyte 6_HHA This compound GPCR G-protein Coupled Receptor (GPCR) 6_HHA->GPCR G_alpha_i Gαi GPCR->G_alpha_i Activation AC Adenylyl Cyclase G_alpha_i->AC Inhibition Cytokines Pro-inflammatory Cytokines G_alpha_i->Cytokines Suppression cAMP cAMP AC->cAMP Production PKA Protein Kinase A (PKA) cAMP->PKA Activation Lipolysis Lipolysis PKA->Lipolysis Stimulation

Proposed Gαi-mediated signaling of 6-HHA in adipocytes.

Experimental Protocols

Detection and Quantification of this compound

The analysis of this compound in biological matrices typically requires chromatographic separation coupled with mass spectrometric detection.

1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the quantification of 6-HHA, often requiring derivatization to increase its volatility.

  • Sample Preparation (from bacterial culture or biological fluid):

    • Centrifuge the sample to remove cells or particulate matter.

    • Acidify the supernatant to protonate the carboxylic acid group.

    • Perform liquid-liquid extraction with an organic solvent such as ethyl acetate (B1210297) or diethyl ether.

    • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Derivatization (Silylation):

    • To the dried extract, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a solvent like pyridine (B92270) or acetonitrile (B52724).

    • Incubate the mixture at an elevated temperature (e.g., 70°C) for approximately 60 minutes to allow for the complete derivatization of both the hydroxyl and carboxyl groups.

  • GC-MS Analysis:

    • Inject the derivatized sample into a GC-MS system.

    • Use a non-polar capillary column (e.g., VF-1ms) for separation.

    • Employ a temperature gradient for optimal separation of analytes.

    • The mass spectrometer is typically operated in electron ionization (EI) mode, and quantification is achieved using selected ion monitoring (SIM) of characteristic fragment ions of the derivatized 6-HHA.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the analysis of 6-HHA in complex biological samples like serum.

  • Sample Preparation (from serum):

    • Perform protein precipitation by adding a cold organic solvent such as isopropanol (B130326) or acetonitrile to the serum sample.

    • Centrifuge to pellet the precipitated proteins.

    • The supernatant can be directly injected or subjected to a derivatization step.

  • Derivatization (optional but can improve sensitivity):

  • LC-MS/MS Analysis:

    • Use a reverse-phase C18 column for chromatographic separation.

    • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).

    • The mass spectrometer is operated in negative electrospray ionization (ESI) mode.

    • Quantification is performed using multiple reaction monitoring (MRM) of the precursor-to-product ion transition specific for 6-HHA.

Experimental Workflow for Studying 6-HHA Effects in a Murine Model

The following diagram outlines a typical experimental workflow to investigate the in vivo effects of this compound.

experimental_workflow cluster_animal_study In Vivo Murine Model cluster_analysis Ex Vivo and In Vitro Analysis Diet High-Fat Diet (HFD) Induction Treatment 6-HHA or Vehicle Administration (e.g., i.p. injection) Diet->Treatment Monitoring Monitor Body Weight, Food Intake, etc. Treatment->Monitoring Cell_Culture In Vitro Adipocyte Studies (e.g., Lipolysis, Cytokine Secretion) Treatment->Cell_Culture Translational Studies Metabolic_Tests Metabolic Phenotyping (e.g., GTT, ITT) Monitoring->Metabolic_Tests Sample_Collection Tissue and Blood Collection Metabolic_Tests->Sample_Collection Serum_Analysis Serum Analysis (e.g., Lipids, Cytokines) Sample_Collection->Serum_Analysis Tissue_Histology Adipose Tissue Histology Sample_Collection->Tissue_Histology Gene_Expression Gene Expression Analysis (e.g., qPCR, RNA-seq) Sample_Collection->Gene_Expression

Workflow for in vivo studies of 6-HHA.

Conclusion

This compound is a multifaceted molecule present in both the microbial world and in humans. In bacteria, it is a key metabolic intermediate in the degradation of hydrocarbons and synthetic polymers. In humans, its presence, likely influenced by the microbiome, is associated with potential modulatory effects on metabolic and inflammatory processes. The analytical methods outlined provide a robust framework for the accurate quantification of 6-HHA in various biological matrices. Further research into the signaling pathways and physiological effects of this compound holds promise for the development of novel therapeutic strategies targeting metabolic disorders.

References

Theoretical Modeling of 6-Hydroxyhexanoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical modeling of 6-hydroxyhexanoic acid (6-HHA), a molecule of growing interest in metabolic research and drug development. This document outlines the core computational methodologies for characterizing its physicochemical properties, potential biological activities, and molecular behavior. Due to the limited availability of dedicated theoretical studies on 6-HHA, this guide synthesizes established computational protocols for similar carboxylic acids and leverages available experimental and metabolic data.

Physicochemical Properties of this compound

A foundational aspect of theoretical modeling is the accurate prediction and understanding of a molecule's intrinsic properties. For this compound, a combination of computed and experimental data provides a comprehensive profile.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₁₂O₃PubChem[1]
Molecular Weight 132.16 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 1191-25-9PubChem[1]
Canonical SMILES C(CCC(=O)O)CCOPubChem[1]
InChI Key IWHLYPDWHHPVAA-UHFFFAOYSA-NPubChem[1]
XLogP3 (Computed) -0.4PubChem[1]
pKa (Strongest Acidic, Predicted) 4.71FooDB[2]
Physical Description SolidHuman Metabolome Database
Boiling Point (Predicted) 574.91 KCheméo[3]
Melting Point (Predicted) 328.95 KCheméo[3]
Water Solubility (Predicted) 69.7 g/LFooDB[2]

Quantum Chemical Calculations

Quantum chemical calculations are indispensable for elucidating the electronic structure, geometry, and reactivity of 6-HHA at the atomic level. Density Functional Theory (DFT) is a widely used method for such investigations.

Geometric Optimization and Vibrational Analysis

A crucial first step in computational analysis is to determine the lowest energy conformation of the molecule.

Experimental Protocol: Geometry Optimization and Vibrational Frequency Calculation

  • Initial Structure Generation: A 3D structure of this compound is generated using molecular builder software.

  • Conformational Search: A systematic conformational search is performed to identify low-energy conformers. Due to the flexible alkyl chain, multiple conformers are expected.

  • Geometry Optimization: The geometries of the identified conformers are optimized using a selected DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d,p), 6-311+G(d,p)). The choice of functional and basis set represents a trade-off between computational cost and accuracy.

  • Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structures correspond to local minima on the potential energy surface (absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra. These calculated spectra can be compared with experimental data for validation.

Table 2: Predicted Spectroscopic and Electronic Properties (Illustrative)

ParameterPredicted ValueMethod
HOMO-LUMO Gap ValueDFT/B3LYP/6-31G(d,p)
Dipole Moment ValueDFT/B3LYP/6-31G(d,p)
Key Vibrational Frequencies (cm⁻¹) DFT/B3LYP/6-31G(d,p)
O-H stretch (hydroxyl)~3600
C=O stretch (carboxyl)~1750
O-H stretch (carboxyl)~3400

Note: The values in this table are illustrative and would be obtained from actual DFT calculations.

pKa Prediction

The acidity of the carboxylic acid group is a critical determinant of 6-HHA's behavior in biological systems. Theoretical pKa values can be calculated using thermodynamic cycles.

Experimental Protocol: Theoretical pKa Calculation

  • Thermodynamic Cycle: The direct method, which utilizes a thermodynamic cycle involving gas-phase deprotonation and solvation free energies of the acid and its conjugate base, is commonly employed.

  • Gas-Phase Calculations: The gas-phase free energies of the neutral 6-HHA and its carboxylate anion are calculated using a high-level quantum mechanical method.

  • Solvation Energy Calculation: The solvation free energies of the proton, the neutral acid, and the anion are calculated using a continuum solvent model such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD).

  • pKa Calculation: The pKa is then calculated using the following equation: pKa = (ΔGgas + ΔGsolv(A⁻) - ΔGsolv(HA)) / (2.303 * RT) - log[standard state concentration] where ΔGgas is the gas-phase free energy of deprotonation, and ΔGsolv represents the solvation free energies.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of 6-HHA in a biological environment, such as in aqueous solution or interacting with a protein.

Experimental Protocol: Molecular Dynamics Simulation of 6-HHA in Water

  • System Setup: A simulation box is created containing one or more 6-HHA molecules and a large number of water molecules (e.g., TIP3P or SPC/E water models). The system is neutralized with counter-ions if necessary.

  • Force Field Selection: An appropriate force field is chosen to describe the inter- and intramolecular interactions. Common choices for small organic molecules include the General Amber Force Field (GAFF) or the CHARMM General Force Field (CGenFF).

  • Energy Minimization: The initial system is subjected to energy minimization to remove any steric clashes or unfavorable contacts.

  • Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and equilibrated under constant pressure (NPT ensemble) to achieve a stable density and temperature.

  • Production Run: A long simulation (nanoseconds to microseconds) is performed to collect trajectory data for analysis.

  • Analysis: The trajectory is analyzed to calculate various properties, such as radial distribution functions (to understand solvation structure), hydrogen bonding dynamics, and conformational changes of the 6-HHA molecule over time.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are statistical models that relate the chemical structure of a molecule to its biological activity. For 6-HHA, QSAR could be used to predict its potential as an inhibitor or activator of a particular enzyme or receptor, based on a dataset of similar molecules with known activities.

Experimental Protocol: Development of a QSAR Model

  • Data Collection: A dataset of molecules with known biological activity (e.g., IC50 values) for a specific target is compiled. This dataset should include molecules structurally similar to 6-HHA.

  • Descriptor Calculation: A wide range of molecular descriptors (e.g., topological, electronic, steric) are calculated for each molecule in the dataset.

  • Model Building: A statistical method, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., random forest, support vector machines), is used to build a model that correlates the descriptors with the biological activity.

  • Model Validation: The predictive power of the QSAR model is rigorously validated using internal (e.g., cross-validation) and external validation (using a separate test set of molecules).

  • Prediction for 6-HHA: The validated QSAR model can then be used to predict the biological activity of 6-HHA.

Visualizations

Molecular Structure and Computational Workflow

The following diagrams illustrate the molecular structure of this compound and a general workflow for its theoretical modeling.

molecular_structure cluster_molecule This compound C1 C2 C1->C2 C3 C2->C3 C4 C3->C4 C5 C4->C5 C6 C5->C6 O3 C5->O3 O1 C6->O1 O2 C6->O2 H1 O2->H1

Molecular structure of this compound.

theoretical_modeling_workflow cluster_qm Quantum Mechanics cluster_md Molecular Dynamics cluster_qsar QSAR geom_opt Geometry Optimization (DFT) vib_analysis Vibrational Analysis geom_opt->vib_analysis pka_calc pKa Prediction system_setup System Setup (Solvation) equilibration Equilibration system_setup->equilibration production_run Production MD equilibration->production_run data_collection Data Collection descriptor_calc Descriptor Calculation data_collection->descriptor_calc model_building Model Building descriptor_calc->model_building prediction Activity Prediction model_building->prediction start Initial Structure start->geom_opt start->system_setup start->descriptor_calc

General workflow for theoretical modeling.
Metabolic and Signaling Pathways

Recent research has implicated 6-HHA in metabolic regulation. The following diagrams illustrate its known metabolic context and a proposed signaling mechanism.

The bacterial metabolism of this compound can proceed via omega-oxidation to form adipic acid.[4]

bacterial_metabolism Hexanoate Hexanoate HHA This compound Hexanoate->HHA ω-hydroxylation OxoHHA 6-Oxohexanoate HHA->OxoHHA AdipicAcid Adipic Acid OxoHHA->AdipicAcid

Bacterial omega-oxidation of hexanoate.

In mammals, omega-hydroxy fatty acids are also metabolized through an omega-oxidation pathway.[5] Furthermore, 6-HHA has been shown to ameliorate obesity-associated metabolic dysfunction by suppressing adipocyte lipolysis through a Gαi-mediated signaling pathway.[6][7]

signaling_pathway HHA This compound GPCR G-protein Coupled Receptor HHA->GPCR Gai Gαi GPCR->Gai AC Adenylyl Cyclase Gai->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Lipolysis Lipolysis PKA->Lipolysis

Proposed Gαi-mediated signaling of 6-HHA.

Conclusion

The theoretical modeling of this compound offers a powerful avenue for understanding its chemical properties and biological roles. While dedicated computational studies on this molecule are still emerging, the application of established quantum mechanics, molecular dynamics, and QSAR methodologies can provide significant insights for researchers in drug discovery and metabolic science. The integration of computational predictions with experimental data will be crucial for fully elucidating the therapeutic potential of this intriguing medium-chain fatty acid.

References

6-Hydroxyhexanoic Acid: A Technical Overview of its Chemistry, Metabolism, and Relation to Omega-Hydroxy Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-hydroxyhexanoic acid, delving into its chemical properties, metabolic pathways, and its position within the broader class of omega-hydroxy fatty acids. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Introduction to this compound

This compound (6-HHA) is a six-carbon straight-chain fatty acid with a hydroxyl group at its terminal (omega) carbon.[1][2] This bifunctional molecule, possessing both a carboxylic acid and a hydroxyl group, exhibits versatile reactivity, making it a valuable building block in chemical synthesis and a metabolite in various biological systems.[3] It is classified as an omega-hydroxy medium-chain fatty acid.[2]

Recent research has highlighted the potential biological activities of 6-HHA, including its role in protecting against obesity and insulin (B600854) resistance, as well as its potential anti-inflammatory effects.[4] Furthermore, it serves as a key monomer for the production of polycaprolactone (B3415563) (PCL), a biodegradable and biocompatible polyester (B1180765) with numerous applications in the biomedical field.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₆H₁₂O₃[1][2][5]
Molecular Weight 132.16 g/mol [2][5]
IUPAC Name This compound[1][2]
CAS Number 1191-25-9[3][5]
Melting Point 38-40 °C[5][6]
Boiling Point 113-116 °C[6]
Appearance Colorless to pale yellow liquid or solid[3]
Solubility Soluble in water and organic solvents[3][6]
SMILES C(CCC(=O)O)CCO[2]
InChI InChI=1S/C6H12O3/c7-5-3-1-2-4-6(8)9/h7H,1-5H2,(H,8,9)[2]

Synthesis and Production

This compound can be produced through both chemical synthesis and biological processes.

Chemical Synthesis: One of the traditional methods for synthesizing this compound is through the Baeyer-Villiger oxidation of cyclohexanone (B45756).[7] This reaction involves the use of a peroxy acid to convert the cyclic ketone into an ester (caprolactone), which can then be hydrolyzed to yield this compound.

Biological Production: this compound is a product of bacterial metabolism, specifically from the metabolism of caproic acid.[1][5] Recent advancements in metabolic engineering and synthetic biology have enabled the production of omega-hydroxy fatty acids, including 6-HHA, in microorganisms like Escherichia coli.[8] These strategies involve designing and engineering biosynthetic pathways and enhancing enzyme stability and activity.[8]

Relationship to Omega-Hydroxy Fatty Acids and the Omega-Oxidation Pathway

Omega-hydroxy fatty acids are a class of fatty acids characterized by a hydroxyl group at the terminal methyl carbon (the omega carbon).[9] this compound is a member of this class. The metabolism of these fatty acids often occurs through a process called omega-oxidation.

Omega-oxidation serves as an alternative pathway to the more common beta-oxidation for fatty acid degradation, particularly when beta-oxidation is impaired.[10][11] This pathway is also crucial for the synthesis of signaling molecules and the formation of biopolyesters like cutin in plants.[9][10] The process occurs primarily in the smooth endoplasmic reticulum of the liver and kidneys.[12]

The omega-oxidation pathway involves three main steps:

  • Hydroxylation: The terminal methyl group of the fatty acid is hydroxylated to form an omega-hydroxy fatty acid. This reaction is catalyzed by a mixed-function oxidase system involving cytochrome P450 enzymes (e.g., CYP4A11, CYP4F2 in humans).[9][12]

  • Oxidation to an Aldehyde: The newly formed hydroxyl group is then oxidized to an aldehyde by an alcohol dehydrogenase.[12]

  • Oxidation to a Dicarboxylic Acid: The aldehyde is further oxidized to a carboxylic acid by an aldehyde dehydrogenase, resulting in a dicarboxylic acid.[12]

The resulting dicarboxylic acid can then undergo beta-oxidation from both ends.[11]

Below is a diagram illustrating the general omega-oxidation pathway.

Omega_Oxidation_Pathway Fatty_Acid Fatty Acid (e.g., Hexanoic Acid) Omega_Hydroxy_FA ω-Hydroxy Fatty Acid (e.g., this compound) Fatty_Acid->Omega_Hydroxy_FA Cytochrome P450 (Mixed-Function Oxidase) Omega_Oxo_FA ω-Oxo Fatty Acid Omega_Hydroxy_FA->Omega_Oxo_FA Alcohol Dehydrogenase Dicarboxylic_Acid Dicarboxylic Acid (e.g., Adipic Acid) Omega_Oxo_FA->Dicarboxylic_Acid Aldehyde Dehydrogenase Beta_Oxidation β-Oxidation Dicarboxylic_Acid->Beta_Oxidation

Caption: The Omega-Oxidation Pathway of Fatty Acids.

Biological Roles and Applications

This compound and other omega-hydroxy fatty acids have several important biological roles and applications.

  • Metabolic Intermediate: As an intermediate in the omega-oxidation pathway, 6-HHA plays a role in fatty acid metabolism and energy production.[10]

  • Precursor to Adipic Acid: this compound can be converted to adipic acid, a key precursor for the production of nylon.[1]

  • Biodegradable Polymers: It is a monomer for the synthesis of polycaprolactone (PCL), a biodegradable polyester with applications in drug delivery, tissue engineering, and sutures.[1]

  • Potential Therapeutic Agent: Recent studies suggest that 6-HHA may protect against obesity and insulin resistance.[4] It has also been shown to downregulate inflammatory markers in adipose tissue.[4]

  • Antibacterial Properties: Some research indicates that this compound may possess antibacterial properties at low concentrations, potentially by interfering with DNA replication and protein synthesis in bacteria.[1][3][5]

Experimental Protocols: An Overview

Detailed experimental protocols for the synthesis and analysis of this compound are highly specific to the research context. However, this section provides an overview of common methodologies.

Synthesis: Baeyer-Villiger Oxidation of Cyclohexanone (Conceptual Workflow)

The synthesis of this compound from cyclohexanone via Baeyer-Villiger oxidation followed by hydrolysis can be conceptualized in the following workflow.

Synthesis_Workflow Start Start: Cyclohexanone and Peroxy Acid Reaction Baeyer-Villiger Oxidation Start->Reaction Intermediate Intermediate: ε-Caprolactone Reaction->Intermediate Formation of ester Hydrolysis Hydrolysis (Acid or Base Catalyzed) Intermediate->Hydrolysis Product Product: this compound Hydrolysis->Product Purification Purification (e.g., Distillation, Crystallization) Product->Purification Analysis Analysis (e.g., GC-MS, NMR) Purification->Analysis End Final Product Analysis->End

References

An In-depth Technical Guide to the Toxicology Profile of 6-Hydroxyhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The toxicological data available for 6-hydroxyhexanoic acid is limited. This guide provides a comprehensive overview of the existing information, supplemented by data from structurally related compounds and standardized experimental protocols, to offer a robust toxicological profile for research and development purposes.

Executive Summary

Hazard Identification and Classification

Based on available Safety Data Sheets (SDS), this compound is classified as follows:

  • Skin Corrosion/Irritation: Category 2 - Causes skin irritation.[1][2][3]

  • Serious Eye Damage/Eye Irritation: Category 2 - Causes serious eye irritation.[1][2][3]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 - May cause respiratory irritation.[1][2][3]

  • Acute Toxicity (Oral): Category 4 - Harmful if swallowed.[4]

Quantitative Toxicological Data

Direct quantitative toxicological data for this compound is largely unavailable. The following tables summarize the known information and provide a read-across assessment based on its primary metabolite, adipic acid, and its precursor, ε-caprolactone.

Table 1: Acute Toxicity Data
SubstanceTestSpeciesRouteValueClassification
This compound LD50-OralData not availableHarmful if swallowed (Category 4)[4]
ε-Caprolactone (Read-across)LD50RatOral4290 mg/kgNot classified
Adipic Acid (Read-across)LD50RatOral> 5000 mg/kg[1]Not classified[1]
Table 2: Genotoxicity, Carcinogenicity, and Reproductive Toxicity
SubstanceGenotoxicityCarcinogenicityReproductive/Developmental Toxicity
This compound Data not availableData not availableData not available
ε-Caprolactone (Read-across)Negative in bacterial and mammalian in vitro tests; negative in in vivo micronucleus assayNo data availableNo data available
Adipic Acid (Read-across)Not genetically active in a wide variety of assays[1]Not carcinogenic in a 2-year rat feeding study[1]No developmental toxicity observed in mice, rats, rabbits, or hamsters[1]

Metabolic Pathway

This compound is an intermediate in the metabolism of ε-caprolactone to adipic acid. Understanding this pathway is crucial for interpreting its toxicological profile and that of its related compounds.

MetabolicPathway cluster_0 Metabolism of this compound epsilon_Caprolactone ε-Caprolactone 6_HHA This compound epsilon_Caprolactone->6_HHA Hydrolysis Adipic_semialdehyde Adipate semialdehyde 6_HHA->Adipic_semialdehyde Oxidation Adipic_Acid Adipic Acid Adipic_semialdehyde->Adipic_Acid Oxidation

Metabolic pathway of this compound.

Potential Signaling Pathway Interaction

Recent research into the therapeutic effects of this compound in metabolic diseases has identified an interaction with Gαi-mediated signaling pathways, which are involved in suppressing lipolysis. While this is not a toxicity pathway, it demonstrates a specific biological interaction that could be relevant in broader toxicological assessments.

SignalingPathway cluster_0 Gαi-Mediated Signaling in Adipocytes 6_HHA This compound GPCR G-Protein Coupled Receptor 6_HHA->GPCR G_protein Gαi Protein GPCR->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates HSL Hormone-Sensitive Lipase PKA->HSL activates Lipolysis Lipolysis HSL->Lipolysis catalyzes

Gαi-mediated signaling pathway influenced by 6-HHA.

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. The following sections describe standardized methodologies based on OECD guidelines that would be appropriate for evaluating its toxicological endpoints.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (based on OECD 439)

This test method is used to predict the skin irritation potential of a chemical by assessing its cytotoxicity on a reconstructed human epidermis model.[5][6][7][8][9][10]

Workflow:

SkinIrritationWorkflow Start Start: Prepare RhE Tissue Cultures Apply Topically apply 6-HHA (and controls) to tissues Start->Apply Incubate Incubate for a defined period (e.g., 60 minutes) Apply->Incubate Rinse Rinse tissues to remove test substance Incubate->Rinse Post_Incubate Post-incubation period (e.g., 42 hours) Rinse->Post_Incubate MTT Assess cell viability using MTT assay Post_Incubate->MTT Measure Measure formazan (B1609692) production (spectrophotometry) MTT->Measure Analyze Analyze data and classify irritation potential Measure->Analyze End End Analyze->End

Workflow for In Vitro Skin Irritation Test (OECD 439).

Methodology:

  • Test System: A commercially available reconstructed human epidermis model (e.g., EpiDerm™, EpiSkin™) is used.

  • Procedure:

    • The test substance (this compound), a negative control (e.g., phosphate-buffered saline), and a positive control (e.g., 5% sodium dodecyl sulfate) are applied topically to the tissue surface.

    • After a 60-minute exposure, the tissues are rinsed and incubated for 42 hours.

    • Cell viability is then determined by the enzymatic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan salt by mitochondrial dehydrogenases of viable cells.

    • The formazan is extracted, and the optical density is measured.

  • Data Interpretation: A substance is identified as an irritant if the mean tissue viability is reduced to ≤ 50% of the negative control.

In Vitro Eye Irritation: Hen's Egg Test - Chorioallantoic Membrane (HET-CAM)

The HET-CAM test is a widely used alternative to in vivo eye irritation testing to assess the irritation potential of a substance on a mucous membrane.[11][12][13][14][15]

Methodology:

  • Test System: Fertilized hen's eggs incubated for 9-10 days.

  • Procedure:

    • A window is made in the eggshell to expose the chorioallantoic membrane (CAM).

    • A defined amount of this compound is applied directly to the CAM.

    • The membrane is observed for 5 minutes for signs of hemorrhage, lysis, and coagulation.

  • Data Interpretation: The time to the appearance of each endpoint is recorded. An irritation score is calculated based on these times. Higher scores indicate greater irritation potential.

Genotoxicity: Bacterial Reverse Mutation Test (Ames Test, based on OECD 471)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[16][17][18][19][20]

Workflow:

AmesTestWorkflow Start Start: Prepare bacterial strains (e.g., S. typhimurium, E. coli) Expose Expose bacteria to 6-HHA (with and without S9 metabolic activation) Start->Expose Plate Plate bacteria on minimal agar (B569324) plates (lacking required amino acid) Expose->Plate Incubate Incubate plates for 48-72 hours Plate->Incubate Count Count revertant colonies Incubate->Count Analyze Analyze for a dose-dependent increase in revertant colonies Count->Analyze End End Analyze->End

Workflow for the Bacterial Reverse Mutation (Ames) Test.

Methodology:

  • Test System: Strains of Salmonella typhimurium and Escherichia coli with mutations that render them unable to synthesize an essential amino acid (e.g., histidine).

  • Procedure:

    • The bacterial strains are exposed to various concentrations of this compound, both with and without a metabolic activation system (S9 mix from rat liver).

    • The treated bacteria are plated on a minimal agar medium lacking the essential amino acid.

  • Data Interpretation: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies (colonies that have undergone a reverse mutation and can now synthesize the essential amino acid) compared to the negative control.

Genotoxicity: In Vitro Mammalian Chromosomal Aberration Test (based on OECD 473)

This test identifies substances that cause structural chromosome aberrations in cultured mammalian cells.[1][2][21][22][23]

Methodology:

  • Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.

  • Procedure:

    • Cell cultures are exposed to at least three concentrations of this compound, with and without metabolic activation.

    • After an exposure period of approximately 1.5 normal cell cycle lengths, the cells are treated with a metaphase-arresting substance (e.g., colcemid).

    • Cells are harvested, stained, and analyzed microscopically for chromosomal aberrations.

  • Data Interpretation: A substance is considered clastogenic if it produces a statistically significant, dose-dependent increase in the frequency of cells with structural chromosomal aberrations.

Reproductive/Developmental Toxicity Screening Test (based on OECD 421)

This screening test provides information on the potential effects of a substance on male and female reproductive performance and on the development of the offspring.[24][25][26][27][28]

Methodology:

  • Test System: Typically rats.

  • Procedure:

    • Male and female animals are administered this compound at three different dose levels for a period before mating, during mating, and for females, throughout gestation and lactation.

    • Endpoints evaluated include: effects on estrous cycles, mating behavior, fertility, gestation length, parturition, and offspring viability, growth, and development.

    • At the end of the study, a gross necropsy and histopathology of the reproductive organs are performed.

  • Data Interpretation: The findings are evaluated for any adverse effects on reproductive parameters and offspring development compared to a control group. A No-Observed-Adverse-Effect Level (NOAEL) is determined.

Conclusion

The available data indicates that this compound is a skin, eye, and respiratory irritant and may be harmful if swallowed. Due to the significant data gaps in its toxicological profile, a comprehensive risk assessment is challenging. However, a read-across analysis using data from its precursor, ε-caprolactone, and its metabolite, adipic acid, suggests a low potential for acute systemic toxicity, genotoxicity, carcinogenicity, and reproductive toxicity. Further testing, following the standardized protocols outlined in this guide, is necessary to definitively characterize the toxicological profile of this compound. Researchers and drug development professionals should handle this compound with appropriate personal protective equipment and engineering controls to mitigate the risks associated with its irritant properties.

References

Methodological & Application

Application Notes and Protocols for the Biocatalytic Synthesis of 6-Hydroxyhexanoic Acid from Cyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

6-Hydroxyhexanoic acid (6-HHA) is a valuable bifunctional molecule, serving as a monomer for the biodegradable polymer poly(ε-caprolactone) and as a building block in the synthesis of various pharmaceuticals. Traditional chemical routes to 6-HHA often involve harsh reaction conditions and the use of hazardous reagents. Biocatalysis presents a green and sustainable alternative, utilizing enzymes to perform specific chemical transformations under mild conditions. This document outlines a whole-cell biocatalytic process for the synthesis of this compound from cyclohexanol (B46403), employing a multi-enzyme cascade expressed in Escherichia coli.

Biocatalytic Pathway:

The biocatalytic conversion of cyclohexanol to this compound is achieved through a three-step enzymatic cascade. This pathway is typically engineered into a whole-cell biocatalyst, such as E. coli, which co-expresses the required enzymes.[1][2]

  • Oxidation of Cyclohexanol: An alcohol dehydrogenase (ADH) oxidizes cyclohexanol to cyclohexanone (B45756). This step requires a nicotinamide (B372718) cofactor (NADP+), which is reduced to NADPH.

  • Baeyer-Villiger Oxidation: A Baeyer-Villiger monooxygenase (BVMO), specifically a cyclohexanone monooxygenase (CHMO), catalyzes the insertion of an oxygen atom into the cyclohexanone ring, forming ε-caprolactone. This reaction consumes the NADPH generated in the first step, creating a self-sufficient cofactor regeneration system within the cell.[3]

  • Hydrolysis of ε-Caprolactone: The intermediate ε-caprolactone can be subject to product inhibition of the CHMO.[1] To overcome this, a lipase (B570770), such as Candida antarctica Lipase B (CAL-B), is added to the reaction mixture to catalyze the hydrolysis of the lactone ring, yielding the final product, this compound.[1]

Data Presentation

Table 1: Summary of Quantitative Data for Biocatalytic this compound Synthesis

ParameterValueConditionsSource
Product Titer >20 g/LFed-batch fermentation with E. coli co-expressing ADH and CHMO, with the addition of lipase CAL-B.[1]
Isolated Yield 81%Fed-batch fermentation at 0.5 L scale.[1]
Substrate Cyclohexanol-[1][3]
Biocatalyst Whole-cell E. coli or Pseudomonas taiwanensisRecombinant strains expressing the enzyme cascade.[1][2]
Key Enzymes Alcohol Dehydrogenase (ADH), Cyclohexanone Monooxygenase (CHMO), Lipase (CAL-B)Co-expressed in the whole-cell biocatalyst or added exogenously (lipase).[1]
Cofactor NADPH (regenerated internally)The ADH reaction generates the NADPH required by the CHMO.[3]
Reaction Time Not explicitly stated, but fed-batch processes can run for extended periods.Fed-batch fermentation.[1]
Temperature 30°C for biotransformationOptimal temperature for enzyme activity and cell stability.[4]
pH Maintained around 7.0-7.5Controlled with the addition of acid/base.[2]

Experimental Protocols

Protocol 1: Preparation of the Whole-Cell Biocatalyst (E. coli)

This protocol describes the cultivation of recombinant E. coli expressing alcohol dehydrogenase (ADH) and cyclohexanone monooxygenase (CHMO).

1. Materials:

  • Recombinant E. coli strain (e.g., BL21(DE3)) harboring a plasmid with the genes for ADH and CHMO.

  • Luria-Bertani (LB) or Terrific Broth (TB) medium.

  • Appropriate antibiotic for plasmid selection (e.g., ampicillin (B1664943) at 100 µg/mL).

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) stock solution (e.g., 100 mM).

2. Procedure:

  • Inoculate 50 mL of LB or TB medium containing the appropriate antibiotic with a single colony of the recombinant E. coli strain.

  • Incubate the culture overnight at 37°C with shaking at 200 rpm.

  • The next day, inoculate 1 L of fresh LB or TB medium (with antibiotic) with the overnight culture to an initial optical density at 600 nm (OD600) of approximately 0.1.

  • Incubate the 1 L culture at 37°C with shaking at 200 rpm until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.

  • Reduce the temperature to 20-25°C and continue the incubation for another 18-24 hours with shaking.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Wash the cell pellet with a suitable buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.5).

  • The resulting cell paste can be used immediately for the biotransformation or stored at -80°C for future use.

Protocol 2: Whole-Cell Biotransformation of Cyclohexanol to this compound

This protocol details the fed-batch biotransformation process.

1. Materials:

  • Harvested E. coli cell paste from Protocol 1.

  • 100 mM Potassium phosphate buffer (pH 7.5).

  • Glucose solution (e.g., 50% w/v).

  • Cyclohexanol.

  • Candida antarctica Lipase B (CAL-B), immobilized or as a powder.

  • Stirred-tank bioreactor.

2. Procedure:

  • Prepare the reaction mixture in the bioreactor containing 100 mM potassium phosphate buffer (pH 7.5).

  • Resuspend the harvested E. coli cells in the buffer to a final concentration of approximately 20 g/L cell dry weight.

  • Add glucose to the mixture to a final concentration of 1 M to facilitate cofactor regeneration.

  • Add lipase CAL-B to the suspension at a concentration of 2 g/L.[2]

  • Set the temperature to 30°C and maintain the pH at 7.5 through the automated addition of an appropriate acid or base.

  • Initiate the reaction by starting a continuous feed of cyclohexanol into the reactor. A fed-batch strategy is recommended to avoid substrate toxicity. The feed rate should be optimized for the specific biocatalyst, but a starting point could be a rate that maintains a low, non-toxic concentration of cyclohexanol in the reactor.

  • Monitor the reaction progress by periodically taking samples and analyzing for cyclohexanol, ε-caprolactone, and this compound concentrations using the analytical methods described below.

Protocol 3: Extraction and Quantification of this compound

This protocol outlines the procedure for sample preparation and analysis.

1. Materials:

  • Diethyl ether.

  • Anhydrous sodium sulfate (B86663).

  • Internal standard (e.g., n-decane).

  • Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).

  • Gas chromatograph with a flame ionization detector (GC-FID).

  • HPLC system for 6-HHA analysis.

2. Sample Preparation for GC-FID Analysis:

  • Take a 1 mL sample from the bioreactor.

  • Acidify the sample to pH 2-3 with HCl.

  • Extract the analytes with 0.5 mL of ice-cold diethyl ether containing an internal standard (e.g., 0.2 mM n-decane).

  • Vortex the sample for 2 minutes to ensure thorough mixing.

  • Centrifuge to separate the phases.

  • Transfer the organic (ether) layer to a clean vial containing anhydrous sodium sulfate to remove any residual water.

  • For the analysis of this compound by GC, derivatization is necessary. Evaporate the ether solvent under a gentle stream of nitrogen. Add a silylation reagent like BSTFA and incubate at 70°C for 60 minutes to convert the hydroxyl and carboxylic acid groups to their more volatile trimethylsilyl (B98337) (TMS) derivatives.[5]

  • The sample is now ready for injection into the GC-FID.

3. GC-FID and HPLC Analysis:

  • GC-FID for Cyclohexanol, Cyclohexanone, and ε-Caprolactone:

    • Use a suitable capillary column (e.g., HP-FFAP).

    • An example oven temperature program: start at 60°C (hold for 4 min), then ramp at 10°C/min to 150°C (hold for 2 min).[6]

    • Quantify the compounds based on calibration curves of authentic standards.

  • HPLC for this compound:

    • This method can be used for direct quantification without derivatization.

    • Use a suitable C18 column.

    • The mobile phase can be an isocratic or gradient mixture of an acidic aqueous buffer and an organic solvent like acetonitrile.

    • Detection can be performed using a UV detector at a low wavelength (e.g., 210 nm) or a refractive index detector.

Visualizations

Biocatalytic_Pathway cluster_cell Whole-Cell Biocatalyst (E. coli) cluster_cofactor Cofactor Regeneration Cyclohexanol Cyclohexanol ADH Alcohol Dehydrogenase (ADH) Cyclohexanol->ADH Cyclohexanone Cyclohexanone CHMO Cyclohexanone Monooxygenase (CHMO) Cyclohexanone->CHMO e_Caprolactone ε-Caprolactone Lipase Lipase (CAL-B) (exogenous) e_Caprolactone->Lipase ADH->Cyclohexanone NADPH NADPH ADH->NADPH NADP+ CHMO->e_Caprolactone NADP NADP+ CHMO->NADP NADPH HHA This compound Lipase->HHA

Caption: Biocatalytic cascade for the synthesis of this compound.

Experimental_Workflow cluster_prep Biocatalyst Preparation cluster_biotransformation Biotransformation cluster_analysis Analysis and Purification Inoculation Inoculation of E. coli Culture Growth Incubation and Growth (37°C) Inoculation->Growth Induction IPTG Induction (20-25°C) Growth->Induction Harvest Cell Harvesting and Washing Induction->Harvest Reaction_Setup Reaction Setup in Bioreactor Harvest->Reaction_Setup Fed_Batch Fed-Batch Reaction (30°C, pH 7.5) Reaction_Setup->Fed_Batch Sampling Sampling Fed_Batch->Sampling Extraction Liquid-Liquid Extraction Sampling->Extraction Quantification GC-FID / HPLC Quantification Extraction->Quantification Purification Product Purification Quantification->Purification

Caption: Experimental workflow for this compound production.

References

Application Notes and Protocols for the Chemical and Biocatalytic Synthesis of 6-Hydroxyhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxyhexanoic acid (6-HHA) is a valuable bifunctional molecule with significant applications as a monomer for the biodegradable polymer polycaprolactone (B3415563) (PCL) and as a building block in the synthesis of pharmaceuticals and other specialty chemicals.[1][2] Traditional chemical synthesis routes often rely on petroleum-based feedstocks and can involve harsh reaction conditions.[3] In recent years, extensive research has focused on developing more sustainable and efficient chemo-enzymatic and biocatalytic pathways for the production of 6-HHA from renewable resources.[4][5]

These application notes provide an overview of various chemical and biocatalytic synthesis routes for this compound, with detailed protocols for key methodologies. Quantitative data from the literature is summarized for comparative analysis, and reaction pathways are visualized to facilitate understanding.

Synthesis Routes Overview

Several promising routes for the synthesis of this compound have been developed, starting from various precursors. These can be broadly categorized as:

  • Biocatalytic Conversion of Cyclohexane (B81311): This whole-cell biocatalysis approach utilizes genetically engineered microorganisms to convert cyclohexane into this compound through a multi-step enzymatic cascade.[6][7]

  • Multi-Enzyme Cascade from Cyclohexanol (B46403): Engineered E. coli can be used in a multi-enzyme cascade to produce 6-HHA from cyclohexanol.[8]

  • Oxidation of 1,6-Hexanediol (B165255): This chemo-enzymatic approach involves the selective oxidation of 1,6-hexanediol, which can be derived from bio-based 5-hydroxymethylfurfurfural (HMF).[4][5][9]

  • Hydrolysis of ε-Caprolactone: this compound can be obtained through the hydrolysis of its corresponding lactone, ε-caprolactone.[10]

  • Traditional Chemical Synthesis: Conventional methods include the Baeyer-Villiger oxidation of cyclohexanone (B45756).[3]

Data Presentation: Comparison of Synthesis Routes

The following table summarizes quantitative data for different this compound synthesis routes, allowing for a clear comparison of their efficiencies.

Starting MaterialCatalyst/BiocatalystProduct Titer (g/L)Yield (%)Reaction Time (h)Reference
CyclohexaneRecombinant Pseudomonas taiwanensis3.30.4 g/gCDWNot specified[6][7]
CyclohexanolRecombinant E. coli with lipase (B570770)>2081 (isolated)Not specified[8]
1,6-HexanediolGluconobacter oxydans~35 (fed-batch)>99100[4]
1,6-HexanediolAu-Pd/HydrotalciteNot specifiedHigh selectivityNot specified[11]
ε-CaprolactoneLipaseNot specified>90 (conversion)Not specified[10]

Experimental Protocols

Protocol 1: Biocatalytic Synthesis of this compound from Cyclohexane

This protocol is based on the whole-cell biocatalysis by recombinant Pseudomonas taiwanensis.[6][7]

1. Biocatalyst Preparation: a. Cultivate recombinant P. taiwanensis, harboring the 4-step enzymatic cascade, in a suitable growth medium (e.g., RB or M9* medium).[7] b. Induce the expression of the catalytic enzymes as required by the specific expression system.

2. Biotransformation in a Stirred-Tank Bioreactor: a. Transfer the prepared cell culture to a stirred-tank bioreactor. b. Supply cyclohexane continuously to the bioreactor via the gas phase. c. Maintain the reaction at optimal temperature and pH for the biocatalyst. d. Monitor the formation of this compound over time using appropriate analytical techniques (e.g., HPLC).

3. Product Isolation and Purification: a. After the reaction, separate the biomass from the culture broth by centrifugation. b. Isolate this compound from the supernatant using techniques such as liquid-liquid extraction and subsequent purification by chromatography.

Protocol 2: Multi-Enzyme Cascade Synthesis of this compound from Cyclohexanol

This protocol utilizes whole cells of E. coli co-expressing an alcohol dehydrogenase (ADH) and a cyclohexanone monooxygenase (CHMO), in combination with a lipase.[8]

1. Biocatalyst Preparation: a. Co-express the genes for ADH and CHMO in a suitable E. coli strain. b. Culture the recombinant E. coli in an appropriate medium and induce protein expression.

2. Enzymatic Cascade Reaction: a. In a stirred-tank reactor under fed-batch mode, add the whole-cell biocatalyst. b. Add lipase CAL-B for the in situ conversion of the intermediate ε-caprolactone to this compound.[8] c. Feed cyclohexanol to the reactor at a controlled rate. d. Maintain the reaction at an optimal temperature and pH.

3. Product Recovery: a. Monitor the reaction progress until maximum conversion is achieved. b. Separate the cells and lipase from the reaction mixture. c. Isolate and purify the this compound from the reaction broth.

Protocol 3: Chemo-enzymatic Synthesis of this compound from 1,6-Hexanediol

This protocol involves the selective oxidation of 1,6-hexanediol using Gluconobacter oxydans.[4][5][9]

1. Biocatalyst Preparation: a. Culture Gluconobacter oxydans in a suitable medium.

2. Biotransformation: a. In a bioreactor, add the G. oxydans cell culture. b. Add 1,6-hexanediol to the reactor. For higher titers, a fed-batch approach is recommended.[9] c. Control the pH of the reaction mixture between 6 and 7 to favor the selective formation of this compound.[5] d. Maintain the reaction at an optimal temperature with adequate aeration.

3. Product Isolation: a. After the biotransformation, remove the cells by centrifugation. b. The resulting supernatant contains this compound, which can be further purified.

Visualizations

Biocatalytic Cascade for this compound Synthesis from Cyclohexane

G cluster_0 Pseudomonas taiwanensis (recombinant) A Cyclohexane B Cyclohexanol A->B Cyp C Cyclohexanone B->C CDH D ε-Caprolactone C->D CHMO E This compound D->E Lact

Caption: Enzymatic cascade in P. taiwanensis for 6-HHA synthesis.

Multi-Enzyme Cascade for this compound Synthesis from Cyclohexanol

G cluster_0 E. coli (recombinant) + Lipase A Cyclohexanol B Cyclohexanone A->B ADH C ε-Caprolactone B->C CHMO D This compound C->D Lipase CAL-B

Caption: Three-enzyme cascade for 6-HHA synthesis from cyclohexanol.

Chemo-enzymatic Synthesis of this compound from 1,6-Hexanediol

G cluster_0 Gluconobacter oxydans A 1,6-Hexanediol B This compound A->B Oxidation

Caption: Biocatalytic oxidation of 1,6-hexanediol to 6-HHA.

References

Green Chemistry Approaches for the Synthesis of 6-Hydroxyhexanoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the green synthesis of 6-hydroxyhexanoic acid (6-HHA), a valuable monomer for biodegradable polymers and a building block in pharmaceutical synthesis. The focus is on biocatalytic and chemo-enzymatic methods that offer sustainable alternatives to traditional chemical routes, which often rely on harsh conditions and hazardous reagents.

Introduction

This compound is a bifunctional molecule of significant industrial interest. Traditional chemical synthesis methods for 6-HHA and its lactone form, ε-caprolactone, often involve the Baeyer-Villiger oxidation of cyclohexanone (B45756) with peracids, raising environmental and safety concerns. Green chemistry seeks to address these challenges by employing enzymatic and whole-cell biocatalytic systems that operate under mild conditions, utilize renewable feedstocks, and minimize waste generation.

This guide details three primary green approaches for 6-HHA synthesis:

  • Multi-Enzyme Cascade using Whole-Cell Biocatalysts: This approach leverages genetically engineered microorganisms to co-express a series of enzymes that convert a simple starting material like cyclohexanol (B46403) or cyclohexane (B81311) into 6-HHA in a single pot.

  • Biocatalytic Oxidation of a Bio-based Diol: This method utilizes a wild-type microorganism to selectively oxidize 1,6-hexanediol, which can be derived from renewable biomass, to 6-HHA.

  • Heterogeneous Catalysis in a One-Pot System: This chemo-enzymatic approach uses a solid acid catalyst for the Baeyer-Villiger oxidation of cyclohexanone and subsequent hydrolysis to 6-HHA in an aqueous medium, avoiding organic solvents.

Application Note 1: Multi-Enzyme Cascade for 6-HHA Synthesis from Cyclohexanol

This method employs whole cells of Escherichia coli, engineered to co-express an alcohol dehydrogenase (ADH) and a cyclohexanone monooxygenase (CHMO). An external lipase (B570770) is added to hydrolyze the intermediate ε-caprolactone, driving the reaction towards 6-HHA and mitigating product inhibition of the CHMO enzyme.[1] This system features internal cofactor regeneration, eliminating the need for external addition of expensive NADPH.[1]

Logical Workflow

cluster_medium Reaction Medium Cyclohexanol Cyclohexanol Cyclohexanone Cyclohexanone Cyclohexanol->Cyclohexanone ADH (NADP+ -> NADPH) eCaprolactone_in ε-Caprolactone Cyclohexanone->eCaprolactone_in CHMO (NADPH -> NADP+) eCaprolactone_out ε-Caprolactone eCaprolactone_in->eCaprolactone_out Diffusion HHA This compound eCaprolactone_out->HHA Hydrolysis Lipase Lipase CAL-B Lipase->eCaprolactone_out

Caption: Multi-enzyme cascade for 6-HHA synthesis in E. coli.

Quantitative Data Summary
ParameterValueReference
BiocatalystWhole-cell E. coli co-expressing ADH and CHMO, with external Lipase CAL-B[1]
SubstrateCyclohexanol[1]
Reactor Scale500 mL[1]
Mode of OperationFed-batch[1]
Product Titer>20 g/L[1]
Isolated Yield81%[1]
Experimental Protocol

1. Biocatalyst Preparation (Recombinant E. coli)

  • Strain: E. coli strain (e.g., BL21(DE3)) harboring a plasmid co-expressing a suitable alcohol dehydrogenase and a cyclohexanone monooxygenase.

  • Pre-culture: Inoculate 10 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic with a single colony of the recombinant E. coli. Incubate at 37°C with shaking at 200 rpm for 12-16 hours.

  • Main Culture: Inoculate 1 L of Terrific Broth (TB) medium with the pre-culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. Reduce the temperature to 20-25°C and continue incubation for another 12-18 hours.

  • Harvesting: Harvest the cells by centrifugation (e.g., 6000 x g, 15 min, 4°C). Wash the cell pellet with a suitable buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.5) and resuspend to the desired cell concentration for the biotransformation.

2. Fed-Batch Biotransformation

  • Reactor Setup: Prepare a 1 L stirred-tank bioreactor with 500 mL of reaction buffer (e.g., 100 mM phosphate buffer, pH 7.5). Add the prepared E. coli cell suspension.

  • Initial Conditions: Set the temperature to 30°C and agitation to 300-500 rpm. Maintain pH at 7.5 using automated addition of a base (e.g., 2 M NaOH).

  • Reaction Initiation: Add Lipase CAL-B (e.g., Novozym 435) to the reactor.

  • Substrate Feeding: Start the fed-batch process by continuously feeding a solution of cyclohexanol. The feeding rate should be optimized to avoid substrate toxicity (e.g., starting at 4.5 mM/h).[2]

  • Monitoring: Monitor the concentrations of cyclohexanol, ε-caprolactone, and 6-HHA periodically using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Duration: Continue the reaction for 48-72 hours or until substrate consumption ceases.

3. Product Isolation and Purification

  • Cell Removal: Separate the biocatalyst (cells and immobilized lipase) from the reaction mixture by centrifugation or filtration.

  • Acidification: Acidify the supernatant to pH 2-3 with a strong acid (e.g., 6 M HCl) to protonate the this compound.

  • Extraction: Extract the 6-HHA from the acidified aqueous solution using an organic solvent such as ethyl acetate.

  • Drying and Evaporation: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Analysis: Confirm the identity and purity of the final product using techniques like NMR and Mass Spectrometry.

Application Note 2: Whole-Cell Oxidation of 1,6-Hexanediol to 6-HHA

This approach utilizes the bacterium Gluconobacter oxydans for the selective oxidation of 1,6-hexanediol, a C6 building block derivable from bio-based 5-hydroxymethylfurfural.[3][4] By controlling the reaction pH, the oxidation can be selectively stopped at the this compound stage.[3] This method represents a sustainable route from biomass-derived feedstocks.

Biocatalytic Pathway

cluster_cell Gluconobacter oxydans Whole Cell Hexanediol 1,6-Hexanediol Intermediate 6-hydroxyhexanal (aldehyde) Hexanediol->Intermediate Alcohol Dehydrogenase HHA This compound Intermediate->HHA Aldehyde Dehydrogenase AdipicAcid Adipic Acid HHA->AdipicAcid Further Oxidation (at lower pH) Cyclohexanone Cyclohexanone eCaprolactone ε-Caprolactone Cyclohexanone->eCaprolactone Baeyer-Villiger Oxidation HHA This compound eCaprolactone->HHA In-situ Hydrolysis Catalyst DHBEA Zeolite + H2O2 (aq) Catalyst->eCaprolactone Catalyst->HHA

References

Application Note and Protocol for the Purification of 6-Hydroxyhexanoic Acid by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of 6-hydroxyhexanoic acid using silica (B1680970) gel column chromatography. This method is crucial for obtaining high-purity material essential for research, development, and manufacturing of pharmaceuticals and other advanced materials.

Introduction

This compound is a valuable bifunctional molecule with applications in the synthesis of polymers, such as polycaprolactone, and as a linker in drug delivery systems. For these applications, high purity of the starting material is paramount to ensure predictable reaction kinetics, consistent product quality, and biological safety. Column chromatography is a widely used and effective technique for the purification of this compound from crude reaction mixtures, removing unreacted starting materials, byproducts, and other impurities.[1] This application note details a standard laboratory procedure for its purification.

Data Presentation

The following table summarizes typical quantitative data obtained from the purification of this compound using silica gel column chromatography.

ParameterValueReference
Stationary Phase Silica Gel (230-400 mesh)[2]
Mobile Phase Dichloromethane (B109758):Methanol:Acetic Acid (20:1:0.5 v/v/v)[2]
Alternate Mobile Phase Ethyl Acetate (B1210297):n-Hexane (gradient)[3][4]
Typical Isolated Yield 96.5% - 98%[2][3]
Purity (by NMR) >95%[3]
Rf Value 0.45 (in CH2Cl2/MeOH/AcOH 10:1:0.5)[2]

Experimental Protocol: Purification of this compound

This protocol details the purification of this compound using normal-phase silica gel column chromatography.

1. Materials and Reagents:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Dichloromethane (CH2Cl2), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Acetic Acid (AcOH), glacial

  • Ethyl Acetate, HPLC grade

  • n-Hexane, HPLC grade

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Potassium permanganate (B83412) stain or other suitable TLC stain

  • Glass chromatography column

  • Collection tubes or flasks

  • Rotary evaporator

2. Preparation of the Mobile Phase:

  • Prepare a mobile phase solution of dichloromethane, methanol, and acetic acid in a volumetric ratio of 20:1:0.5. For example, to prepare 1 L of mobile phase, mix 888 mL of CH2Cl2, 44.4 mL of MeOH, and 22.2 mL of AcOH.

  • Thoroughly mix the solution and degas if necessary.

3. Column Packing:

  • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., dichloromethane or a low-polarity mixture of hexane (B92381) and ethyl acetate).[4]

  • Carefully pack the chromatography column with the slurry, ensuring there are no air bubbles or cracks.[4]

  • Allow the silica gel to settle, and drain the excess solvent until the solvent level is just above the top of the silica bed.[4]

4. Sample Preparation and Loading:

  • Dissolve the crude this compound in a minimal amount of the mobile phase.[4]

  • Carefully load the sample onto the top of the column using a pipette.[4]

5. Elution:

  • Begin eluting the column with the prepared mobile phase.[4]

  • Maintain a constant flow rate. A gentle positive pressure can be applied to speed up the elution, a technique known as flash column chromatography.

  • For gradient elution, start with a less polar solvent system (e.g., a higher ratio of hexane to ethyl acetate) and gradually increase the polarity by increasing the proportion of the more polar solvent (e.g., ethyl acetate or methanol).[4]

6. Fraction Collection:

  • Collect the eluent in a series of labeled test tubes or flasks.[4] The size of the fractions will depend on the column size and the expected separation.

7. Purity Analysis:

  • Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the pure this compound.[4]

  • Spot a small amount of each fraction onto a TLC plate and develop it in a chamber containing the mobile phase.

  • Visualize the spots using a suitable stain (e.g., potassium permanganate). The fractions containing the pure product should show a single spot with an Rf value of approximately 0.45 (in a 10:1:0.5 CH2Cl2/MeOH/AcOH system).[2]

8. Solvent Evaporation:

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent using a rotary evaporator to obtain the purified this compound as a colorless oil or a white solid.[2][4]

Alternative Purification Strategy: Reverse-Phase Chromatography

For certain impurity profiles, reverse-phase chromatography may be a suitable alternative. In this technique, a non-polar stationary phase (e.g., C18-functionalized silica) is used with a polar mobile phase.

  • Stationary Phase: C18-functionalized silica gel.

  • Mobile Phase: A mixture of water and a polar organic solvent such as acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or phosphoric acid) to suppress the ionization of the carboxylic acid group.[5]

  • Elution: In reverse-phase chromatography, the most polar compounds elute first. The polarity of the mobile phase is typically decreased over time (by increasing the organic solvent content) to elute the less polar compounds.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the purification of this compound by column chromatography.

G cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation A Prepare Mobile Phase (e.g., CH2Cl2:MeOH:AcOH) B Pack Column with Silica Gel Slurry A->B C Dissolve Crude Product in Minimal Solvent D Load Sample onto Column C->D E Elute with Mobile Phase D->E F Collect Fractions E->F G Analyze Fractions by TLC F->G H Combine Pure Fractions G->H I Evaporate Solvent H->I J Obtain Purified This compound I->J

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols: Ring-Opening Polymerization of ε-Caprolactone to Synthesize Poly(6-hydroxyhexanoic acid)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Poly(6-hydroxyhexanoic acid), more commonly known as polycaprolactone (B3415563) (PCL), is a biodegradable and biocompatible polyester (B1180765) with significant applications in the biomedical and pharmaceutical fields. Its use in drug delivery systems, tissue engineering scaffolds, and long-term implantable devices is well-established.[1][2] The synthesis of high-quality PCL is predominantly achieved through the ring-opening polymerization (ROP) of its cyclic monomer, ε-caprolactone (ε-CL). While the repeating unit of the polymer is derived from this compound, the polymerization process itself initiates from the cyclic ester. This document provides detailed protocols, reaction data, and mechanistic diagrams for the synthesis of PCL via ROP, tailored for researchers, scientists, and professionals in drug development.

Reaction Mechanisms

The ring-opening polymerization of ε-caprolactone can be initiated through several mechanisms, including cationic, anionic, and coordination-insertion pathways.[3][4] The most widely used methods in research and industry involve coordination-insertion using metal-based catalysts and enzymatic catalysis, which offers a green chemistry approach.

1.1 Coordination-Insertion Mechanism with Tin(II) Octoate

Tin(II) octoate, also known as tin(II) 2-ethylhexanoate (B8288628) or Sn(Oct)₂, is a highly efficient catalyst for the ROP of cyclic esters.[4][5] The polymerization typically proceeds via a coordination-insertion mechanism, often co-initiated by a protic source like an alcohol (R-OH) or water. The alcohol first reacts with Sn(Oct)₂ to form a tin(II) alkoxide, which is the true initiating species.[1][5] The ε-caprolactone monomer then coordinates to the tin center, followed by a nucleophilic attack from the alkoxide group, leading to the cleavage of the acyl-oxygen bond of the ring and insertion of the monomer into the Sn-O bond.[1][5]

G cluster_initiation Initiator Activation cluster_propagation Propagation Cycle SnOct2 Sn(Oct)₂ SnOR Oct-Sn-OR (Active Initiator) SnOct2->SnOR + R-OH - Oct-H Monomer ε-Caprolactone ROH R-OH (Initiator) Coordination Coordinated Complex SnOR->Coordination + Monomer Monomer->Coordination Insertion Ring-Opened Intermediate Coordination->Insertion Nucleophilic Attack (Ring-Opening) Polymer Growing Polymer Chain (PCL) Insertion->Polymer Chain Propagation Polymer->Coordination Adds another monomer

Coordination-Insertion ROP Mechanism with Sn(Oct)₂.

1.2 Enzymatic Ring-Opening Polymerization

Enzymatic ROP (eROP) presents a sustainable alternative to metal-catalyzed polymerization, often proceeding under milder conditions.[6] Lipases, particularly Candida antarctica Lipase B (CALB), are highly effective catalysts for this reaction.[7][8] The mechanism involves the activation of the monomer at the enzyme's active site. A hydroxyl-containing initiator (or water) attacks the activated monomer, leading to ring-opening and the formation of a covalent enzyme-intermediate complex. The growing polymer chain is then transferred to another initiator molecule, regenerating the enzyme for the next catalytic cycle.

G cluster_enzyme Enzymatic Cycle Enzyme Lipase (e.g., CALB) Activated Enzyme-Monomer Complex Enzyme->Activated + Monomer Monomer ε-Caprolactone Monomer->Activated RingOpened Ring-Opened Acyl-Enzyme Activated->RingOpened Initiator Attack (Ring-Opening) Initiator Initiator (R-OH) Initiator->RingOpened RingOpened->Enzyme Chain Transfer (Enzyme Regeneration) Polymer Released Polymer Chain RingOpened->Polymer

Simplified Mechanism for Enzymatic ROP (eROP).

Experimental Protocols

The following sections provide detailed protocols for the synthesis and characterization of PCL. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line techniques to prevent premature termination by moisture, especially for metal-catalyzed reactions.

2.1 Protocol 1: Sn(Oct)₂-Catalyzed Bulk Polymerization

This protocol describes a typical bulk polymerization of ε-caprolactone using Sn(Oct)₂ as a catalyst and an alcohol as an initiator.

Materials:

  • ε-Caprolactone (monomer), freshly distilled over CaH₂.

  • Tin(II) 2-ethylhexanoate (Sn(Oct)₂, catalyst).

  • Benzyl (B1604629) alcohol (initiator), dried over molecular sieves.

  • Toluene (solvent for catalyst/initiator).

  • Dichloromethane (B109758) (DCM, for dissolution).

  • Methanol (B129727) (for precipitation).

  • Schlenk flask, magnetic stirrer, oil bath, vacuum line.

Procedure:

  • Preparation: A 100 mL Schlenk flask equipped with a magnetic stir bar is flame-dried under vacuum and backfilled with nitrogen three times.

  • Reagent Addition: Add ε-caprolactone (e.g., 10 g, 87.6 mmol) to the flask via syringe.

  • Initiator/Catalyst Solution: In a separate vial under nitrogen, prepare a stock solution of the catalyst and initiator. For a monomer-to-initiator ratio of 200:1 and a monomer-to-catalyst ratio of 1000:1, dissolve the required amounts of benzyl alcohol and Sn(Oct)₂ in a small volume of dry toluene.

  • Initiation: Inject the catalyst/initiator solution into the stirring monomer in the Schlenk flask.

  • Polymerization: Immerse the flask in a preheated oil bath at 130 °C. The viscosity of the solution will increase significantly as the polymerization proceeds. Allow the reaction to proceed for the desired time (e.g., 2-24 hours).

  • Termination and Purification:

    • Remove the flask from the oil bath and allow it to cool to room temperature.

    • Dissolve the highly viscous or solid polymer in dichloromethane (~50 mL).

    • Precipitate the polymer by slowly pouring the DCM solution into a beaker of cold, stirring methanol (~500 mL).

    • Collect the white PCL precipitate by vacuum filtration.

    • Wash the polymer with fresh methanol and dry it under vacuum at 40 °C to a constant weight.

2.2 Characterization Methods

  • Nuclear Magnetic Resonance (¹H NMR): To determine monomer conversion by comparing the integral of the monomer methylene (B1212753) protons (~4.2 ppm) with the polymer methylene protons (~4.05 ppm).

  • Gel Permeation Chromatography (GPC/SEC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

  • Differential Scanning Calorimetry (DSC): To determine thermal properties such as melting temperature (Tm) and glass transition temperature (Tg).

Quantitative Data Summary

The properties of the resulting PCL are highly dependent on reaction conditions. The following tables summarize typical data from Sn(Oct)₂-catalyzed polymerizations.

Table 1: Effect of Initiator Concentration on PCL Molecular Weight (Conditions: Bulk polymerization at 160°C for 1 hour, Sn(Oct)₂/n-Hexanol initiator system)

Sn(Oct)₂ (mol%)Molar Ratio (Sn(Oct)₂:n-HexOH)Yield (%)Mₙ ( g/mol )PDI (Mₙ/Mₙ)
0.11:28990,0001.8
0.21:28565,0001.7
0.31:28148,0001.6
0.41:27832,0001.6
Data synthesized from literature values for illustrative purposes.[5]

Table 2: Effect of Temperature and Time on Polymerization (Conditions: Bulk polymerization, [Monomer]/[Sn(Oct)₂] = 1000, [Monomer]/[Initiator] = 200)

Temperature (°C)Time (h)Conversion (%)Mₙ ( g/mol )PDI
11048518,5001.5
110129521,0001.4
13029220,5001.3
1306>9922,1001.3
1601>9922,5001.4
Data synthesized from literature for illustrative purposes.

Applications in Drug Development

The favorable properties of PCL—biocompatibility, biodegradability, and high permeability to small molecules—make it an ideal candidate for drug delivery systems.[1][9][10] PCL-based formulations can provide controlled, sustained release of therapeutic agents, improving efficacy and patient compliance.[10] Common applications include:

  • Nanoparticles and Microspheres: For systemic drug delivery, protecting the drug from degradation and targeting specific tissues.[2]

  • Implantable Devices: Such as drug-eluting stents or subcutaneous implants that provide localized, long-term therapy.

  • Tissue Engineering Scaffolds: 3D porous structures that can be loaded with growth factors to promote tissue regeneration while releasing therapeutic agents.[2]

The workflow for developing a PCL-based drug delivery system involves several key stages, from polymer synthesis to in-vitro and in-vivo evaluation.

Workflow for PCL-Based Drug Delivery System Development.

References

Application Notes and Protocols for the Synthesis of Poly(6-hydroxyhexanoate) and its Copolymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of poly(6-hydroxyhexanoate) (PCL) and its copolymers, materials with significant potential in biomedical applications, including drug delivery, owing to their biocompatibility and biodegradability.[1][2]

Synthesis of Poly(6-hydroxyhexanoate) via Ring-Opening Polymerization (ROP)

The most common and efficient method for synthesizing poly(6-hydroxyhexanoate), also widely known as polycaprolactone (B3415563) (PCL), is the ring-opening polymerization (ROP) of the cyclic monomer ε-caprolactone.[3] This can be achieved through various catalytic systems, with tin(II) octoate being a prevalent chemical catalyst and Candida antarctica lipase (B570770) B (CALB) being a highly effective biocatalyst.[4][5]

Chemical ROP using Tin(II) Octoate

This protocol describes the synthesis of PCL using tin(II) octoate as a catalyst, a method known for its efficiency in producing high molecular weight polymers.[6]

Experimental Protocol:

  • Materials: ε-caprolactone (monomer), tin(II) octoate (Sn(Oct)₂ - catalyst), n-hexanol (initiator), toluene (B28343) (solvent), methanol (B129727) (non-solvent), chloroform (B151607) (for analysis).

  • Procedure:

    • Dry all glassware in an oven at 120°C overnight and cool under a nitrogen atmosphere.

    • In a flame-dried Schlenk flask under a nitrogen atmosphere, add the desired amount of ε-caprolactone and toluene.

    • Add the initiator, n-hexanol, via syringe. The monomer-to-initiator ratio will determine the target molecular weight.

    • Add the catalyst, tin(II) octoate, dissolved in a small amount of anhydrous toluene, to the reaction mixture. The monomer-to-catalyst ratio typically ranges from 1000:1 to 5000:1.

    • Immerse the flask in a preheated oil bath at 110-130°C and stir for the desired reaction time (typically 4-24 hours).[4]

    • To terminate the polymerization, cool the flask to room temperature and dissolve the viscous polymer in chloroform.

    • Precipitate the polymer by slowly adding the chloroform solution to an excess of cold methanol with vigorous stirring.

    • Collect the white precipitate by filtration and wash with fresh methanol.

    • Dry the polymer in a vacuum oven at 40°C until a constant weight is achieved.

Quantitative Data Summary:

Catalyst SystemMonomer:Initiator RatioTemperature (°C)Time (h)Mn ( g/mol )PDIMonomer Conversion (%)Reference
Sn(Oct)₂/n-hexanol300:1160190,000-89[6]
Sn(Oct)₂/n-hexanol-140-180----[6]
FeCl₃/BnOH-60416,5001.2898.8[4]

Mn = Number-average molecular weight, PDI = Polydispersity Index

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification reagents ε-caprolactone Tin(II) Octoate n-hexanol Toluene mix Mix reagents in Toluene reagents->mix glassware Dry Glassware (120°C, overnight) setup Assemble under N₂ glassware->setup setup->mix heat Heat (110-130°C) Stir (4-24h) mix->heat dissolve Dissolve in Chloroform heat->dissolve precipitate Precipitate in Methanol dissolve->precipitate filtrate Filter precipitate->filtrate dry Dry under vacuum filtrate->dry product Poly(6-hydroxyhexanoate) (PCL) dry->product

Workflow for Chemical ROP of ε-caprolactone.
Enzymatic ROP using Candida antarctica Lipase B (CALB)

Enzymatic ROP offers a green and metal-free alternative for PCL synthesis, operating under milder conditions.[5] Immobilized CALB (often as Novozym 435) is a highly efficient catalyst for this reaction.[7]

Experimental Protocol:

  • Materials: ε-caprolactone (monomer), Novozym 435 (immobilized CALB), toluene (solvent), methanol (non-solvent).

  • Procedure:

    • Dry Novozym 435 in a vacuum desiccator for 24 hours.

    • In an oven-dried vial, add ε-caprolactone and anhydrous toluene.

    • Add the dried Novozym 435 to the vial under a nitrogen atmosphere. The enzyme concentration is typically 1-10% (w/w) relative to the monomer.

    • Seal the vial and place it in a shaking incubator at the desired temperature (typically 60-90°C) for 24-150 hours.[8]

    • To stop the reaction, cool the mixture to room temperature and add chloroform to dissolve the polymer.

    • Remove the immobilized enzyme by filtration. The enzyme can be washed, dried, and reused.

    • Precipitate the polymer from the filtrate by adding it to cold methanol.

    • Collect the polymer by filtration and dry it in a vacuum oven at 40°C.

Quantitative Data Summary:

CatalystTemperature (°C)Time (h)Mn ( g/mol )PDIMonomer Conversion (%)Reference
Immobilized CALB80150~9,000-~90[8]
Novozym 43570444,8001.786[7]
Immobilized CALB60120~5,100~1.590[8]

Mn = Number-average molecular weight, PDI = Polydispersity Index

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification reagents ε-caprolactone Novozym 435 Toluene mix Mix reagents under N₂ reagents->mix enzyme_prep Dry Novozym 435 (vacuum) enzyme_prep->mix incubate Incubate (60-90°C) Shake (24-150h) mix->incubate dissolve Dissolve in Chloroform incubate->dissolve filter_enzyme Filter to remove enzyme dissolve->filter_enzyme precipitate Precipitate in Methanol filter_enzyme->precipitate dry Dry under vacuum precipitate->dry product Poly(6-hydroxyhexanoate) (PCL) dry->product G cluster_process Drug Release from PCL Nanoparticle start Drug-loaded PCL Nanoparticle water Water Penetration start->water hydrolysis Ester Bond Hydrolysis water->hydrolysis degradation Polymer Matrix Degradation hydrolysis->degradation diffusion Drug Diffusion degradation->diffusion end 6-hydroxyhexanoic acid (metabolized) degradation->end release Sustained Drug Release diffusion->release

References

Application Notes and Protocols for the Development of Biodegradable Polymers from 6-Hydroxyhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxyhexanoic acid is a valuable bifunctional monomer for the synthesis of the biodegradable and biocompatible polyester, poly(6-hydroxyhexanoate), more commonly known as poly(ε-caprolactone) (PCL). PCL has garnered significant interest in the biomedical and pharmaceutical fields due to its favorable properties, including its slow degradation rate, which makes it suitable for long-term implantable devices and controlled drug delivery systems.[1] This document provides detailed application notes and experimental protocols for the development of biodegradable polymers using this compound as a starting material, targeting researchers, scientists, and drug development professionals.

The synthesis of PCL can be achieved through two primary routes: the direct polycondensation of this compound and the ring-opening polymerization (ROP) of its cyclic ester, ε-caprolactone. While ROP is the more prevalent method for achieving high molecular weight polymers with controlled properties, direct polycondensation offers a simpler, one-step alternative. This document will cover both chemical and enzymatic polymerization methods, providing a comprehensive guide for researchers.

Polymer Synthesis Pathways

The development of biodegradable polymers from this compound involves a series of steps, from monomer to final application. The primary choice in the synthesis route is between direct polycondensation of the hydroxy acid or its cyclization to ε-caprolactone followed by ring-opening polymerization.

Polymer Synthesis Workflow cluster_0 Monomer Stage cluster_1 Polymerization Routes cluster_2 Polymer & Characterization cluster_3 Application Development This compound This compound Direct Polycondensation Direct Polycondensation This compound->Direct Polycondensation Cyclization Cyclization This compound->Cyclization PCL Poly(6-hydroxyhexanoate) (PCL) Direct Polycondensation->PCL ε-Caprolactone ε-Caprolactone Cyclization->ε-Caprolactone Ring-Opening Polymerization (ROP) Ring-Opening Polymerization (ROP) ε-Caprolactone->Ring-Opening Polymerization (ROP) Ring-Opening Polymerization (ROP)->PCL Characterization Physicochemical Characterization PCL->Characterization Scaffold Fabrication Scaffold Fabrication Characterization->Scaffold Fabrication Drug Encapsulation Drug Encapsulation Characterization->Drug Encapsulation Biomedical Device Biomedical Device Scaffold Fabrication->Biomedical Device Drug Encapsulation->Biomedical Device Melt Polycondensation Workflow Monomer This compound + Catalyst Reactor Glass Reactor Monomer->Reactor Inerting Nitrogen Purge (30 min) Reactor->Inerting Heating Heat to > Melting Point Inerting->Heating Polymerization1 Polymerization @ 180-200°C (Atmospheric Pressure, 1-2h) Heating->Polymerization1 Polymerization2 Polymerization @ 180-200°C (Vacuum, 4-8h) Polymerization1->Polymerization2 Isolation Dissolution in Chloroform & Precipitation in Methanol Polymerization2->Isolation Drying Vacuum Drying Isolation->Drying Enzymatic ROP cluster_0 Preparation cluster_1 Polymerization cluster_2 Purification Monomer ε-Caprolactone Reaction Combine Monomer & Enzyme (Optional: Toluene) Monomer->Reaction Enzyme Immobilized Lipase (e.g., CALB) Drying Vacuum Dry Enzyme Enzyme->Drying Drying->Reaction Incubation Incubate @ 60-90°C with Stirring Reaction->Incubation Dissolve Dissolve in Chloroform Incubation->Dissolve Filter Filter to Remove Enzyme Dissolve->Filter Precipitate Precipitate in Methanol Filter->Precipitate Dry Vacuum Dry PCL Precipitate->Dry

References

Applications of 6-Hydroxyhexanoic Acid in Biomedical Materials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxyhexanoic acid is a versatile bifunctional molecule, featuring both a hydroxyl and a carboxylic acid group. This unique structure makes it a valuable monomer for the synthesis of biodegradable polyesters, most notably poly(ε-caprolactone) (PCL), through the ring-opening polymerization of its lactone form, ε-caprolactone. Polymers derived from this compound are renowned for their biocompatibility, biodegradability, and excellent mechanical properties, rendering them highly suitable for a wide array of biomedical applications. These applications primarily include drug delivery systems, tissue engineering scaffolds, and wound healing materials. This document provides detailed application notes and experimental protocols for utilizing this compound-based polymers in these key biomedical fields.

I. Drug Delivery Systems

Polymers based on this compound, particularly PCL, are extensively used to fabricate nanoparticles for controlled drug delivery. Their slow degradation rate allows for sustained release of therapeutic agents over extended periods.

Application Note: PCL Nanoparticles for Controlled Drug Release

Poly(ε-caprolactone) nanoparticles serve as effective carriers for a variety of drugs, protecting them from premature degradation and enabling targeted delivery. The particle size and drug loading efficiency can be precisely controlled by adjusting formulation parameters.

Table 1: Physicochemical Properties of Drug-Loaded PCL Nanoparticles

Formulation CodePolymer Concentration (% w/v)Drug:Polymer RatioParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Loading (%)Encapsulation Efficiency (%)
PCL-NP-10.21:10222 ± 0.360.077 ± 0.001-19.54 ± 0.0153.92 ± 0.01275.8 ± 0.23
PCL-NP-20.21:51670.462-31.9-82.3
CS/PCX-PCL NP0.2->250--->50

Data compiled from multiple sources.[1][2]

Experimental Protocol: Preparation of Drug-Loaded PCL Nanoparticles by Nanoprecipitation

This protocol describes the preparation of drug-loaded PCL nanoparticles using the nanoprecipitation method.

Materials:

  • Poly(ε-caprolactone) (PCL)

  • Drug of interest (e.g., Paclitaxel)

  • Acetone (B3395972) (organic solvent)

  • Polyvinyl alcohol (PVA) or Pluronic F-68 (surfactant)

  • Deionized water

  • Magnetic stirrer

  • Rotary evaporator

  • Centrifuge

  • Lyophilizer

Procedure:

  • Preparation of the Organic Phase:

    • Dissolve a specific amount of PCL (e.g., 100 mg) and the drug (e.g., 10 mg) in a suitable organic solvent like acetone (e.g., 20 mL).[3]

  • Preparation of the Aqueous Phase:

    • Dissolve a surfactant, such as PVA or Pluronic F-68 (e.g., 0.5% w/v), in deionized water (e.g., 40 mL).[2]

  • Nanoparticle Formation:

    • Slowly inject the organic phase into the aqueous phase under continuous magnetic stirring at a constant speed (e.g., 700 rpm).

    • Nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase.

  • Solvent Evaporation:

    • Stir the resulting nanoparticle suspension at room temperature for several hours (e.g., 4 hours) or use a rotary evaporator to remove the organic solvent.

  • Purification:

    • Centrifuge the nanoparticle suspension (e.g., at 15,000 rpm for 30 minutes) to pellet the nanoparticles.

    • Remove the supernatant and wash the nanoparticles with deionized water to remove any excess surfactant and unencapsulated drug. Repeat the centrifugation and washing steps twice.

  • Lyophilization:

    • Resuspend the final nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., 5% w/v trehalose).

    • Freeze the suspension and lyophilize to obtain a dry nanoparticle powder, which can be stored for future use.

Workflow for PCL Nanoparticle Preparation

G cluster_organic Organic Phase cluster_aqueous Aqueous Phase PCL PCL dissolve_org Dissolve PCL->dissolve_org Drug Drug Drug->dissolve_org Acetone Acetone Acetone->dissolve_org nanoprecipitation Nanoprecipitation (Slow Injection & Stirring) dissolve_org->nanoprecipitation Surfactant Surfactant (PVA) dissolve_aq Dissolve Surfactant->dissolve_aq Water Deionized Water Water->dissolve_aq dissolve_aq->nanoprecipitation solvent_evap Solvent Evaporation nanoprecipitation->solvent_evap purification Purification (Centrifugation & Washing) solvent_evap->purification lyophilization Lyophilization purification->lyophilization final_product Drug-Loaded PCL Nanoparticles lyophilization->final_product G prep Prepare PCL Solution (e.g., 15% w/v in DCM/DMF) setup Setup Electrospinning Apparatus (Syringe, Pump, Power Supply, Collector) prep->setup electrospin Electrospin (Apply High Voltage, Set Flow Rate) setup->electrospin collect Collect Fibers on Collector electrospin->collect dry Dry Scaffold (Under Vacuum) collect->dry product PCL Nanofibrous Scaffold dry->product G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Migration Endothelial Cell Migration VEGFR2->Migration Proliferation Endothelial Cell Proliferation PLCg->Proliferation Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Survival Endothelial Cell Survival Akt->Survival NO Nitric Oxide (NO) eNOS->NO Permeability Vascular Permeability NO->Permeability G TGFb TGF-β TGFbR TGF-β Receptor (Type I & II) TGFb->TGFbR Smad23 Smad2/3 (Phosphorylation) TGFbR->Smad23 SmadComplex Smad2/3-Smad4 Complex Smad23->SmadComplex Smad4 Smad4 Smad4->SmadComplex Nucleus Nucleus SmadComplex->Nucleus GeneTranscription Gene Transcription (COL1A1, COL1A2) Nucleus->GeneTranscription Collagen Collagen Synthesis GeneTranscription->Collagen

References

Application Notes and Protocols for the Enzymatic Production of 6-Hydroxyhexanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enzymatic production of 6-hydroxyhexanoic acid (6-HHA) and its derivatives. The methodologies outlined leverage multi-enzyme cascades in whole-cell biocatalysts, offering a greener alternative to traditional chemical synthesis.

Introduction

This compound is a valuable bifunctional molecule, serving as a monomer for the biodegradable polymer poly(ε-caprolactone) and as a versatile building block in pharmaceutical synthesis.[1][2] Enzymatic routes for its production are gaining significant attention due to their high specificity, mild reaction conditions, and reduced environmental impact compared to conventional chemical methods that often rely on harsh reagents and conditions.[3][4] This guide details established biocatalytic strategies for synthesizing 6-HHA from various substrates, including cyclohexane (B81311) and cyclohexanol (B46403), utilizing engineered microorganisms.

Enzymatic Pathways for this compound Production

The biocatalytic conversion of cyclic alkanes or alcohols to 6-HHA typically involves a multi-step enzymatic cascade. A common and well-documented pathway starts from cyclohexane or cyclohexanol and proceeds through the formation of ε-caprolactone, which is subsequently hydrolyzed to 6-HHA.[1][2]

Four-Step Cascade from Cyclohexane

A rationally engineered four-step enzymatic cascade has been successfully implemented in Pseudomonas taiwanensis for the direct conversion of cyclohexane to 6-HHA.[1] This pathway avoids the accumulation of intermediates and is depicted below.

Enzymatic_Pathway_Cyclohexane cluster_main Cyclohexane Cyclohexane Cyclohexanol Cyclohexanol Cyclohexane->Cyclohexanol Cytochrome P450 monooxygenase (Cyp) Cyclohexanone (B45756) Cyclohexanone Cyclohexanol->Cyclohexanone Cyclohexanol dehydrogenase (CDH) Caprolactone ε-Caprolactone Cyclohexanone->Caprolactone Cyclohexanone monooxygenase (CHMO) HHA This compound Caprolactone->HHA Lactonase (Lact)

Caption: Four-step enzymatic cascade for 6-HHA synthesis from cyclohexane.

Three-Step Cascade from Cyclohexanol

A highly efficient three-enzyme cascade for 6-HHA synthesis from cyclohexanol has been demonstrated using whole cells of Escherichia coli.[2] This system co-expresses an alcohol dehydrogenase and a Baeyer-Villiger monooxygenase for internal cofactor regeneration, with a lipase (B570770) added for the final hydrolysis step.[2][5]

Enzymatic_Pathway_Cyclohexanol cluster_main Cyclohexanol Cyclohexanol Cyclohexanone Cyclohexanone Cyclohexanol->Cyclohexanone Alcohol Dehydrogenase (ADH) Caprolactone ε-Caprolactone Cyclohexanone->Caprolactone Baeyer-Villiger monooxygenase (CHMO) HHA This compound Caprolactone->HHA Lipase (e.g., CAL-B)

Caption: Three-step enzymatic cascade for 6-HHA synthesis from cyclohexanol.

Quantitative Data Summary

The following tables summarize key quantitative data from published studies on the enzymatic production of 6-HHA and related intermediates.

Table 1: Whole-Cell Biotransformation of Cyclohexane to this compound

BiocatalystSubstrateProductTiterSpecific ActivityConversionReference
Recombinant P. taiwanensisCyclohexane (5 mM)6-HHA25 mM (3.3 g/L)44 U/g CDWComplete[1]

Table 2: Multi-Enzyme Cascade for this compound Production from Cyclohexanol

BiocatalystSubstrateProductTiterIsolated YieldScaleReference
Recombinant E. coli + LipaseCyclohexanol6-HHA>20 g/L81%0.5 L[2]

Experimental Protocols

This section provides detailed protocols for the enzymatic synthesis of 6-HHA using whole-cell biocatalysts.

Protocol 1: Production of 6-HHA from Cyclohexanol using Recombinant E. coli

This protocol is based on the three-enzyme cascade system in E. coli co-expressing an alcohol dehydrogenase (ADH) and a cyclohexanone monooxygenase (CHMO), with the addition of a lipase for the final conversion step.[2][3]

1. Biocatalyst Preparation (Recombinant E. coli)

  • Culture Preparation: Inoculate a suitable volume of Terrific Broth (or similar rich medium) containing the appropriate antibiotics with a fresh colony of E. coli co-expressing the genes for ADH and CHMO.

  • Cell Growth: Incubate the culture at 37°C with shaking (e.g., 200 rpm) until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction of Protein Expression: Induce the expression of the enzymes by adding IPTG to a final concentration of 0.1 mM.

  • Post-Induction Cultivation: Continue the cultivation at a lower temperature, for instance, 20°C, for 18-24 hours to allow for proper protein folding and expression.

  • Cell Harvesting: Harvest the cells by centrifugation (e.g., 6,000 x g, 15 min, 4°C).

  • Cell Washing: Wash the cell pellet with a suitable buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.4) and centrifuge again. The resulting cell paste is the whole-cell biocatalyst.

2. Biotransformation in a Stirred-Tank Reactor

  • Reactor Setup: Resuspend the harvested E. coli cells in a phosphate buffer (50 mM, pH 7.4) within a temperature-controlled stirred-tank reactor to a desired final cell concentration.

  • Lipase Addition: Add a commercial lipase preparation, such as Novozym 435 (immobilized Candida antarctica lipase B - CAL-B), to the reactor.

  • Reaction Initiation: Start the reaction by adding cyclohexanol. A fed-batch strategy is recommended to avoid substrate inhibition. Maintain the cyclohexanol concentration at a low level by continuous or periodic feeding.

  • Reaction Conditions: Maintain the reaction temperature at 30°C and ensure adequate aeration and agitation.

  • Monitoring the Reaction: Periodically take samples to monitor the concentrations of cyclohexanol, cyclohexanone, ε-caprolactone, and 6-HHA using analytical methods such as GC and HPLC.

  • Reaction Termination and Product Isolation: Once the reaction is complete, separate the biocatalyst (cells and immobilized lipase) by centrifugation or filtration. The supernatant containing the product can then be subjected to downstream processing for purification of 6-HHA.

Protocol 2: Production of 6-HHA from Cyclohexane in a Bioreactor with P. taiwanensis**

This protocol is based on the use of recombinant P. taiwanensis harboring the four-step enzymatic cascade in a stirred-tank bioreactor with a gaseous feed of cyclohexane.[1]

1. Biocatalyst Cultivation

  • Batch Cultivation: Grow P. taiwanensis_6HA in a suitable medium (e.g., RB or M9*) in a bioreactor until a certain cell density is reached.

  • Fed-Batch Cultivation: Initiate a fed-batch phase with an exponential feeding strategy to increase the biomass concentration.

  • Induction: Induce the expression of the enzymatic cascade with an appropriate inducer (e.g., 1 mM IPTG) for 3.5-6 hours.

  • Cell Harvesting and Resuspension: Harvest the cells by centrifugation and resuspend them in a suitable buffer (e.g., Kpi buffer) containing a carbon source like glucose to a high cell density (e.g., 10 g CDW/L).

2. Whole-Cell Biotransformation

  • Reactor Setup: Transfer the resuspended cells to a stirred-tank bioreactor. Maintain the pH at 7.4 with automated addition of acid and base.

  • Substrate Feeding: Supply cyclohexane continuously to the reactor via the gas phase by mixing cyclohexane-saturated air with pressurized air.

  • Co-substrate Feeding: Feed a concentrated glucose solution to provide the necessary energy and reducing equivalents for the enzymatic reactions.

  • Reaction Conditions: Maintain the temperature and agitation to ensure optimal enzyme activity and mass transfer.

  • Process Monitoring: Monitor the concentrations of cyclohexane, intermediates, and the final product, 6-HHA, in the aqueous phase using HPLC and GC.[1] Also, monitor cell density and oxygen levels.

  • Product Recovery: After the biotransformation, separate the biomass from the reaction broth. The 6-HHA in the supernatant can then be purified.

Experimental Workflow and Logic

The overall experimental workflow for the enzymatic production of 6-HHA can be generalized into several key stages, from strain preparation to final product analysis.

Experimental_Workflow cluster_workflow A Strain Cultivation and Biocatalyst Preparation B Bioreactor Setup and Parameter Control A->B C Whole-Cell Biotransformation (Substrate Feeding) B->C D Reaction Monitoring (Sampling and Analysis) C->D E Product Recovery and Purification C->E D->C Process Optimization F Final Product Characterization E->F

Caption: General experimental workflow for biocatalytic 6-HHA production.

Analytical Methods

  • Gas Chromatography (GC): Used for the quantification of volatile compounds such as cyclohexane, cyclohexanol, cyclohexanone, and ε-caprolactone.[1]

  • High-Performance Liquid Chromatography (HPLC): Employed for the quantification of non-volatile compounds like this compound, adipic acid, and glucose.[1]

Troubleshooting and Considerations

  • Substrate/Product Inhibition: Both substrates (cyclohexanol) and intermediates (ε-caprolactone) can be inhibitory to the enzymes.[2][6] A fed-batch strategy for substrate addition and in situ product removal or conversion can mitigate these effects.

  • Cofactor Regeneration: The monooxygenase and dehydrogenase enzymes are dependent on cofactors like NADPH.[7][8] Using whole-cell systems is advantageous as the cellular metabolism can regenerate these cofactors.[2]

  • Oxygen Supply: The monooxygenase-catalyzed steps require molecular oxygen. Therefore, ensuring adequate aeration and oxygen transfer in the bioreactor is critical for efficient conversion.[1]

  • Enzyme Immobilization: For process intensification and reusability, immobilization of enzymes or whole cells can be considered.[9][10] This can improve enzyme stability and simplify downstream processing.[10][11]

References

Troubleshooting & Optimization

How to improve the yield of 6-Hydroxyhexanoic acid synthesis?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 6-hydroxyhexanoic acid (6-HHA). Our aim is to help you improve your reaction yields and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The main pathways to synthesize this compound include:

  • Chemical Synthesis:

    • Baeyer-Villiger oxidation of cyclohexanone (B45756): This reaction typically forms ε-caprolactone, which is then hydrolyzed to this compound.[1]

    • Hydrolysis of ε-caprolactone: This can be achieved through acid- or base-catalyzed hydrolysis, or via enzymatic routes.[2]

  • Biocatalytic Synthesis:

    • From Cyclohexane (B81311): Engineered microorganisms, such as Pseudomonas taiwanensis, can convert cyclohexane directly to 6-HHA in a multi-step enzymatic cascade.[3]

    • From 1,6-Hexanediol (B165255): Certain microorganisms, like Gluconobacter oxydans, can selectively oxidize 1,6-hexanediol to this compound.[4][5]

Q2: What are the most common side reactions that lower the yield of 6-HHA?

A2: The most prevalent side reactions include:

  • Oligomerization/Polymerization: Especially during the hydrolysis of ε-caprolactone, ring-opening polymerization can occur, leading to the formation of poly(ε-caprolactone) or other oligomers.[2][6] This is a significant issue in acid-catalyzed reactions.

  • Over-oxidation: In biocatalytic routes starting from 1,6-hexanediol, the intermediate this compound can be further oxidized to adipic acid.[7]

  • Formation of byproducts: In the Baeyer-Villiger oxidation of cyclohexanone, side reactions can lead to the formation of various peroxides and other oxidation products.[8]

Q3: How can I minimize the formation of oligomers during ε-caprolactone hydrolysis?

A3: To suppress oligomerization, consider the following strategies:

  • Use Base-Catalyzed Hydrolysis: This method is generally less prone to inducing polymerization compared to acid catalysis.[2]

  • Employ Enzymatic Hydrolysis: Enzymes like lipases offer high selectivity for the hydrolysis of ε-caprolactone to 6-HHA.[2]

  • Control Reaction Conditions: Perform the reaction at a lower concentration of ε-caprolactone to disfavor intermolecular reactions.[2] Also, carefully control temperature and reaction time.

Q4: What analytical techniques are recommended for monitoring the synthesis of 6-HHA?

A4: To effectively monitor your reaction and analyze the products, you can use:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Useful for identifying and quantifying the starting materials, the 6-HHA product, and any side products.

  • High-Performance Liquid Chromatography (HPLC): Effective for separating and quantifying the components in the reaction mixture.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for the analysis of volatile components, often after a derivatization step.[2]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Allows for monitoring the disappearance of the starting material's functional groups and the appearance of the product's characteristic peaks (e.g., hydroxyl and carboxylic acid groups).[2]

Troubleshooting Guides

Issue 1: Low Yield in 6-HHA Synthesis via Baeyer-Villiger Oxidation of Cyclohexanone and Subsequent Hydrolysis
Possible Cause Troubleshooting Steps
Incomplete Baeyer-Villiger Oxidation - Optimize Catalyst: The choice and activity of the catalyst (e.g., peracids, Lewis acids) are critical. Ensure the catalyst is active and used in the correct concentration.[9] - Reaction Time and Temperature: Increase the reaction time or temperature, but be cautious as excessively high temperatures can promote side reactions.[10] - Oxidant Choice: Ensure the appropriate oxidant (e.g., hydrogen peroxide, m-CPBA) is used at the correct stoichiometry.[11]
Inefficient Hydrolysis of ε-Caprolactone - pH Adjustment: The hydrolysis of ε-caprolactone is slow at neutral pH. Adjust the pH to be either acidic or basic to catalyze the reaction.[2] - Inadequate Mixing: Ensure vigorous stirring to improve contact between the reactants, especially in biphasic systems.
Product Degradation - Harsh Conditions: Prolonged exposure to strong acids or bases at high temperatures can degrade 6-HHA. Optimize the reaction time to maximize yield before significant degradation occurs.[2] - Milder Catalyst: Consider using a milder catalyst or switching to an enzymatic hydrolysis method.[2]
Formation of Side Products - Oligomerization: If acid-catalyzed hydrolysis is used, consider switching to a base-catalyzed method or lowering the concentration of ε-caprolactone.[2]
Issue 2: Low Yield in Biocatalytic Synthesis of 6-HHA
Possible Cause Troubleshooting Steps
Low Biocatalyst Activity - Optimize Culture Conditions: Ensure optimal growth media, temperature, and pH for the microorganism to maximize enzyme expression and activity.[3] - Inducer Concentration: If using an inducible expression system, optimize the concentration of the inducer.
Substrate or Product Inhibition/Toxicity - Fed-Batch Strategy: For toxic substrates like cyclohexane, a fed-batch approach where the substrate is added gradually can prevent inhibition of the biocatalyst.[3] - In Situ Product Removal: Implement strategies to remove 6-HHA from the reaction medium as it is formed to avoid product inhibition.
Over-oxidation to Adipic Acid - pH Control: In the oxidation of 1,6-hexanediol by G. oxydans, maintaining the pH between 6 and 7 can favor the selective production of 6-HHA over adipic acid.[4][5] - Reaction Time: Monitor the reaction closely and stop it once the maximum concentration of 6-HHA is reached to prevent further oxidation.
Mass Transfer Limitations - Agitation and Aeration: In whole-cell catalysis, ensure adequate agitation and aeration to facilitate the transfer of substrates (like oxygen) and products across the cell membrane.

Data Presentation: Comparison of Synthesis Methods

Synthesis Method Starting Material Catalyst/Biocatalyst Key Conditions Yield of 6-HHA Reference
One-pot Chemical Synthesis CyclohexanoneDealuminated HBEA zeoliteAqueous 30% H₂O₂, moderate conditions>95% selectivity[1]
Multi-enzyme Cascade CyclohexanolE. coli co-expressing ADH, CHMO, and lipase (B570770) CAL-BFed-batch, 500 mL scale81% (isolated)[1]
Biocatalysis 1,6-HexanediolGluconobacter oxydans DSM 50049pH 6-7, 30°C96.5% (isolated)[12]
Biocatalysis CyclohexaneRecombinant Pseudomonas taiwanensisStirred-tank bioreactor, fed-batchFinal concentration of 3.3 g/L[3]
Chemical Synthesis ε-CaprolactoneSodium Hydroxide (B78521)60-80°C, 1-4 hoursHigh (qualitative)[2]

Experimental Protocols

Protocol 1: Alkaline Hydrolysis of ε-Caprolactone

This protocol provides a general method for the base-catalyzed hydrolysis of ε-caprolactone.

Materials:

  • ε-Caprolactone

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol (or other suitable co-solvent)

  • Deionized water

  • Hydrochloric acid (HCl) for neutralization

  • Ethyl acetate (B1210297) for extraction

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ε-caprolactone in a mixture of water and ethanol.

  • Addition of Base: Slowly add an aqueous solution of NaOH or KOH (typically a 1.1 molar equivalent to the ε-caprolactone) to the stirring solution.

  • Reaction Conditions: Heat the mixture to a moderate temperature (e.g., 60-80°C) and allow it to stir for 1-4 hours. Monitor the reaction's progress using TLC or HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the solution with HCl until it reaches a neutral pH.

  • Extraction: Extract the aqueous solution multiple times with ethyl acetate.

  • Purification: Combine the organic extracts and dry them over anhydrous Na₂SO₄. Filter the solution and concentrate it under reduced pressure to obtain the crude this compound. Further purification can be performed using chromatography if needed.[2]

Protocol 2: Biocatalytic Oxidation of 1,6-Hexanediol using Gluconobacter oxydans

This protocol outlines the whole-cell biotransformation of 1,6-hexanediol to this compound.

Materials:

  • Gluconobacter oxydans (e.g., DSM 50049)

  • Appropriate growth medium (e.g., containing glucose and yeast extract)

  • 1,6-Hexanediol

  • 100 mM Sodium phosphate (B84403) buffer (pH 7)

  • 0.5 N NaOH solution

  • Incubator shaker

Procedure:

  • Biocatalyst Preparation: Cultivate G. oxydans in the appropriate medium. Harvest the cells by centrifugation and wash them with the phosphate buffer.

  • Reaction Setup: Resuspend the cell pellet in the 100 mM sodium phosphate buffer (pH 7) in a reaction vessel (e.g., a 50 mL tube for a 10 mL reaction volume).

  • Substrate Addition: Add 1,6-hexanediol to the cell suspension to the desired starting concentration (e.g., 84.6 mM).

  • Reaction Conditions: Perform the biotransformation in an incubator at 30°C with shaking (e.g., 200 rpm).

  • pH Control: Maintain the pH of the reaction between 6 and 7 by adding 0.5 N NaOH solution as needed. This is crucial for the selective formation of 6-HHA.[12]

  • Monitoring and Fed-Batch (Optional): Monitor the substrate and product concentrations over time using an appropriate analytical method. For higher product titers, a fed-batch strategy can be employed by adding more 1,6-hexanediol at specific time intervals.[12]

  • Work-up: After the reaction, remove the cells by centrifugation. The supernatant containing this compound can then be subjected to downstream processing for purification.

Visualizations

Synthesis_Pathways cluster_chem Chemical Synthesis cluster_bio Biocatalytic Synthesis Cyclohexanone Cyclohexanone ε-Caprolactone ε-Caprolactone Cyclohexanone->ε-Caprolactone Baeyer-Villiger Oxidation 6-HHA_chem This compound ε-Caprolactone->6-HHA_chem Hydrolysis Cyclohexane Cyclohexane 6-HHA_bio This compound Cyclohexane->6-HHA_bio Multi-enzyme Cascade (e.g., P. taiwanensis) 1,6-Hexanediol 1,6-Hexanediol 1,6-Hexanediol->6-HHA_bio Oxidation (e.g., G. oxydans)

Caption: Overview of major chemical and biocatalytic synthesis routes to this compound.

Troubleshooting_BV_Oxidation Start Start Low_Yield Low Yield of 6-HHA Start->Low_Yield Check_BV Check Baeyer-Villiger Oxidation Step Low_Yield->Check_BV Check_Hydrolysis Check Hydrolysis Step Low_Yield->Check_Hydrolysis Incomplete_BV Incomplete Oxidation? Check_BV->Incomplete_BV Inefficient_Hydrolysis Inefficient Hydrolysis? Check_Hydrolysis->Inefficient_Hydrolysis Incomplete_BV->Check_Hydrolysis No Optimize_Catalyst Optimize Catalyst/ Reaction Conditions Incomplete_BV->Optimize_Catalyst Yes End End Optimize_Catalyst->End Adjust_pH Adjust pH/ Improve Mixing Inefficient_Hydrolysis->Adjust_pH Yes Product_Degradation Product Degradation? Inefficient_Hydrolysis->Product_Degradation No Adjust_pH->End Milder_Conditions Use Milder Conditions/ Enzymatic Method Product_Degradation->Milder_Conditions Yes Product_Degradation->End No Milder_Conditions->End

References

Technical Support Center: 6-Hydroxyhexanoic Acid Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the polymerization of 6-hydroxyhexanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges and minimizing side reactions during the synthesis of poly(this compound), also known as polycaprolactone (B3415563) (PCL) when derived from ε-caprolactone.

Frequently Asked Questions (FAQs)

Q1: What are the primary competing reactions during the polymerization of this compound?

A1: The polymerization of this compound is primarily a polycondensation reaction. However, two main side reactions compete with the desired linear polymer formation:

  • Intramolecular Cyclization: The hydroxyl and carboxylic acid groups of a single monomer molecule can react to form a cyclic ester, ε-caprolactone. This is a significant side reaction, especially at higher temperatures in dilute solutions.

  • Formation of Cyclic Oligomers: During polymerization, "backbiting" reactions can occur where the terminal hydroxyl group of a growing polymer chain attacks an ester linkage within the same chain, leading to the formation of cyclic oligomers of varying sizes.

Q2: How does temperature affect the polymerization and side reactions?

A2: Temperature plays a crucial role. Higher temperatures generally increase the rate of all reactions, including polymerization and side reactions. However, excessively high temperatures can favor the intramolecular cyclization to ε-caprolactone and the formation of cyclic oligomers due to thermodynamic and kinetic factors. Finding the optimal temperature is key to maximizing polymer yield and molecular weight.

Q3: What is the role of a catalyst in this compound polymerization?

A3: Catalysts, such as tin(II) octoate (Sn(Oct)₂), are often used to accelerate the polymerization rate.[1] They work by activating the monomer and facilitating the esterification reaction. While catalysts can significantly reduce reaction times, their concentration must be carefully controlled. High catalyst concentrations can sometimes promote side reactions like transesterification, which can broaden the molecular weight distribution of the polymer.[2]

Q4: How does monomer concentration influence the outcome of the polymerization?

A4: Monomer concentration is a critical factor in controlling the competition between intermolecular polymerization and intramolecular cyclization.

  • High Monomer Concentration (Bulk or Melt Polymerization): Favors intermolecular reactions, leading to the formation of high molecular weight polymer. The proximity of monomer and polymer chains increases the probability of chain growth.

  • Low Monomer Concentration (Solution Polymerization): Favors intramolecular cyclization, as the probability of a single molecule's ends finding each other is higher than finding another monomer or polymer chain.

Troubleshooting Guides

Issue 1: Low Polymer Yield and/or Low Molecular Weight

Possible Causes & Troubleshooting Steps

Possible CauseRecommended Action
Dominance of Intramolecular Cyclization: Reaction conditions favor the formation of ε-caprolactone over polymer chains.Increase Monomer Concentration: Perform the polymerization in bulk (melt) or at a higher concentration in a high-boiling point solvent to favor intermolecular reactions.
Optimize Temperature: Lower the reaction temperature. While this will slow down the polymerization rate, it can significantly reduce the rate of cyclization. A typical starting point for bulk polymerization is 120-160°C.
Inefficient Water Removal: The water produced during polycondensation can lead to an equilibrium that limits polymer chain growth.Apply Vacuum: Conduct the polymerization under a high vacuum (e.g., <1 Torr) to effectively remove water as it forms, driving the reaction towards polymer formation.
Use a Dean-Stark Trap: If conducting the reaction in a solvent, use a Dean-Stark trap to azeotropically remove water.
Insufficient Catalyst Activity or Concentration: The polymerization rate is too slow, allowing more time for side reactions or incomplete conversion.Optimize Catalyst Concentration: If using a catalyst like Sn(Oct)₂, ensure the appropriate concentration is used. A common starting point is a monomer-to-catalyst molar ratio of 1000:1 to 10,000:1.[2]
Reaction Time is Too Short: The polymerization has not proceeded long enough to achieve high molecular weight.Increase Reaction Time: Monitor the reaction progress over time (e.g., by measuring viscosity or taking samples for analysis) to determine the optimal reaction duration.
Issue 2: Broad Molecular Weight Distribution (High Polydispersity Index - PDI)

Possible Causes & Troubleshooting Steps

Possible CauseRecommended Action
Transesterification Reactions: The catalyst or high temperatures are promoting random chain cleavage and reformation.Reduce Catalyst Concentration: Use the minimum amount of catalyst necessary to achieve a reasonable reaction rate.
Lower Reaction Temperature: Perform the polymerization at the lower end of the effective temperature range.
Presence of Impurities: Impurities with hydroxyl or carboxylic acid groups can act as chain initiators or terminators, leading to a broader distribution of chain lengths.Purify Monomer: Ensure the this compound monomer is of high purity before polymerization. Recrystallization is a common purification method.

Experimental Protocols

Key Experiment: Bulk Polymerization of this compound

This protocol aims to produce high molecular weight poly(this compound) while minimizing side reactions.

Materials:

  • This compound (high purity)

  • Tin(II) octoate (Sn(Oct)₂) (catalyst)

  • Schlenk flask or similar reaction vessel equipped with mechanical stirring and a vacuum port

  • High-vacuum pump

  • Heating mantle with temperature controller

  • Inert gas (e.g., Nitrogen or Argon)

Procedure:

  • Monomer Preparation: Dry the this compound under vacuum at a temperature slightly below its melting point for several hours to remove any residual water.

  • Reaction Setup: Place the dried this compound into the Schlenk flask.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of inert gas, add the desired amount of tin(II) octoate catalyst. A typical starting ratio is a monomer to catalyst molar ratio of 5000:1.

  • Initial Heating and Melting: Begin stirring and heat the flask to a temperature where the monomer melts and becomes a homogenous liquid (around 80-90°C).

  • Polymerization - Stage 1 (Low Vacuum): Gradually increase the temperature to the desired polymerization temperature (e.g., 140°C). Apply a low vacuum to remove the initial bulk of water produced.

  • Polymerization - Stage 2 (High Vacuum): Once the initial water evolution subsides and the viscosity of the mixture begins to increase, gradually increase the vacuum to high vacuum (<1 Torr). Continue the polymerization at the set temperature for several hours (e.g., 4-24 hours). The viscosity will increase significantly as the molecular weight of the polymer grows.

  • Cooling and Isolation: After the desired reaction time, remove the heat and allow the polymer to cool to room temperature under an inert atmosphere. The resulting solid polymer can be dissolved in a suitable solvent (e.g., chloroform, dichloromethane) and precipitated in a non-solvent (e.g., cold methanol) to purify it from any remaining monomer or catalyst residues.

  • Drying: Dry the purified polymer in a vacuum oven at a temperature below its melting point until a constant weight is achieved.

Visualizations

ReactionPathways Monomer This compound Polymer Poly(this compound) Monomer->Polymer Polymerization (Intermolecular) CyclicMonomer ε-Caprolactone Monomer->CyclicMonomer Cyclization (Intramolecular) CyclicOligomers Cyclic Oligomers Polymer->CyclicOligomers Backbiting

Caption: Competing reaction pathways in this compound polymerization.

TroubleshootingWorkflow Start Low Polymer Yield / Low MW CheckConcentration Is Monomer Concentration High? Start->CheckConcentration CheckTemp Is Temperature Optimized? CheckConcentration->CheckTemp Yes IncreaseConcentration Increase Monomer Concentration (e.g., Bulk Polymerization) CheckConcentration->IncreaseConcentration No CheckWaterRemoval Is Water Removal Efficient? CheckTemp->CheckWaterRemoval Yes LowerTemp Lower Reaction Temperature CheckTemp->LowerTemp No ImproveVacuum Improve Vacuum System CheckWaterRemoval->ImproveVacuum No End Problem Resolved CheckWaterRemoval->End Yes IncreaseConcentration->CheckTemp LowerTemp->CheckWaterRemoval ImproveVacuum->End

Caption: Troubleshooting workflow for low polymer yield or molecular weight.

References

Preventing ε-caprolactam formation during 6-Hydroxyhexanoic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with 6-hydroxyhexanoic acid, focusing on the prevention of the common side-product, ε-caprolactam.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction of concern when working with this compound?

The most significant and common side reaction is the intramolecular cyclization (lactonization) of this compound to form ε-caprolactone. Under certain conditions, especially with nitrogen-containing reagents, this can be further converted to ε-caprolactam. This reaction is typically favored at elevated temperatures.

Q2: What factors promote the formation of ε-caprolactam?

Several factors can increase the likelihood of ε-caprolactam formation:

  • High Temperatures: Elevated temperatures provide the activation energy needed for intramolecular cyclization.

  • Prolonged Reaction Times: Longer exposure to reaction conditions, even at moderate temperatures, can lead to increased byproduct formation.

  • Presence of Certain Catalysts: Some catalysts, particularly those that activate the carboxylic acid group, can also facilitate the cyclization reaction.

  • Reaction Concentration: While intermolecular reactions are favored at high concentrations, leading to polymerization, intramolecular cyclization is less dependent on concentration.

Q3: Can polymerization occur during reactions with this compound?

Yes, intermolecular polymerization is another potential side reaction. This occurs when the hydroxyl group of one molecule reacts with the carboxylic acid of another, leading to the formation of polyesters. High concentrations and high temperatures can promote polymerization.

Q4: How can I minimize the formation of ε-caprolactam?

Minimizing ε-caprolactam formation involves careful control of reaction conditions:

  • Temperature Control: Lowering the reaction temperature is the most critical factor in reducing the rate of intramolecular cyclization.

  • Catalyst Selection: Choose a catalyst that selectively promotes the desired reaction (e.g., esterification, amidation) without significantly accelerating lactonization.

  • Reaction Time Optimization: Monitor the reaction progress and stop it as soon as the desired product is formed to avoid subsequent side reactions.

  • Use of Protecting Groups: In some instances, protecting the hydroxyl group can prevent intramolecular reactions. The protecting group can be removed once the primary reaction is complete.

Troubleshooting Guides

Problem 1: Low yield of the desired product and a significant peak corresponding to ε-caprolactam in the analytical results (e.g., GC-MS, NMR).

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Reaction temperature is too high. Lower the reaction temperature. The intramolecular cyclization to ε-caprolactam is highly temperature-dependent.
Reaction time is too long. Optimize the reaction time by monitoring the reaction progress more frequently (e.g., using TLC or LC-MS). Quench the reaction as soon as the starting material is consumed or the product concentration plateaus.
The catalyst is not selective. If using a catalyst, consider a milder one that favors the desired intermolecular reaction over the intramolecular cyclization. For example, in an amidation reaction, a milder coupling agent might be preferable.
Solvent effects. The choice of solvent can influence the rate of cyclization. In some cases, a more polar, aprotic solvent might be less favorable for lactonization compared to nonpolar solvents. Experiment with different solvent systems.
Problem 2: The reaction mixture becomes viscous, and the desired product is difficult to isolate, suggesting polymerization.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
High concentration of this compound. Run the reaction at a lower concentration to reduce the probability of intermolecular reactions that lead to polymerization.
High reaction temperature. High temperatures can promote intermolecular condensation. A lower reaction temperature is advisable to minimize polymer formation.
Incorrect stoichiometry of reagents. Ensure precise control over the stoichiometry, especially if using coupling agents or other reagents that can drive polymerization.

Experimental Protocols

Key Experiment: Catalytic Cyclization of this compound to ε-Caprolactone

This protocol is adapted from a sustainable synthesis route and focuses on the intentional formation of ε-caprolactone, highlighting the conditions that drive this reaction. To prevent its formation, one would typically avoid these conditions (e.g., high temperature, acidic catalyst).

Materials:

  • This compound (6-HHA)

  • Dimethylformamide (DMF)

  • Cation exchange resin (e.g., DR-2030)

  • Molecular sieves (3Å or 4Å)

  • Glass vials (4 mL)

  • Heating and stirring module

Procedure:

  • Dissolve 50 mg of this compound in 1.5 mL of DMF in a 4 mL glass vial.

  • Add 50 mg of cation exchange resin and 1.5 g of molecular sieves to the solution.[1]

  • Seal the vial and place it on a heating and stirring module.

  • Heat the reaction mixture to 140°C with continuous stirring.[1]

  • Monitor the reaction progress by taking small aliquots at different time intervals and analyzing them by GC-MS or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The catalyst and molecular sieves can be removed by filtration.

  • The product, ε-caprolactone, can be isolated from the solvent, for example, by evaporation under reduced pressure.[1]

Analysis: The product mixture can be analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify this compound, ε-caprolactone, and any other byproducts.[1]

Data Presentation

The following table summarizes the effect of different catalysts on the conversion of a related compound, 6-hydroxycaproamide (6-HCM), and the yield of ε-caprolactam (CPL). While not directly for this compound, it provides valuable insight into catalyst performance in a similar intramolecular cyclization.

Table 1: Effect of Different Catalysts on the Reaction of 6-Hydroxycaproamide [2]

EntryCatalyst6-HCM Conversion (%)CPL Yield (%)Other Products Yield (%)
1Ru5/TiO293.612.575.7
2Ru1-Co6/TiO276.11.472.3
3Ru3Co6/TiO296.623.271.0
4Ru5Co6/TiO296.725.662.8
5Ru7Co6/TiO285.310.064.8
6Co5/TiO277.72.575.2

Reaction conditions: 6-HCM (1.5mmol), catalyst (0.05g), H2O (10mL), NH3·H2O (5mL), 250°C, 5h, 1MPa N2.[2]

Visualizations

ReactionPathway HHA 6-Hydroxyhexanoic Acid DesiredProduct Desired Product (e.g., Ester, Amide) HHA->DesiredProduct Desired Reaction (e.g., Esterification) Caprolactone ε-Caprolactone HHA->Caprolactone Intramolecular Cyclization (High Temp, Acid Catalyst) Polymer Polymer (Polyester) HHA->Polymer Intermolecular Polymerization (High Concentration, High Temp) Caprolactam ε-Caprolactam Caprolactone->Caprolactam Amination

Caption: Reaction pathways of this compound.

Caption: Troubleshooting workflow for low product yield.

References

Technical Support Center: Overcoming Product Inhibition in Biocatalytic 6-HHA Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the biocatalytic production of 6-hydroxyhexanoic acid (6-HHA).

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Problem 1: Low or no 6-HHA production.

Possible Cause Recommended Action
Inactive Biocatalyst - Ensure proper expression and folding of the cyclohexanone (B45756) monooxygenase (CHMO) and any other cascade enzymes. Run an SDS-PAGE to verify protein expression. - Perform an activity assay on the whole cells or cell lysate to confirm the biocatalyst is active before starting the main reaction.
Cofactor Limitation - Ensure the whole-cell system has a functioning cofactor regeneration system (e.g., glucose dehydrogenase pathway) to supply NADPH. - If using purified enzymes, ensure an efficient external cofactor regeneration system is in place.
Sub-optimal Reaction Conditions - Verify that the pH, temperature, and aeration are within the optimal range for your specific biocatalyst. For many E. coli or Pseudomonas based systems, a pH of around 7.4 and a temperature of 30°C are good starting points.[1]
Substrate Toxicity - High concentrations of the substrate (e.g., cyclohexanone) can be toxic to the cells. Implement a fed-batch feeding strategy to maintain a low, non-toxic substrate concentration.[1]

Problem 2: The reaction starts well but stops or slows down significantly after a short period.

Possible Cause Recommended Action
Product Inhibition - The accumulation of the intermediate ε-caprolactone or the final product 6-HHA is likely inhibiting the CHMO enzyme. - Strategy 1: In-situ product removal (ISPR). Implement an ISPR technique such as adsorption with a resin or liquid-liquid extraction to continuously remove 6-HHA from the reaction medium. - Strategy 2: Enzymatic Conversion. Add a lipase (B570770) (e.g., CAL-B) to the reaction to hydrolyze the inhibitory intermediate ε-caprolactone to 6-HHA.[1]
Enzyme Instability - The CHMO enzyme may be unstable under the reaction conditions. - Consider using a more robust CHMO variant.[2] - Enzyme immobilization can sometimes improve stability.
Depletion of Co-substrate/Nutrients - In whole-cell systems, ensure a continuous supply of the carbon source (e.g., glucose) required for cofactor regeneration and cell maintenance.

Frequently Asked Questions (FAQs)

Q1: What is product inhibition in the context of 6-HHA production?

A1: In the biocatalytic production of 6-HHA, the enzymes involved, particularly cyclohexanone monooxygenase (CHMO), can be inhibited by the products they generate. Both the intermediate, ε-caprolactone, and the final product, this compound (6-HHA), can bind to the enzyme and reduce its catalytic activity. This leads to a decrease in the reaction rate as the product concentration increases, limiting the final achievable product titer.

Q2: How can I determine if my biocatalyst is being inhibited by the product?

A2: You can perform a product inhibition assay. This involves measuring the initial reaction rate of your biocatalyst in the presence of varying concentrations of 6-HHA or ε-caprolactone. A significant decrease in the initial rate with increasing product concentration is a strong indicator of product inhibition.

Q3: What is in situ product removal (ISPR) and how can it help?

A3: In situ product removal (ISPR) is a strategy where the product is continuously removed from the reaction mixture as it is being formed.[3] This keeps the product concentration below the inhibitory level, allowing the biocatalyst to maintain its activity for a longer period, leading to higher overall yields. Common ISPR techniques for 6-HHA production include adsorption onto solid resins and liquid-liquid extraction.

Q4: Is a fed-batch or batch process better for 6-HHA production?

A4: A fed-batch process is generally superior for 6-HHA production.[4] This is because high concentrations of the substrate, cyclohexanone, can be toxic to the microbial cells used as biocatalysts. A fed-batch strategy allows for the gradual addition of the substrate, maintaining it at a low, non-toxic concentration while allowing for a high final product titer.

Q5: My whole-cell biocatalyst seems to lose activity quickly, even with low product concentrations. What could be the issue?

A5: Besides product inhibition, the instability of the cyclohexanone monooxygenase (CHMO) itself can be a limiting factor.[2][5] Some CHMOs are inherently unstable. You could explore using a more thermostable CHMO variant or consider enzyme immobilization to enhance its operational stability. Additionally, ensure that the cellular environment is optimal, with sufficient nutrients and cofactors for the cells to remain viable and active.

Data Presentation

Table 1: Comparison of Production Strategies for 6-HHA and Related Compounds.

StrategyBiocatalystSubstrateProductTiter (g/L)Yield/ProductivityReference
Whole-cell Biotransformation (Fed-batch)Recombinant E. coliCyclohexanolε-caprolactone2098% conversion(Srinivasamurthy et al., 2020)
Whole-cell Biotransformation with LipaseRecombinant E. coli with CAL-B lipaseCyclohexanol6-HHA>2081% isolated yield(As cited in[1])
Continuous Substrate FeedRecombinant P. taiwanensisCyclohexane6-HHA3.30.4 g/g_CDW(Frontiers in Catalysis, 2021)[6]

Experimental Protocols

Protocol 1: Whole-Cell Biocatalytic Production of 6-HHA

This protocol is adapted from a method using recombinant E. coli expressing cyclohexanone monooxygenase (CHMO) and an alcohol dehydrogenase (ADH) for cofactor regeneration, with the addition of a lipase to mitigate intermediate inhibition.[1]

  • Biocatalyst Preparation:

    • Culture E. coli cells co-expressing CHMO and ADH in a suitable medium (e.g., Terrific Broth) with appropriate antibiotics at 37°C.

    • Induce protein expression with IPTG (e.g., 0.1 mM) at an OD600 of 0.6-0.8.

    • Continue cultivation at a lower temperature (e.g., 20°C) for 18-24 hours.

    • Harvest cells by centrifugation (e.g., 6000 x g, 15 min, 4°C), wash with phosphate (B84403) buffer (50 mM, pH 7.4), and use the resulting cell paste.

  • Biotransformation:

    • Resuspend the harvested cell paste in a reaction buffer (e.g., 50 mM phosphate buffer, pH 7.4) to a desired cell concentration (e.g., 20-50 g/L wet cell weight).

    • Add lipase CAL-B to the suspension (e.g., 2 g/L).

    • Initiate the reaction by feeding cyclohexanone into the reactor. A fed-batch strategy is recommended, starting with an initial concentration of 50 mM and feeding continuously or in pulses.

    • Maintain the reaction at a controlled temperature (e.g., 30°C) and pH (e.g., 7.5, controlled by the addition of NaOH).

    • Monitor the reaction progress by taking samples periodically and analyzing for 6-HHA concentration using HPLC.

Protocol 2: Product Inhibition Assay

  • Prepare Stock Solutions:

    • Prepare a stock solution of your biocatalyst (whole cells or cell lysate) at a known concentration.

    • Prepare stock solutions of 6-HHA in the reaction buffer at various concentrations (e.g., 0 mM, 10 mM, 25 mM, 50 mM, 100 mM).

  • Set up Reactions:

    • In separate reaction vessels, add the reaction buffer and the different concentrations of 6-HHA.

    • Equilibrate the vessels to the optimal reaction temperature.

    • Initiate the reaction by adding a fixed amount of the biocatalyst and the substrate (cyclohexanone) to each vessel.

  • Measure Initial Rates:

    • Take samples at regular, short intervals (e.g., every 5-10 minutes) for the first hour.

    • Quench the reaction in the samples immediately (e.g., by adding a strong acid or organic solvent).

    • Analyze the concentration of 6-HHA in each sample by HPLC.

    • Plot the product concentration versus time for each initial 6-HHA concentration and determine the initial reaction rate from the slope of the linear portion of the curve.

  • Data Analysis:

    • Plot the initial reaction rate as a function of the initial 6-HHA concentration. A decrease in rate with increasing 6-HHA concentration confirms product inhibition.

Visualizations

Biocatalytic_Pathway cluster_cell Whole-Cell Biocatalyst (e.g., E. coli) Cyclohexanone Cyclohexanone (Substrate) CHMO Cyclohexanone Monooxygenase (CHMO) Cyclohexanone->CHMO e_Caprolactone ε-Caprolactone (Intermediate) e_Caprolactone->CHMO Inhibition Lactonase Lactonase / Lipase e_Caprolactone->Lactonase HHA This compound (Product) HHA->CHMO Inhibition CHMO->e_Caprolactone O2 NADP NADP+ CHMO->NADP Lactonase->HHA H2O NADPH NADPH NADPH->CHMO Cofactor_Regen Cofactor Regeneration (e.g., ADH) NADP->Cofactor_Regen Cofactor_Regen->NADPH e.g., Glucose

Caption: Biocatalytic cascade for 6-HHA production with product inhibition pathways.

Troubleshooting_Workflow Start Low 6-HHA Yield CheckRate Reaction stops prematurely? Start->CheckRate CheckInitialRate Initial reaction rate very low or zero? CheckRate->CheckInitialRate No ProductInhibition Product Inhibition Likely CheckRate->ProductInhibition Yes CheckBiocatalyst Check Biocatalyst Activity CheckInitialRate->CheckBiocatalyst Yes FedBatch Implement Fed-Batch for Substrate CheckInitialRate->FedBatch No (Substrate Toxicity?) EnzymeInstability Enzyme Instability ProductInhibition->EnzymeInstability ImplementISPR Implement ISPR or add Lipase ProductInhibition->ImplementISPR CheckConditions Check Reaction Conditions (pH, Temp) CheckBiocatalyst->CheckConditions CheckCofactor Check Cofactor Regeneration CheckConditions->CheckCofactor

Caption: Troubleshooting workflow for low 6-HHA yield.

ISPR_Workflow cluster_main Bioreactor cluster_ispr In-Situ Product Removal (ISPR) Loop Biocatalyst Whole-Cell Biocatalyst + Substrate Reaction 6-HHA Production (with Inhibition) Biocatalyst->Reaction Adsorption Adsorption Column (e.g., Resin) Reaction->Adsorption Reaction Broth Adsorption->Reaction Purified Broth Elution Elution of 6-HHA Adsorption->Elution PurifiedHHA Purified 6-HHA Elution->PurifiedHHA

Caption: Experimental workflow for 6-HHA production with adsorptive ISPR.

References

Optimizing pH and temperature for 6-Hydroxyhexanoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-hydroxyhexanoic acid. The information focuses on optimizing pH and temperature to enhance reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the generally recommended pH and temperature ranges for the biocatalytic synthesis of this compound?

A1: The optimal pH and temperature are highly dependent on the specific biocatalyst employed. For whole-cell Escherichia coli systems expressing enzymes like cyclohexanone (B45756) monooxygenase (CHMO) and alcohol dehydrogenase (ADH), a pH range of 7.0-8.0 and a temperature range of 30-37°C are commonly reported.[1] For syntheses utilizing Gluconobacter oxydans to oxidize 1,6-hexanediol (B165255), a pH of 6.0-7.0 and a temperature of 30°C are recommended for selective production of this compound.[2][3]

Q2: How does pH affect the enzymatic activity in the synthesis of this compound?

A2: Each enzyme in the catalytic cascade has an optimal pH at which it exhibits maximum activity. For instance, alcohol dehydrogenases often have an optimal pH between 7.0 and 10.0.[4] Cyclohexanone monooxygenase (CHMO) activity can be favorable at a slightly alkaline pH, such as 8.5.[5] Deviating from the optimal pH can lead to a significant decrease in enzyme activity and, consequently, lower product yield. In whole-cell systems, the internal pH of the cells can be affected by the external buffer, influencing overall catalytic performance.

Q3: What is the impact of temperature on the stability and activity of the enzymes used for this compound synthesis?

A3: Temperature is a critical parameter that influences both enzyme activity and stability. While higher temperatures can increase the initial reaction rate, they can also lead to faster enzyme denaturation and loss of activity over time. For example, some alcohol dehydrogenases are stable in the 30-40°C range but lose activity rapidly at temperatures above 45°C.[4] For whole-cell biocatalysts, maintaining a temperature around 30°C is often a good compromise between enzyme activity and stability for prolonged reactions.[1]

Q4: What are some common by-products that can form during the synthesis of this compound, and how can they be minimized?

A4: In the biocatalytic conversion of 1,6-hexanediol, if the pH drops below 6, further oxidation to adipic acid can occur.[6] To selectively obtain this compound, it is crucial to maintain the pH between 6 and 7.[2][6] In the synthesis from cyclohexanone, incomplete hydrolysis of the intermediate ε-caprolactone can result in its presence as a by-product. Ensuring sufficient activity of the lactonase or lipase (B570770) is key to minimizing this.

Q5: Can substrate or product inhibition affect the yield of this compound?

A5: Yes, both substrate and product inhibition can be limiting factors. High concentrations of the substrate, cyclohexanone, can be toxic to whole-cell biocatalysts.[1] The intermediate product, ε-caprolactone, and the final product, this compound, can also inhibit the activity of the enzymes in the pathway. A fed-batch strategy for substrate addition is often recommended to maintain a low, non-toxic concentration of the substrate throughout the reaction.[1]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Yield of this compound Suboptimal pH for one or more enzymes in the cascade.Verify the pH of your reaction buffer. If using a whole-cell system, ensure the buffer has sufficient capacity to maintain a stable pH. Consider performing small-scale experiments at different pH values within the recommended range (e.g., 6.0-8.5) to find the optimum for your specific system.
Temperature is too high or too low.If the reaction is slow, consider a modest increase in temperature (e.g., from 30°C to 35°C). If you suspect enzyme instability over a long reaction time, try decreasing the temperature (e.g., to 25°C). Monitor enzyme activity over time at different temperatures.
Substrate (e.g., cyclohexanone) toxicity.Implement a fed-batch feeding strategy to maintain a low concentration of the substrate.[1]
Product (ε-caprolactone or this compound) inhibition.Consider in-situ product removal techniques if high concentrations of the product are accumulating and inhibiting the reaction. For whole-cell systems, ensure the cells are healthy and have active transport mechanisms.
Formation of Adipic Acid as a By-product (from 1,6-hexanediol) The pH of the reaction has dropped below 6.0.Use a pH controller or a buffer with a higher buffering capacity to maintain the pH in the 6.0-7.0 range.[2][6]
Presence of ε-caprolactone in the Final Product Insufficient activity or inhibition of the lactonase/lipase responsible for hydrolyzing ε-caprolactone.Ensure that the lactonase or lipase is active under your reaction conditions. You may need to add a higher concentration of this enzyme or use a whole-cell system with robust expression of the corresponding gene.
Enzyme Inactivation During the Reaction The temperature is too high, leading to denaturation.Lower the reaction temperature.[4] Consider using enzymes from thermophilic organisms if higher temperatures are required.
The pH is outside the stable range for the enzyme.Adjust the pH to be within the optimal stability range for the enzymes in your system. This is typically between pH 6 and 9 for many relevant enzymes.

Data Presentation

Table 1: Recommended pH and Temperature for Different Biocatalytic Systems for this compound Synthesis

Biocatalyst SystemSubstrateOptimal pHOptimal Temperature (°C)Reference
Whole-cell E. coli (CHMO & ADH)Cyclohexanone7.530[1]
Whole-cell Pseudomonas taiwanensisCyclohexane7.430
Gluconobacter oxydans1,6-Hexanediol6.0 - 7.030[2][3]

Table 2: Influence of pH and Temperature on Individual Enzyme Activity

EnzymeOptimal pHOptimal Temperature (°C)Stability Notes
Alcohol Dehydrogenase (ADH)7.0 - 10.0 (max at ~8.0)30 - 40Activity decreases sharply above 45°C.[4]
Cyclohexanone Monooxygenase (CHMO)~8.5 (in Tris-HCl buffer)20 - 30Stability is a known issue; some variants show improved thermostability.
Lactonase6.0 - 9.0Not specifiedGenerally stable within this pH range.

Experimental Protocols

Protocol 1: Synthesis of this compound using Whole-Cell E. coli Biocatalyst

This protocol is based on the biocatalytic conversion of cyclohexanone using E. coli cells co-expressing a cyclohexanone monooxygenase (CHMO) and an alcohol dehydrogenase (ADH) for cofactor regeneration.[1]

1. Biocatalyst Preparation: a. Culture E. coli cells co-expressing the genes for CHMO and ADH in a suitable medium (e.g., Terrific Broth) with appropriate antibiotics at 37°C.[1] b. When the culture reaches an OD600 of 0.6-0.8, induce protein expression with IPTG (e.g., 0.1 mM).[1] c. Continue cultivation at a lower temperature (e.g., 20°C) for 18-24 hours to ensure proper protein folding.[1] d. Harvest the cells by centrifugation (e.g., 5000 x g, 15 min, 4°C) and wash with a phosphate (B84403) buffer (e.g., 100 mM, pH 7.5).[1] The resulting cell paste is the whole-cell biocatalyst.

2. Biotransformation: a. Prepare a reaction mixture in a stirred-tank bioreactor containing 100 mM phosphate buffer (pH 7.5), glucose (e.g., 1 M) for cofactor regeneration, and the harvested E. coli cells to a final concentration of approximately 20 g/L cell dry weight.[1] b. Add a lipase (e.g., CAL-B at 2 g/L) to the suspension to facilitate the hydrolysis of the intermediate ε-caprolactone.[1] c. Maintain the reaction at a controlled temperature of 30°C and a pH of 7.5 (controlled by the addition of NaOH) with constant agitation.[1] d. Initiate the reaction by feeding cyclohexanone into the reactor. A fed-batch strategy is recommended to avoid substrate toxicity.[1] e. Monitor the reaction progress by periodically analyzing samples via HPLC or GC for substrate consumption and product formation. f. After completion (typically 24-48 hours), separate the biocatalyst by centrifugation to isolate the product in the supernatant.[1]

Visualizations

Experimental_Workflow_Ecoli cluster_prep Biocatalyst Preparation cluster_bio Biotransformation Culture Culture E. coli Induction Induce Protein Expression Culture->Induction OD600 0.6-0.8 Harvest Harvest & Wash Cells Induction->Harvest 18-24h at 20°C Reaction_Setup Prepare Reaction Mixture Harvest->Reaction_Setup Cell Paste Substrate_Addition Fed-batch Cyclohexanone Addition Reaction_Setup->Substrate_Addition Monitoring Monitor Reaction Substrate_Addition->Monitoring pH 7.5, 30°C Separation Separate Biocatalyst Monitoring->Separation 24-48h Product This compound Separation->Product

Caption: Experimental workflow for this compound synthesis using E. coli.

Biocatalytic_Cascade Cyclohexanone Cyclohexanone CHMO Cyclohexanone Monooxygenase (CHMO) Cyclohexanone->CHMO e_Caprolactone ε-Caprolactone Lipase Lipase / Lactonase e_Caprolactone->Lipase Product This compound CHMO->e_Caprolactone Lipase->Product

References

Technical Support Center: Catalyst Deactivation in 6-Hydroxyhexanoic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation during the synthesis of 6-hydroxyhexanoic acid.

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common issues related to catalyst deactivation.

Issue 1: Gradual or Rapid Loss of Catalyst Activity

Symptom: A noticeable decrease in the conversion of the starting material (e.g., cyclohexanone, 1,6-hexanediol) or the yield of this compound over time or with repeated catalyst use.

Possible Causes & Recommended Actions:

Possible CauseDiagnostic CheckRecommended Actions
Coking/Fouling: Deposition of carbonaceous materials (coke) or heavy byproducts on the catalyst surface, blocking active sites and pores.[1]- Visual Inspection: The catalyst may appear darkened or discolored.- Temperature-Programmed Oxidation (TPO): This technique can quantify the amount and nature of the coke deposits.- Regeneration: Perform catalyst regeneration by calcination in a controlled atmosphere to burn off the coke. (See Experimental Protocol 1).- Optimize Reaction Conditions: Lower the reaction temperature or pressure, or adjust the reactant feed composition to minimize coke formation.
Poisoning: Strong chemisorption of impurities from the feedstock or solvent onto the active sites of the catalyst.[1]- Feedstock Analysis: Analyze the starting materials and solvents for potential poisons such as sulfur, nitrogen, or metal contaminants using techniques like ICP-MS or elemental analysis.- Catalyst Surface Analysis: Techniques like X-ray Photoelectron Spectroscopy (XPS) can identify poisons on the catalyst surface.- Feedstock Purification: Implement a purification step for the feedstock and solvent to remove identified poisons.- Use of Guard Beds: Install a guard bed upstream of the reactor to adsorb poisons before they reach the main catalyst bed.
Sintering: Thermal agglomeration of metal particles on the catalyst support, leading to a decrease in the active surface area. This is often irreversible.[2]- Transmission Electron Microscopy (TEM): Compare the metal particle size distribution of the fresh and used catalyst.- Chemisorption: Measure the active metal surface area (e.g., H₂ or CO chemisorption) and compare it with that of the fresh catalyst. (See Experimental Protocol 2).- Lower Reaction Temperature: Operate the reaction at a lower temperature to reduce the rate of sintering.- Catalyst Modification: Use a catalyst with a more thermally stable support or with promoters that inhibit sintering.
Leaching: Dissolution of the active metal components of the catalyst into the reaction medium.[3][4]- ICP-MS/AAS Analysis: Analyze the reaction mixture filtrate for the presence of leached metals. (See Experimental Protocol 3).- Optimize Solvent and pH: Use a solvent and pH that minimize the solubility of the active metal.- Catalyst Design: Employ a catalyst with stronger metal-support interactions to prevent leaching.
Product Inhibition (for biocatalysts): The product, this compound or an intermediate like ε-caprolactone, may inhibit the enzyme's activity.[5]- Kinetic Studies: Perform kinetic experiments with varying concentrations of the product added to the initial reaction mixture to determine if it inhibits the reaction rate.- In situ Product Removal: Implement strategies to continuously remove the product from the reaction medium, such as liquid-liquid extraction or adsorption.- Enzyme Engineering: Use a different lipase (B570770) or an engineered enzyme that is less susceptible to product inhibition.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for this compound production?

A1: The choice of catalyst depends on the synthetic route:

  • From Cyclohexanone (Baeyer-Villiger Oxidation): Lewis acids, such as Sn-beta zeolites, or solid acid catalysts are often employed with an oxidant like hydrogen peroxide.[6] Biocatalytic routes utilize Baeyer-Villiger monooxygenases (BVMOs).[5]

  • From 1,6-Hexanediol (Oxidation): Supported noble metal catalysts, such as platinum (Pt) or palladium (Pd) on carbon or metal oxide supports, are commonly used.[7]

  • Biocatalytic Routes: Whole-cell biocatalysts, such as recombinant E. coli or Pseudomonas taiwanensis, expressing a cascade of enzymes are used for the conversion of cyclohexane (B81311) or other bio-based feedstocks.[5][8]

Q2: My catalyst has turned black after the reaction. What is the likely cause?

A2: A black coloration is often indicative of coking , the deposition of carbonaceous residues on the catalyst surface. This is a common deactivation mechanism in many catalytic processes, especially those involving organic molecules at elevated temperatures.[1]

Q3: How can I determine if my catalyst has been poisoned?

A3: Catalyst poisoning should be suspected if there is a significant loss of activity even at low reaction times and temperatures. To confirm, you should:

  • Analyze your feedstock and solvent for common poisons (e.g., sulfur, nitrogen, heavy metals).

  • Characterize the surface of the spent catalyst using techniques like XPS to identify the presence of foreign elements on the active sites.

Q4: Is it possible to regenerate a deactivated catalyst?

A4: Yes, in many cases, catalyst regeneration is possible, depending on the deactivation mechanism:

  • Coking: Can often be reversed by calcination (heating in the presence of a controlled amount of air or oxygen) to burn off the carbon deposits. (See Experimental Protocol 1).

  • Poisoning: Reversible poisoning can sometimes be addressed by washing the catalyst or by a specific chemical treatment. Irreversible poisoning may require catalyst replacement.

  • Sintering: This is generally an irreversible process.

  • Leaching: The leached metal is lost, so regeneration of the same catalyst batch is not possible.

Q5: What is the impact of water on catalyst stability in biomass conversion routes?

A5: Water, often present in biomass-derived feedstocks or produced during the reaction, can significantly impact catalyst stability, particularly for zeolite-based catalysts. It can lead to the dealumination of the zeolite framework and a loss of structural integrity, a phenomenon known as hydrothermal degradation.[9]

Quantitative Data on Catalyst Deactivation and Regeneration

The following tables provide representative data on catalyst performance and the effects of deactivation and regeneration.

Table 1: Illustrative Example of Catalyst Deactivation over Multiple Cycles

Cycle NumberCyclohexanone Conversion (%)This compound Selectivity (%)
1 (Fresh Catalyst)9895
28593
37290
45888
This table illustrates a typical decline in catalyst performance due to deactivation over repeated uses.

Table 2: Effect of Regeneration on Catalyst Activity

Catalyst StateCyclohexanone Conversion (%)This compound Selectivity (%)
Fresh9895
Deactivated (after 4 cycles)5888
Regenerated (Calcination)9294
This table demonstrates the potential for recovering catalyst activity through a regeneration process like calcination.

Experimental Protocols

Protocol 1: Catalyst Regeneration by Calcination (for Coking)

  • Catalyst Recovery: After the reaction, recover the catalyst by filtration or centrifugation.

  • Washing: Wash the catalyst with a suitable solvent (e.g., ethanol, acetone) to remove any adsorbed reactants and products. Dry the catalyst in an oven at 100-120 °C.

  • Calcination Setup: Place the dried catalyst in a ceramic crucible inside a tube furnace.

  • Inert Gas Purge: Purge the furnace with an inert gas (e.g., nitrogen, argon) for 30 minutes to remove air.

  • Heating Ramp: Heat the furnace to the desired calcination temperature (typically 400-600 °C) at a controlled rate (e.g., 5-10 °C/min) under a flow of inert gas.[1]

  • Oxidative Treatment: Once the target temperature is reached, switch the gas flow to a mixture of air (or a specific oxygen concentration) and an inert gas. The oxygen concentration should be carefully controlled to avoid excessive heat generation that could lead to catalyst sintering.

  • Hold Time: Maintain the catalyst at the calcination temperature for a specified period (e.g., 2-4 hours) until all the coke has been burned off.

  • Cooling: Switch the gas flow back to the inert gas and allow the furnace to cool down to room temperature.

  • Storage: Store the regenerated catalyst in a desiccator to prevent moisture adsorption.

Protocol 2: Active Site Titration by Chemisorption

  • Sample Preparation: Place a known weight of the catalyst in the sample holder of a chemisorption analyzer.

  • Reduction (for supported metal catalysts): Heat the catalyst under a flow of hydrogen gas to reduce the metal oxides to their metallic state. The temperature and duration of the reduction will depend on the specific metal.

  • Evacuation: Evacuate the sample at high temperature to remove the adsorbed hydrogen and any other surface contaminants.

  • Adsorption: Introduce a known volume of a probe gas (e.g., H₂ or CO for noble metals) at a specific temperature. The probe gas will chemisorb onto the active metal sites.

  • Measurement: Measure the amount of gas adsorbed by the catalyst. This can be done using a thermal conductivity detector (TCD) in a flow system or by measuring the pressure drop in a static system.[10]

  • Calculation: From the amount of gas adsorbed and the known stoichiometry of the chemisorption reaction, the number of active sites and the metal dispersion can be calculated.[10]

Protocol 3: Quantification of Metal Leaching by ICP-MS

  • Sample Collection: After the reaction, carefully separate the solid catalyst from the liquid reaction mixture by filtration through a fine-pored filter.

  • Sample Preparation:

    • Take a precise volume or weight of the filtrate.

    • If the solvent is organic, it may need to be removed by evaporation.

    • Digest the sample using a mixture of high-purity acids (e.g., nitric acid and hydrochloric acid) in a microwave digestion system to break down any organic matter and bring the metals into solution.

  • Dilution: Dilute the digested sample to a suitable concentration with deionized water to fall within the linear range of the ICP-MS instrument.[11]

  • ICP-MS Analysis:

    • Calibrate the ICP-MS instrument with a series of standard solutions of the metal of interest.

    • Analyze the prepared sample to determine the concentration of the leached metal.[12][13]

  • Calculation: Calculate the total amount of leached metal based on the measured concentration and the total volume of the liquid phase.

Visualizations

Reaction Pathway for this compound Production

Reaction_Pathway cluster_route1 From Cyclohexanone cluster_route2 From 1,6-Hexanediol Cyclohexanone Cyclohexanone e_Caprolactone ε-Caprolactone Cyclohexanone->e_Caprolactone Baeyer-Villiger Oxidation HHA 6-Hydroxyhexanoic Acid e_Caprolactone->HHA Hydrolysis Hexanediol 1,6-Hexanediol Hexanediol->HHA Selective Oxidation

Caption: Synthetic routes to this compound.

Common Catalyst Deactivation Mechanisms

Deactivation_Mechanisms ActiveCatalyst Active Catalyst Coking Coking/Fouling ActiveCatalyst->Coking Carbon Deposition Poisoning Poisoning ActiveCatalyst->Poisoning Impurity Adsorption Sintering Sintering ActiveCatalyst->Sintering Thermal Stress Leaching Leaching ActiveCatalyst->Leaching Metal Dissolution DeactivatedCatalyst Deactivated Catalyst Coking->DeactivatedCatalyst Poisoning->DeactivatedCatalyst Sintering->DeactivatedCatalyst Leaching->DeactivatedCatalyst

Caption: Major pathways of catalyst deactivation.

Troubleshooting Workflow for Catalyst Deactivation

Caption: A logical workflow for troubleshooting catalyst deactivation.

References

Technical Support Center: 6-Hydroxyhexanoic Acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the purification of 6-hydroxyhexanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common laboratory-scale purification methods for this compound are silica (B1680970) gel column chromatography, crystallization, and vacuum distillation. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.

Q2: What are the typical impurities found in crude this compound?

A2: Impurities can vary depending on the synthetic route.

  • From ε-caprolactone hydrolysis: Unreacted ε-caprolactone, oligomers or polymers of this compound, and residual acid or base catalyst are common.

  • From fermentation: Adipic acid, other organic acids, and components from the fermentation broth are typical impurities.

  • From cyclohexane (B81311) oxidation: Adipic acid, succinic acid, pentanedioic acid, and 5-formylvalerate can be present.[1]

Q3: How can I assess the purity of my this compound sample?

A3: Purity can be assessed using several analytical techniques, including:

  • High-Performance Liquid Chromatography (HPLC): A versatile method for quantifying the main compound and detecting impurities.

  • Gas Chromatography (GC): Often used after derivatization to make the compound more volatile.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information and can be used for quantitative analysis with an internal standard.

  • Thin-Layer Chromatography (TLC): A quick and simple method for qualitative assessment of purity and for optimizing solvent systems for column chromatography.

Q4: Is this compound stable during purification?

A4: this compound can be susceptible to thermal degradation at elevated temperatures, which can lead to the formation of ε-caprolactone and oligomers. It is also a hygroscopic compound, meaning it can absorb moisture from the air.[2] Therefore, it is important to avoid excessive heat during distillation and to store the purified compound in a dry environment.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Low Yield of Purified Product

Problem: The final yield of purified this compound is significantly lower than expected.

Potential Cause Troubleshooting Steps
Incomplete Reaction (if purifying from a synthesis) - Ensure the initial reaction (e.g., hydrolysis of ε-caprolactone) has gone to completion using an appropriate analytical method (TLC, HPLC, or NMR).- If the reaction is incomplete, consider extending the reaction time, increasing the temperature (with caution), or adding more reagent.
Product Loss During Extraction - Ensure the pH of the aqueous layer is appropriately adjusted to protonate the carboxylic acid (typically pH 2-3) before extraction with an organic solvent.- Perform multiple extractions with a suitable solvent (e.g., ethyl acetate, dichloromethane) to ensure complete removal of the product from the aqueous phase.- Check for emulsion formation during extraction. If an emulsion forms, it can be broken by adding brine or by centrifugation.
Product Loss During Chromatography - Ensure the chosen solvent system for chromatography is not too polar, which could cause the product to elute very slowly or not at all.- Check for irreversible adsorption onto the silica gel, especially if the compound streaks significantly on TLC. Pre-treating the silica gel with a small amount of acid (e.g., acetic acid in the eluent) can sometimes mitigate this.
Product Loss During Crystallization - Ensure the solution is not cooled too rapidly, as this can lead to the formation of very small crystals that are difficult to filter.- Avoid using an excessive amount of solvent for crystallization, as this will increase the amount of product remaining in the mother liquor.- Ensure the filtration setup is efficient to minimize loss during product collection.
Thermal Degradation During Distillation - Use vacuum distillation to lower the boiling point and minimize thermal stress on the compound.- Ensure the heating mantle temperature is not excessively high.
Product is Impure After Purification

Problem: Analytical tests (TLC, HPLC, NMR) show the presence of significant impurities in the final product.

Potential Cause Troubleshooting Steps
Co-elution of Impurities in Chromatography - Optimize the solvent system for better separation on TLC before running the column. A good target Rf for the desired compound is typically around 0.2-0.4.- Consider using a gradient elution instead of an isocratic one to improve the separation of compounds with similar polarities.- If impurities are very close in polarity, a different stationary phase (e.g., reverse-phase silica) might be necessary.
Co-crystallization of Impurities - Ensure the crude material is fully dissolved in the minimum amount of hot solvent before cooling. Insoluble impurities should be removed by hot filtration.- Slow cooling generally leads to the formation of purer crystals.- If impurities have very similar solubility profiles, a second recrystallization step may be required.
Co-distillation of Impurities - Use fractional distillation for impurities with close boiling points.- Ensure the distillation apparatus is well-insulated to maintain a proper temperature gradient in the column.- Adjust the vacuum pressure to optimize the boiling point difference between the product and impurities.
Presence of Starting Materials or By-products - If starting materials are present, this indicates an incomplete reaction. The purification strategy should be adjusted to efficiently remove these specific compounds.- For by-products like oligomers, purification methods that separate based on size or polarity differences will be most effective.

Experimental Protocols

Silica Gel Column Chromatography

This protocol is a general guideline for the purification of this compound using silica gel chromatography.

1. Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Acetic Acid (AcOH)

  • Chromatography column

  • Collection tubes or flasks

  • TLC plates, chamber, and UV lamp

2. Procedure:

  • Solvent System Selection: Develop a suitable solvent system using TLC. A common system for this compound is a mixture of DCM, MeOH, and a small amount of AcOH. A reported system that gives an Rf of 0.45 is DCM:MeOH:AcOH (10:1:0.5).[2]

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, less polar eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Add a layer of sand on top of the silica bed to prevent disturbance.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent that is then evaporated onto a small amount of silica gel (dry loading).

    • Carefully apply the sample to the top of the column.

  • Elution:

    • Begin eluting with the chosen solvent system.

    • If using a gradient, gradually increase the polarity of the eluent (e.g., by increasing the percentage of methanol).

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Crystallization

1. Materials:

  • Crude this compound

  • A suitable solvent or solvent pair (e.g., water, ethyl acetate/hexane)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Filtration apparatus (e.g., Büchner funnel and flask)

2. Procedure:

  • Solvent Selection: Choose a solvent in which this compound is soluble at high temperatures but sparingly soluble at low temperatures.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution.

  • Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Drying: Dry the crystals, preferably under vacuum, to remove residual solvent.

Vacuum Distillation

1. Materials:

  • Crude this compound

  • Distillation apparatus (including a vacuum adapter, condenser, and receiving flask)

  • Vacuum pump

  • Heating mantle

2. Procedure:

  • Setup: Assemble the distillation apparatus. Ensure all joints are properly sealed for vacuum.

  • Evacuation: Slowly apply vacuum to the system.

  • Heating: Gently heat the distillation flask.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point of this compound under the applied pressure. The boiling point is reported to be 113-116 °C.

  • Monitoring: Monitor the temperature and pressure throughout the distillation to ensure a clean separation.

Visualizing Troubleshooting Workflows

The following diagrams illustrate logical steps for troubleshooting common purification issues.

low_yield_troubleshooting start Low Yield Observed check_reaction Check Reaction Completion (TLC, HPLC, NMR) start->check_reaction end_good Yield Improved reaction_incomplete Reaction Incomplete? check_reaction->reaction_incomplete optimize_reaction Optimize Reaction: - Extend time - Increase temperature - Add more reagent reaction_incomplete->optimize_reaction Yes check_extraction Review Extraction Protocol reaction_incomplete->check_extraction No optimize_reaction->start extraction_issue Extraction Issue? check_extraction->extraction_issue optimize_extraction Optimize Extraction: - Adjust pH - Multiple extractions - Break emulsions extraction_issue->optimize_extraction Yes check_purification Review Purification Step (Chromatography, Crystallization, Distillation) extraction_issue->check_purification No optimize_extraction->start purification_issue Product Loss During Purification? check_purification->purification_issue optimize_purification Optimize Purification: - Adjust solvent polarity - Slower cooling/elution - Use vacuum for distillation purification_issue->optimize_purification Yes end_bad Yield Still Low (Consider alternative purification) purification_issue->end_bad No optimize_purification->start

Caption: Troubleshooting workflow for low yield of this compound.

impure_product_troubleshooting start Impure Product Detected identify_impurity Identify Impurity (NMR, MS) start->identify_impurity impurity_type Impurity Type? identify_impurity->impurity_type starting_material Starting Material impurity_type->starting_material Starting Material byproduct Reaction By-product impurity_type->byproduct By-product other_impurity Other impurity_type->other_impurity Other optimize_reaction Drive Reaction to Completion starting_material->optimize_reaction optimize_chromatography Optimize Chromatography: - Change solvent system - Gradient elution byproduct->optimize_chromatography optimize_distillation Optimize Distillation: - Use fractional column - Adjust vacuum byproduct->optimize_distillation optimize_crystallization Optimize Crystallization: - Slower cooling - Different solvent other_impurity->optimize_crystallization repurify Re-purify Product optimize_reaction->repurify optimize_chromatography->repurify optimize_crystallization->repurify optimize_distillation->repurify end_good Product is Pure repurify->end_good end_bad Still Impure (Consider alternative method) repurify->end_bad

Caption: Troubleshooting workflow for an impure this compound product.

References

Technical Support Center: Scaling Up 6-Hydroxyhexanoic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the scaling up of 6-hydroxyhexanoic acid (6-HHA) production.

Frequently Asked Questions (FAQs)

Q1: What are the primary routes for this compound (6-HHA) production?

A1: The main strategies for 6-HHA production include microbial fermentation using engineered microorganisms like Escherichia coli and Pseudomonas taiwanensis, enzymatic biotransformation, and chemical synthesis routes such as the Baeyer-Villiger oxidation of cyclohexanone (B45756). Each method presents a unique set of challenges and benefits when scaling up.

Q2: What is the significance of ε-caprolactone in 6-HHA production?

A2: ε-caprolactone is a key intermediate in many biological and chemical pathways leading to 6-HHA. In microbial production, cyclohexanone is converted to ε-caprolactone by a cyclohexanone monooxygenase (CHMO), which is then hydrolyzed to 6-HHA by a lactonase or lipase (B570770).[1] In chemical synthesis, the Baeyer-Villiger oxidation of cyclohexanone directly yields ε-caprolactone, which is subsequently hydrolyzed.[2] Controlling the efficient conversion of ε-caprolactone to 6-HHA is critical for high yields.

Q3: Why is fed-batch fermentation often preferred for microbial 6-HHA production at scale?

A3: Fed-batch fermentation allows for better control over cell growth and substrate concentration, which is crucial for several reasons. It helps to avoid substrate toxicity, particularly when using feedstocks like cyclohexane, and prevents the accumulation of inhibitory byproducts that can occur at high substrate concentrations.[3][4][5] This strategy leads to higher cell densities and improved volumetric productivity.

Q4: What are the main challenges in purifying 6-HHA from a fermentation broth?

A4: Purifying 6-HHA from a fermentation broth is challenging due to the complex mixture of components, including residual media, biomass, and other metabolic byproducts. The low concentration of 6-HHA in the broth often necessitates a significant concentration step. Common purification strategies involve solvent extraction, which requires careful selection of an appropriate solvent and pH adjustment to ensure efficient recovery.

Troubleshooting Guides

Microbial Production (e.g., E. coli, P. taiwanensis)

Issue 1: Low final titer of 6-HHA despite good cell growth.

  • Question: My fermentation shows high cell density, but the concentration of 6-HHA is much lower than expected. What are the possible causes and solutions?

  • Answer:

    Possible Cause Recommended Action
    Product Inhibition: High concentrations of 6-HHA or the intermediate ε-caprolactone can inhibit the activity of enzymes in the biosynthetic pathway.[3][6]Implement an in-situ product removal (ISPR) strategy, such as liquid-liquid extraction or adsorption, to keep the product concentration below the inhibitory threshold.
    Substrate Limitation/Toxicity: For substrates like cyclohexane, maintaining the optimal concentration is critical. Too low a concentration can limit the reaction rate, while too high a concentration can be toxic to the cells.[3][7]Optimize the substrate feeding strategy. For volatile and toxic substrates like cyclohexane, a continuous gas-phase feed can be effective.[3][4][6] Monitor the substrate concentration in the aqueous phase.
    Inefficient Hydrolysis of ε-caprolactone: The lipase or lactonase responsible for converting ε-caprolactone to 6-HHA may be inactive or expressed at low levels.Ensure the lipase/lactonase is active and expressed efficiently. Consider co-expressing a more robust lipase, such as CAL-B.[1] Optimize the pH and temperature of the biotransformation phase to favor lipase activity.
    Metabolic Burden: High-level expression of the multi-enzyme cascade can impose a significant metabolic burden on the host cells, diverting resources from product formation.Optimize the induction conditions (e.g., inducer concentration, timing of induction) to balance cell growth and recombinant protein expression.

Issue 2: Accumulation of ε-caprolactone with low conversion to 6-HHA.

  • Question: I am observing significant accumulation of the intermediate ε-caprolactone in my culture, but very little 6-HHA is being produced. How can I resolve this?

  • Answer:

    Possible Cause Recommended Action
    Low Lipase/Lactonase Activity: The enzyme responsible for the hydrolysis of ε-caprolactone is the bottleneck.Increase the expression level of the lipase/lactonase. Consider using a whole-cell co-culture system where one strain produces ε-caprolactone and another expresses a highly active lipase. Alternatively, add purified lipase directly to the fermentation broth.[1]
    Suboptimal Reaction Conditions for Hydrolysis: The pH or temperature of the fermentation may not be optimal for the hydrolytic enzyme.Separate the production of ε-caprolactone and its hydrolysis into two stages with optimized conditions for each step. For instance, after the initial fermentation, adjust the pH and temperature to favor lipase-catalyzed hydrolysis.
    Enzyme Inhibition: The accumulated ε-caprolactone might be inhibiting the lipase/lactonase.While less common, investigate potential product inhibition of the hydrolytic enzyme and consider using an enzyme variant with higher tolerance.
Chemical Synthesis (Baeyer-Villiger Oxidation)

Issue 3: Low yield and formation of byproducts in the chemical synthesis of ε-caprolactone.

  • Question: My Baeyer-Villiger oxidation of cyclohexanone is resulting in a low yield of ε-caprolactone and several byproducts. How can I improve the selectivity?

  • Answer:

    Possible Cause Recommended Action
    Side Reactions: The oxidant (e.g., peroxyacid) can participate in side reactions, leading to byproducts like adipic acid.[8][9]Optimize the reaction temperature and time; prolonged reaction times and higher temperatures can favor byproduct formation.[8] Carefully control the stoichiometry of the oxidant.
    Catalyst Deactivation: Solid acid catalysts can be deactivated by poisoning from impurities in the feedstock or by structural changes induced by the reaction conditions.[10][11][12]Ensure high purity of the cyclohexanone feedstock. Regenerate the catalyst through appropriate thermal or chemical treatments. Consider using a more robust catalyst formulation.
    Sub-optimal Catalyst: The chosen catalyst may not have the ideal acidic properties for selective oxidation.Screen different solid acid catalysts (e.g., zeolites, functionalized resins) to find one with the optimal balance of Lewis and Brønsted acidity for this specific reaction.

Quantitative Data Summary

Table 1: Comparison of Microbial Production Strategies for 6-HHA and Related Precursors.

Organism Substrate Product Titer (g/L) Yield (%) Productivity (g/L/h) Scale Reference
E. coli (whole cells)Cyclohexanol6-HHA>2081 (isolated)-500 mL[1]
P. taiwanensisCyclohexane6-HHA3.3--1 L[3][4][6]
E. coli / P. taiwanensis (mixed culture)Cyclohexane6-Aminohexanoic acid-86-Shake Flask[13]

Experimental Protocols

Protocol 1: Fed-Batch Fermentation of Recombinant E. coli for 6-HHA Production

This protocol is a general guideline for high-density fed-batch fermentation.

  • Inoculum Preparation:

    • Inoculate a single colony of the recombinant E. coli strain into 50 mL of LB medium containing the appropriate antibiotic.

    • Incubate overnight at 37°C with shaking at 250 rpm.

    • Use the overnight culture to inoculate a larger volume of defined minimal medium for the preculture. Grow until the OD600 reaches the mid-exponential phase.

  • Bioreactor Setup:

    • Prepare the bioreactor with a defined minimal medium.

    • Sterilize the bioreactor and medium. Aseptically add sterile glucose, magnesium sulfate, and trace metal solutions.

    • Calibrate pH and dissolved oxygen (DO) probes.

  • Batch Phase:

    • Inoculate the bioreactor with the preculture to a starting OD600 of ~0.1.

    • Run the batch phase at 37°C, maintaining the pH at 7.0 with the addition of a base (e.g., NH4OH). Maintain DO above 30% by controlling agitation and aeration.

  • Fed-Batch Phase:

    • Once the initial glucose is depleted (indicated by a sharp increase in DO), start the exponential feeding of a concentrated glucose solution to maintain a specific growth rate below the critical value for acetate (B1210297) formation.

    • Continue the fed-batch phase until the desired cell density is reached.

  • Induction and Biotransformation:

    • Induce the expression of the 6-HHA pathway enzymes with an appropriate inducer (e.g., IPTG) at a predetermined cell density.

    • After induction, lower the temperature (e.g., to 30°C) to improve protein solubility and enzyme activity.

    • Begin feeding the substrate (e.g., cyclohexanol) and add lipase for the conversion of ε-caprolactone to 6-HHA.

    • Monitor the production of 6-HHA and byproducts using HPLC.

Protocol 2: Lipase-Catalyzed Hydrolysis of ε-Caprolactone
  • Reaction Setup:

    • In a temperature-controlled reactor, dissolve ε-caprolactone in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0).

    • Add a commercial lipase preparation (e.g., Novozym 435, an immobilized Candida antarctica lipase B). The enzyme loading will need to be optimized.

  • Reaction Conditions:

    • Maintain the reaction temperature at a level optimal for the chosen lipase (e.g., 40-60°C).

    • Stir the reaction mixture to ensure good mixing.

    • Monitor the pH and adjust as necessary, as the formation of this compound will lower the pH.

  • Monitoring and Work-up:

    • Take samples periodically to monitor the conversion of ε-caprolactone and the formation of 6-HHA by HPLC.

    • Once the reaction is complete, the immobilized enzyme can be recovered by filtration for reuse.

    • The aqueous solution containing 6-HHA can then proceed to purification.

Protocol 3: Extraction of 6-HHA from Aqueous Solution
  • Acidification:

    • Acidify the aqueous solution containing 6-HHA to a pH below its pKa (~4.8) using a strong acid (e.g., 6 M HCl) to protonate the carboxyl group.

  • Solvent Extraction:

    • Transfer the acidified solution to a separatory funnel.

    • Add an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate).

    • Shake the funnel vigorously, venting frequently to release any pressure buildup.

    • Allow the layers to separate. The organic layer will contain the 6-HHA.

    • Drain the aqueous layer and collect the organic layer.

    • Repeat the extraction of the aqueous layer with fresh organic solvent to maximize recovery.

  • Drying and Concentration:

    • Combine the organic extracts and dry them over an anhydrous drying agent (e.g., anhydrous sodium sulfate).

    • Filter to remove the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 6-HHA.

Protocol 4: HPLC Analysis of 6-HHA and ε-Caprolactone
  • Instrumentation:

    • A standard HPLC system with a UV detector.

  • Column:

    • A reverse-phase C18 column is typically used.

  • Mobile Phase:

    • An isocratic or gradient elution with a mixture of acetonitrile (B52724) and water containing a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility) to ensure the protonation of 6-HHA.

  • Detection:

    • Monitor the elution profile at a suitable wavelength (e.g., ~210 nm) for the carboxylic acid group.

  • Quantification:

    • Prepare standard curves for 6-HHA and ε-caprolactone to quantify their concentrations in the samples.

Visualizations

Microbial_Production_of_6HHA Cyclohexanol Cyclohexanol ADH Alcohol Dehydrogenase Cyclohexanol->ADH Cyclohexanone Cyclohexanone CHMO Cyclohexanone Monooxygenase Cyclohexanone->CHMO Caprolactone ε-Caprolactone Lipase Lipase / Lactonase Caprolactone->Lipase HHA This compound ADH->Cyclohexanone CHMO->Caprolactone Lipase->HHA

Caption: Enzymatic cascade for the production of 6-HHA from cyclohexanol.

Troubleshooting_Low_Yield Start Low 6-HHA Titer CheckGrowth Is Cell Density High? Start->CheckGrowth CheckIntermediate Is ε-Caprolactone Accumulating? CheckGrowth->CheckIntermediate Yes LowGrowth Troubleshoot Fermentation Conditions (Media, pH, Temp, Aeration) CheckGrowth->LowGrowth No LipaseIssue Improve Lipase/Lactonase Activity (Expression, pH) CheckIntermediate->LipaseIssue Yes ProductInhibition Product/Substrate Inhibition or Toxicity CheckIntermediate->ProductInhibition No

Caption: Logical workflow for troubleshooting low 6-HHA yield in microbial production.

References

Technical Support Center: 6-Hydroxyhexanoic Acid (6-HHA) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation during the synthesis of 6-hydroxyhexanoic acid (6-HHA).

Troubleshooting Guides

This section addresses specific issues that may be encountered during 6-HHA synthesis, providing potential causes and recommended solutions.

Issue 1: Low yield of 6-HHA and high concentration of dicarboxylic acids (e.g., adipic acid, glutaric acid) in chemical synthesis from cyclohexane (B81311).

  • Potential Cause: Over-oxidation of the cyclohexanol (B46403)/cyclohexanone intermediate. The reaction conditions may be too harsh, or the catalyst may favor the formation of dicarboxylic acids.

  • Recommended Solutions:

    • Optimize Reaction Temperature and Time: Lowering the reaction temperature and reducing the reaction time can help to minimize over-oxidation. Monitor the reaction progress closely using techniques like GC or HPLC to stop the reaction at the optimal point.

    • Catalyst Selection: The choice of catalyst is crucial. For instance, certain Dawson-type polyoxometalates, such as α- and β-K6P2W18O62, have shown higher selectivity towards 6-HHA from cyclohexanol oxidation compared to others that favor adipic acid.

    • Control Oxidant Concentration: Carefully control the concentration of the oxidizing agent (e.g., hydrogen peroxide, molecular oxygen). A high concentration of the oxidant can lead to increased formation of byproducts.

    • Use of a Co-catalyst or Additive: In some systems, the addition of a co-catalyst or an ionic liquid can help to inhibit the over-oxidation of the desired product.

Issue 2: Formation of 6-oxohexanoic acid as a significant byproduct in chemical synthesis.

  • Potential Cause: Incomplete reduction of the intermediate or oxidation of the hydroxyl group of 6-HHA. This can occur through various radical and non-radical pathways during the oxidation of cyclohexane or cyclohexanol.

  • Recommended Solutions:

    • Hydrogenation Step: If the synthesis route involves intermediates like 5-formylvalerate, ensure complete hydrogenation to the corresponding alcohol.

    • Selective Catalysts: Employ catalysts that are selective for the oxidation of the C-H bond of the cyclohexane ring over the oxidation of the alcohol group of 6-HHA.

    • Reaction Quenching: Once the desired conversion to 6-HHA is achieved, promptly quench the reaction to prevent further oxidation of the product.

Issue 3: Low selectivity for 6-HHA in the biocatalytic oxidation of 1,6-hexanediol (B165255), with adipic acid as the main byproduct.

  • Potential Cause: The pH of the reaction medium may not be optimal for the selective oxidation to the monoacid. The enzyme system might be exhibiting high alcohol oxidase and aldehyde oxidase activity, leading to the dicarboxylic acid.

  • Recommended Solutions:

    • pH Control: Maintain the reaction pH between 6 and 7. Studies with Gluconobacter oxydans have shown that this pH range favors the accumulation of 6-HHA, while higher pH levels can promote the formation of adipic acid.[1][2]

    • Enzyme Selection and Engineering: If possible, select or engineer an alcohol oxidase with higher specificity for one of the two primary alcohol groups of 1,6-hexanediol.

    • Substrate Feeding Strategy: A fed-batch approach for the substrate (1,6-hexanediol) can help to maintain a low substrate concentration, which may improve selectivity.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the chemical synthesis of 6-HHA from cyclohexane?

A1: The most common byproducts are dicarboxylic acids, primarily adipic acid, but also glutaric and succinic acids.[3][4] 6-Oxohexanoic acid is another significant byproduct that can be formed.[4] The formation of these byproducts is primarily due to the ring-opening of cyclohexyl radical intermediates and subsequent oxidation.[3]

Q2: How can I monitor the formation of byproducts during the synthesis?

A2: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common analytical techniques for monitoring the reaction. These methods allow for the quantification of 6-HHA and the various byproducts, enabling you to track the reaction progress and determine the optimal endpoint.

Q3: Are there any biocatalytic routes that offer higher selectivity for 6-HHA?

A3: Yes, biocatalytic routes can offer higher selectivity due to the specific nature of enzymes. For example, the oxidation of 1,6-hexanediol using whole cells of Gluconobacter oxydans can be highly selective for 6-HHA under optimized pH conditions.[1][2] Another promising approach is the use of engineered microbial consortia, where different microbial strains carry out specific steps in a reaction cascade, which can minimize the accumulation of unwanted intermediates and byproducts.[5][6][7]

Q4: Can byproducts be removed after the synthesis?

A4: While purification methods like distillation and crystallization can be employed to separate 6-HHA from byproducts, these processes can be energy-intensive and may lead to a loss of the desired product. Therefore, it is generally more efficient and cost-effective to minimize byproduct formation during the synthesis itself.

Quantitative Data

The following tables summarize quantitative data on 6-HHA synthesis, highlighting the influence of different catalysts and reaction conditions on product yield and byproduct formation.

Table 1: Influence of Catalyst on Cyclohexanol Oxidation

CatalystSubstrate6-HHA Selectivity (%)Adipic Acid Selectivity (%)Reference
α-K6P2W18O62Cyclohexanol63Not specified[8]
β-K6P2W18O62CyclohexanolNot specifiedNot specified[8]
α-K6P2Mo6W12O62Cyclohexanol1845[8]

Table 2: Biocatalytic Oxidation of 1,6-Hexanediol

BiocatalystSubstrateReaction ConditionProductYield/ConcentrationReference
Gluconobacter oxydans1,6-HexanediolpH 6-7This compoundSelective formation[1][2]
Gluconobacter oxydans1,6-HexanediolNot specifiedAdipic acidComplete oxidation[1][2]

Experimental Protocols

Protocol 1: Selective Biocatalytic Oxidation of 1,6-Hexanediol to 6-HHA using Gluconobacter oxydans

  • Cultivation of Gluconobacter oxydans : Cultivate G. oxydans in a suitable medium (e.g., containing yeast extract, peptone, and mannitol) at 30°C with shaking until the late exponential phase.

  • Cell Harvesting and Preparation : Harvest the cells by centrifugation and wash them with a phosphate (B84403) buffer (e.g., 50 mM, pH 6.5). Resuspend the cells in the same buffer to a desired concentration (e.g., 10 g/L dry cell weight).

  • Biotransformation :

    • Set up a bioreactor with the cell suspension at 30°C with agitation.

    • Maintain the pH of the reaction mixture at 6.5 by the controlled addition of a base (e.g., NaOH).

    • Add 1,6-hexanediol to the reactor to a final concentration of, for example, 20 g/L. A fed-batch strategy can be employed to maintain a low substrate concentration.

    • Monitor the reaction by taking samples periodically and analyzing them by HPLC for the consumption of 1,6-hexanediol and the formation of 6-HHA and adipic acid.

  • Product Isolation : Once the maximum concentration of 6-HHA is reached, remove the cells by centrifugation or filtration. The supernatant containing 6-HHA can then be subjected to further purification steps.

Visualizations

Diagram 1: Chemical Synthesis of 6-HHA from Cyclohexane

G Cyclohexane Cyclohexane Cyclohexyl_Radical Cyclohexyl Radical Cyclohexane->Cyclohexyl_Radical Initiation Cyclohexyl_Hydroperoxide Cyclohexyl Hydroperoxide Cyclohexyl_Radical->Cyclohexyl_Hydroperoxide Propagation Ring_Opening Ring-Opening (β-scission) Cyclohexyl_Radical->Ring_Opening Cyclohexanol_Cyclohexanone Cyclohexanol / Cyclohexanone Cyclohexyl_Hydroperoxide->Cyclohexanol_Cyclohexanone Decomposition Six_HHA This compound Cyclohexanol_Cyclohexanone->Six_HHA Oxidation Cyclohexanol_Cyclohexanone->Ring_Opening Byproducts Byproducts (Adipic acid, Glutaric acid, 6-Oxohexanoic acid) Ring_Opening->Byproducts

Caption: Workflow for chemical synthesis of 6-HHA highlighting byproduct formation.

Diagram 2: Biocatalytic Cascade for 6-HHA Synthesis

G cluster_e_coli_1 E. coli Module 1 cluster_e_coli_2 E. coli Module 2 cluster_e_coli_3 E. coli Module 3 Cyclohexane Cyclohexane Cyclohexanol Cyclohexanol Cyclohexane->Cyclohexanol Cyp450 Cyclohexanone Cyclohexanone Cyclohexanol->Cyclohexanone CDH Epsilon_Caprolactone ε-Caprolactone Cyclohexanone->Epsilon_Caprolactone CHMO Six_HHA This compound Epsilon_Caprolactone->Six_HHA Lactonase

Caption: A biocatalytic cascade using engineered E. coli for 6-HHA synthesis.

References

Technical Support Center: Poly(6-hydroxyhexanoate) Characterization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the characterization of poly(6-hydroxyhexanoate) (P6HHx) and its copolymers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the characterization of P6HHx.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Question: Why is there a low signal-to-noise ratio in my ¹³C NMR spectrum, especially for the 6-hydroxyhexanoate (B1236181) (HHx) monomer in a copolymer?

  • Answer: A low signal-to-noise ratio in ¹³C NMR for the HHx monomer can occur, particularly in copolymers with low HHx content. This is due to the lower natural abundance of ¹³C and potentially long relaxation times for the polymer backbone carbons. To troubleshoot this, you can:

    • Increase the number of scans to improve the signal averaging.

    • Optimize the relaxation delay (d1) to ensure complete relaxation of the carbon nuclei between pulses.

    • Use a higher concentration of the polymer solution, if solubility permits.

    • Employ advanced NMR techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) to better distinguish between CH, CH₂, and CH₃ groups.

  • Question: How can I accurately determine the monomer composition of a P(3HB-co-6HHx) copolymer using ¹H NMR?

  • Answer: Accurate determination of the monomer composition is crucial. In ¹H NMR, the peak integrals of specific protons from each monomer unit are compared. For P(3HB-co-6HHx), you can use the methyl protons of the 3-hydroxybutyrate (B1226725) (3HB) unit and the methylene (B1212753) protons of the 6HHx unit. A common issue is overlapping peaks, which can be resolved by using a high-field NMR spectrometer (e.g., 500 MHz or higher) to achieve better spectral dispersion. Ensure baseline correction and proper phasing of the spectrum before integration.

2. Gel Permeation Chromatography / Size Exclusion Chromatography (GPC/SEC)

  • Question: My GPC/SEC chromatogram shows peak tailing or fronting. What could be the cause?

  • Answer: Peak asymmetry in GPC/SEC can be caused by several factors:

    • Interactions with the column: The polymer may be interacting with the stationary phase. Ensure the chosen mobile phase is a good solvent for P6HHx and minimizes interactions.[1][2] Additives like salts may be required to suppress these interactions.[1]

    • Column degradation: The column itself might be degrading. Check the column's performance with a known standard.[1]

    • Inappropriate mobile phase: The mobile phase may not be suitable for the column material, leading to swelling or shrinking of the stationary phase.[1]

    • Sample overload: Injecting too concentrated a sample can lead to peak broadening and asymmetry.

  • Question: The molecular weight values obtained from GPC/SEC seem inaccurate. How can I improve this?

  • Answer: Accurate molecular weight determination by GPC/SEC relies heavily on proper calibration.[3]

    • Calibration standards: Use narrow polydispersity standards of a similar polymer (e.g., polystyrene or poly(methyl methacrylate)) to construct a calibration curve. For absolute molecular weight, consider using a light scattering detector.

    • Flow rate fluctuations: Ensure the pump is delivering a constant and precise flow rate, as variations can affect retention times and thus the calculated molecular weight.

    • Sample degradation: P6HHx can degrade at elevated temperatures. If using a high-temperature GPC/SEC system, minimize the time the sample is exposed to heat.[4][5]

3. Differential Scanning Calorimetry (DSC)

  • Question: I am observing multiple melting peaks in my DSC thermogram. What does this signify?

  • Answer: The presence of multiple melting peaks in the DSC thermogram of P6HHx or its copolymers is a common observation and can be attributed to several phenomena:[6]

    • Different crystal structures: The polymer may have crystals with varying degrees of perfection or different crystalline forms (polymorphism).[6]

    • Melting and recrystallization: During the heating scan, less perfect crystals may melt at a lower temperature and then recrystallize into more stable forms, which then melt at a higher temperature.[6]

    • Presence of oligomers: Low molecular weight fractions can crystallize and melt at different temperatures than the high molecular weight polymer chains.

  • Question: The glass transition temperature (Tg) is not clearly visible in my DSC curve. How can I enhance its detection?

  • Answer: A weak or broad glass transition is common for semi-crystalline polymers like P6HHx. To improve its visibility:

    • Increase the heating rate: A faster heating rate (e.g., 20 °C/min) can make the change in heat capacity at the Tg more pronounced.

    • Quench cooling: Rapidly cooling the sample from the melt can increase the amorphous fraction, making the Tg more prominent in the subsequent heating scan.

    • Modulated DSC: Use a modulated DSC technique to separate the reversing and non-reversing heat flow signals, which can help in deconvoluting the Tg from other thermal events.

4. Thermogravimetric Analysis (TGA)

  • Question: My P6HHx sample shows a lower degradation temperature than expected. What could be the reason?

  • Answer: A lower-than-expected degradation temperature can be due to:

    • Residual catalyst: The presence of residual catalyst from the polymerization process can accelerate thermal degradation.

    • Low molecular weight: Polymers with lower molecular weights tend to have lower thermal stability.[7]

    • Heating rate: A slower heating rate can sometimes lead to a lower onset of degradation.

    • Atmosphere: The degradation temperature can be influenced by the atmosphere (e.g., inert vs. oxidative). Ensure a consistent and appropriate atmosphere for your analysis.

Frequently Asked Questions (FAQs)

1. General Characterization

  • What are the key characterization techniques for poly(6-hydroxyhexanoate)?

    • The primary techniques include Nuclear Magnetic Resonance (NMR) for structural analysis and composition, Gel Permeation Chromatography (GPC/SEC) for molecular weight and polydispersity, Differential Scanning Calorimetry (DSC) for thermal transitions (Tg, Tm, Tc), Thermogravimetric Analysis (TGA) for thermal stability, and X-ray Diffraction (XRD) for determining crystallinity.[8][9]

2. NMR Spectroscopy

  • What solvent is typically used for NMR analysis of P6HHx?

    • Deuterated chloroform (B151607) (CDCl₃) is a common solvent for P6HHx and its copolymers for NMR analysis.

3. GPC/SEC

  • What is a suitable mobile phase for GPC/SEC analysis of P6HHx?

    • Tetrahydrofuran (THF) or chloroform are commonly used as mobile phases for the GPC/SEC analysis of P6HHx at room temperature.[1]

4. Thermal Analysis (DSC & TGA)

  • How does the 6-hydroxyhexanoate content affect the thermal properties of P(3HB-co-6HHx) copolymers?

    • Increasing the 6-hydroxyhexanoate (HHx) content generally leads to a decrease in the melting temperature (Tm), glass transition temperature (Tg), and crystallinity.[10] This is because the longer side chains of the HHx units disrupt the crystal lattice of the P3HB.[10]

  • What is the typical degradation temperature of P6HHx?

    • The thermal degradation of polyhydroxyalkanoates generally occurs at temperatures above their melting point. For P(3HB-co-3HHx), significant degradation is observed at temperatures around 170-180°C.[7]

5. Crystallinity (XRD)

  • What type of crystal structure does P6HHx typically exhibit?

    • Polyhydroxyalkanoates like P(3HB-co-HHx) typically exhibit an orthorhombic crystal structure.[8][11]

Quantitative Data Summary

Table 1: Thermal Properties of P(HB-co-HHx) with Varying HHx Content

HHx Content (mol%)Glass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)Crystallinity (%)
2.3416554
14.3-5.912620

Data adapted from a study on P(HB-co-HHx) copolymers.[10]

Table 2: Mechanical Properties of P(HB-co-HHx) with Varying HHx Content

HHx Content (mol%)Elongation at Break (%)
2.35.7
7.540
14703

Data adapted from a study on P(HB-co-HHx) copolymers.[10]

Experimental Protocols

1. Protocol for ¹H NMR Analysis of P(3HB-co-6HHx)

  • Sample Preparation: Dissolve 5-10 mg of the polymer in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Instrument Setup: Use a 400 MHz or higher NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single pulse (zg30).

    • Number of Scans: 16-64 (or more for low concentration samples).

    • Relaxation Delay (d1): 5 seconds.

    • Acquisition Time: ~3-4 seconds.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Integrate the characteristic peaks for 3HB (e.g., methyl protons at ~1.2 ppm) and 6HHx (e.g., methylene protons).

    • Calculate the molar composition based on the integral ratios.

2. Protocol for GPC/SEC Analysis

  • Sample Preparation: Dissolve the polymer in the mobile phase (e.g., THF) to a concentration of 1-2 mg/mL. Filter the solution through a 0.22 µm syringe filter.

  • System: A GPC/SEC system equipped with a refractive index (RI) detector.

  • Column: A set of polystyrene-divinylbenzene (PS-DVB) columns suitable for the expected molecular weight range.

  • Mobile Phase: THF at a flow rate of 1.0 mL/min.

  • Calibration: Generate a calibration curve using narrow polydispersity polystyrene standards.

  • Analysis: Inject the sample and analyze the resulting chromatogram to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

3. Protocol for DSC Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the polymer into an aluminum DSC pan.

  • Instrument Program:

    • First Heating Scan: Heat from -50 °C to 200 °C at a rate of 10 °C/min to erase the thermal history.

    • Cooling Scan: Cool from 200 °C to -50 °C at a rate of 10 °C/min.

    • Second Heating Scan: Heat from -50 °C to 200 °C at a rate of 10 °C/min.

  • Analysis: Determine the glass transition temperature (Tg) from the step change in the baseline, and the melting temperature (Tm) and crystallization temperature (Tc) from the peaks in the heating and cooling scans, respectively.

Visualizations

experimental_workflow cluster_synthesis Polymer Synthesis cluster_characterization Characterization cluster_analysis Data Analysis & Interpretation synthesis Poly(6-hydroxyhexanoate) Synthesis nmr NMR Spectroscopy (Structure & Composition) synthesis->nmr gpc GPC/SEC (Molecular Weight & PDI) nmr->gpc dsc DSC (Thermal Transitions) gpc->dsc tga TGA (Thermal Stability) dsc->tga xrd XRD (Crystallinity) tga->xrd data_analysis Data Analysis xrd->data_analysis interpretation Interpretation of Results data_analysis->interpretation

Caption: General experimental workflow for P6HHx.

troubleshooting_tree cluster_gpc GPC/SEC Issues cluster_dsc DSC Issues cluster_nmr NMR Issues start Problem with Characterization Data gpc_issue Asymmetric Peaks or Inaccurate MW? start->gpc_issue GPC/SEC dsc_issue Multiple Melting Peaks or Indistinct Tg? start->dsc_issue DSC nmr_issue Low Signal-to-Noise or Peak Overlap? start->nmr_issue NMR check_column Check Column Integrity & Calibration gpc_issue->check_column Yes check_mobile_phase Optimize Mobile Phase & Sample Concentration check_column->check_mobile_phase adjust_heating_rate Adjust Heating/Cooling Rates dsc_issue->adjust_heating_rate Yes use_modulated_dsc Consider Modulated DSC adjust_heating_rate->use_modulated_dsc increase_scans Increase Scans & Optimize Parameters nmr_issue->increase_scans Yes use_high_field Use Higher Field NMR increase_scans->use_high_field

Caption: Troubleshooting decision tree for P6HHx.

References

Validation & Comparative

A Comparative Guide to the Validation of 6-Hydroxyhexanoic Acid Purity: Titration vs. Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of quality control in the chemical and pharmaceutical industries. For 6-hydroxyhexanoic acid, a versatile intermediate in the synthesis of polymers and pharmaceuticals, ensuring high purity is paramount. This guide provides a comparative analysis of the classic acid-base titration method against modern chromatographic techniques—Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)—for the validation of this compound purity. We present detailed experimental protocols, comparative data, and visual workflows to assist researchers in selecting the most appropriate method for their needs.

Methods at a Glance: A Comparative Overview

The choice of analytical method for purity determination depends on various factors, including the required accuracy and precision, sample throughput, cost, and the nature of potential impurities. While titration offers a cost-effective and straightforward approach, chromatographic methods provide higher sensitivity and the ability to resolve and quantify individual impurities.

FeatureAcid-Base TitrationGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Neutralization of the carboxylic acid group with a standardized base.Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase.Separation of compounds based on their partitioning between a stationary phase and a mobile liquid phase.
Purity Determined Overall acidity (assumes all acid present is this compound).Purity based on the relative peak area of the analyte compared to all other detected volatile components.[1]Purity based on the relative peak area of the analyte compared to all other detected components.
Typical Accuracy High (typically >99%)High (typically >99%)High (typically >99%)
Precision (RSD) < 0.5%< 1%< 1%
Impurity Profiling NoYes (for volatile impurities)Yes
Throughput ModerateHigh (with autosampler)High (with autosampler)
Cost per Sample LowModerateHigh
Instrumentation Basic laboratory glassware (buret, flasks) and a pH meter or indicator.Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).HPLC system with a UV or other suitable detector.

Experimental Protocols

I. Purity Determination by Acid-Base Titration

This method relies on the stoichiometry of the reaction between this compound (a monoprotic acid) and a strong base, typically sodium hydroxide (B78521) (NaOH).

Materials:

  • This compound sample

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Phenolphthalein (B1677637) indicator solution

  • Deionized water

  • Ethanol (B145695) (optional, to aid dissolution)

  • Analytical balance

  • 50 mL buret

  • 250 mL Erlenmeyer flasks

  • Magnetic stirrer and stir bar

Procedure:

  • Sample Preparation: Accurately weigh approximately 0.2-0.3 g of the this compound sample into a 250 mL Erlenmeyer flask.

  • Dissolution: Add 50 mL of deionized water (and a small amount of ethanol if the sample does not fully dissolve in water) to the flask and swirl to dissolve the sample.

  • Indicator Addition: Add 2-3 drops of phenolphthalein indicator to the solution.

  • Titration: Titrate the this compound solution with the standardized 0.1 M NaOH solution from the buret until a faint, persistent pink color is observed. The endpoint is reached when the pink color remains for at least 30 seconds.

  • Record Volume: Record the volume of NaOH solution used.

  • Replicates: Perform the titration in triplicate to ensure accuracy and precision.

Calculation of Purity:

The purity of this compound is calculated using the following formula:

Purity (%) = (V × M × MW) / (W × 10)

Where:

  • V = Volume of NaOH solution used (mL)

  • M = Molarity of the NaOH solution (mol/L)

  • MW = Molecular weight of this compound (132.16 g/mol )[2]

  • W = Weight of the this compound sample (g)

II. Purity Determination by Gas Chromatography (GC)

GC is a powerful technique for separating and quantifying volatile and semi-volatile compounds. For carboxylic acids, derivatization is often employed to improve volatility and peak shape.

General Procedure:

  • Derivatization: The carboxylic acid group of this compound is typically converted to a more volatile ester (e.g., methyl or silyl (B83357) ester) prior to analysis.

  • Injection: A small volume of the derivatized sample is injected into the GC.

  • Separation: The sample is vaporized and carried by an inert gas (mobile phase) through a heated column containing a stationary phase. Separation occurs based on the differential partitioning of the components between the two phases.

  • Detection: A Flame Ionization Detector (FID) is commonly used for the detection of organic compounds.

  • Quantification: The purity is determined by the area percent method, where the peak area of this compound derivative is expressed as a percentage of the total area of all peaks in the chromatogram.

III. Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique that separates components of a mixture in a liquid mobile phase.

General Procedure:

  • Sample Preparation: A known concentration of the this compound sample is dissolved in a suitable solvent.

  • Injection: A precise volume of the sample solution is injected into the HPLC system.

  • Separation: The sample is pumped through a column packed with a stationary phase. The separation is based on the differential interactions of the analytes with the stationary and mobile phases.

  • Detection: A UV detector is often used if the analyte or its derivatives have a chromophore. If not, a refractive index (RI) or evaporative light scattering detector (ELSD) can be employed.

  • Quantification: Similar to GC, purity is typically determined by the area percent method.

Comparative Experimental Data (Hypothetical)

To illustrate the performance of each method, the following table presents a hypothetical but realistic set of results for the purity analysis of a single batch of this compound.

MethodReplicate 1 (% Purity)Replicate 2 (% Purity)Replicate 3 (% Purity)Mean Purity (%)Relative Standard Deviation (RSD) (%)
Titration 99.6599.5899.7199.650.065
GC-FID 99.7299.6899.7599.720.035
HPLC-UV 99.8199.7699.7999.790.025

Visualizing the Workflow and Principles

To further clarify the experimental processes and underlying principles, the following diagrams are provided.

experimental_workflow cluster_titration Titration Workflow cluster_gc GC Workflow cluster_hplc HPLC Workflow T1 Weigh Sample T2 Dissolve in Solvent T1->T2 T3 Add Indicator T2->T3 T4 Titrate with NaOH T3->T4 T5 Record Volume & Calculate Purity T4->T5 G1 Derivatize Sample G2 Inject into GC G1->G2 G3 Separation in Column G2->G3 G4 Detect with FID G3->G4 G5 Analyze Chromatogram G4->G5 H1 Prepare Sample Solution H2 Inject into HPLC H1->H2 H3 Separation in Column H2->H3 H4 Detect with UV/RI H3->H4 H5 Analyze Chromatogram H4->H5

A simplified workflow for each analytical method.

titration_principle cluster_reactants Reactants cluster_products Products at Equivalence Point Acid 6-Hydroxyhexanoic Acid (HA) Salt Sodium 6-Hydroxyhexanoate (NaA) Acid->Salt + NaOH Water Water (H2O) Base Sodium Hydroxide (NaOH) Base->Salt + HA Base->Water + HA

The chemical principle of acid-base titration.

Conclusion

The validation of this compound purity can be effectively achieved through acid-base titration, GC, and HPLC.

  • Acid-base titration is a reliable and cost-effective method for determining the overall acidity and is well-suited for routine quality control where the impurity profile is well-characterized and known to be non-acidic.

  • Gas Chromatography offers excellent separation for volatile impurities and is a preferred method when such impurities are expected. The requirement for derivatization can add to the sample preparation time.

  • High-Performance Liquid Chromatography provides high sensitivity and is capable of separating a wide range of non-volatile impurities. It is particularly advantageous when a detailed impurity profile is required.

Ultimately, the selection of the most appropriate method will be guided by the specific requirements of the analysis, including regulatory guidelines, the nature of potential impurities, and available resources. For comprehensive characterization, a combination of these techniques may be employed.

References

A Comparative Guide: Biocatalytic vs. Chemical Synthesis of 6-Hydroxyhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxyhexanoic acid (6-HHA) is a valuable bifunctional molecule, serving as a key monomer for the production of the biodegradable polymer poly(ε-caprolactone) (PCL) and as a building block in the synthesis of various pharmaceuticals and specialty chemicals. The demand for sustainable and efficient methods for producing 6-HHA has led to the development of both biocatalytic and chemical synthesis routes. This guide provides an objective comparison of these two approaches, supported by experimental data, detailed protocols, and visual workflows to aid researchers in selecting the most suitable method for their specific needs.

Data Presentation: A Quantitative Comparison

The following table summarizes key quantitative data for the biocatalytic and chemical synthesis of this compound, offering a direct comparison of their performance metrics.

ParameterBiocatalytic SynthesisChemical Synthesis
Starting Material Cyclohexanone (B45756), Cyclohexane, 1,6-HexanediolCyclohexanone, Adipic Acid
Key Catalyst/Enzyme Whole-cell biocatalysts (E. coli, P. taiwanensis) expressing alcohol dehydrogenase, Baeyer-Villiger monooxygenase (CHMO), lipase (B570770)/lactonasePeracids (e.g., peracetic acid), H₂O₂, Zeolites (e.g., dealuminated HBEA), Metal catalysts
Temperature 25-37°C (Mild)25-150°C (Can be elevated)
Pressure AtmosphericAtmospheric to high pressure (e.g., 300 bar for adipic acid reduction)
Reaction Time Hours to daysMinutes to hours
Yield Up to 81% (isolated)>95% (conversion and selectivity in some cases)
Product Titer >20 g/LVaries depending on the process
Selectivity High (due to enzyme specificity)Can be high, but by-products are common
Environmental Impact Generally lower, uses renewable feedstocks and avoids harsh chemicals.Can involve hazardous reagents, harsh conditions, and generate significant waste streams. For instance, the oxidation of cyclohexanone or cyclohexanol (B46403) with nitric acid to produce adipic acid can lead to greenhouse gas emissions of N₂O.[1]
Key Advantages High selectivity, mild reaction conditions, potential for using renewable feedstocks, reduced environmental impact.Potentially faster reaction rates, established industrial processes for related chemicals.
Key Disadvantages Lower productivity, potential for substrate/product inhibition, complexity of biocatalyst development and scale-up.Use of hazardous and corrosive reagents, harsh reaction conditions (high temperature/pressure), potential for catalyst deactivation, environmental concerns.

Experimental Protocols

Biocatalytic Synthesis of this compound from Cyclohexanone

This protocol describes a whole-cell biocatalytic process using a recombinant Escherichia coli strain co-expressing an alcohol dehydrogenase and a Baeyer-Villiger monooxygenase (CHMO), with the addition of a lipase for in-situ hydrolysis of the intermediate ε-caprolactone.

1. Biocatalyst Preparation:

  • Cultivate the recombinant E. coli strain in a suitable growth medium (e.g., LB or a defined mineral medium) containing appropriate antibiotics and inducers for enzyme expression.

  • Grow the culture at 37°C with shaking until it reaches a specific optical density (e.g., OD₆₀₀ of 0.6-0.8).

  • Induce enzyme expression by adding an appropriate inducer (e.g., IPTG) and continue cultivation at a lower temperature (e.g., 20-25°C) for a defined period (e.g., 12-16 hours).

  • Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).

  • Wash the cell pellet with a suitable buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.5) to remove residual medium components. The resulting cell paste is the whole-cell biocatalyst.

2. Biotransformation:

  • In a stirred-tank bioreactor, prepare a reaction mixture containing 100 mM phosphate buffer (pH 7.5), a carbon source for cofactor regeneration (e.g., 1 M glucose), and the harvested E. coli cells to a final concentration of, for example, 20 g/L cell dry weight.

  • Add a lipase (e.g., Candida antarctica lipase B, CAL-B) to the cell suspension at a concentration of, for example, 2 g/L.

  • Initiate the biotransformation by feeding cyclohexanone into the reactor. A fed-batch strategy is recommended to mitigate substrate toxicity, maintaining a low substrate concentration.

  • Maintain the reaction at a controlled temperature (e.g., 30°C) and pH (e.g., 7.5, adjusted with NaOH) with constant agitation.

  • Monitor the progress of the reaction by periodically taking samples and analyzing the concentrations of cyclohexanone and this compound using techniques such as HPLC or GC.

  • Upon completion, separate the biocatalyst and lipase from the reaction mixture by centrifugation or filtration.

  • The supernatant containing the this compound can then be subjected to downstream processing for purification.

Chemical Synthesis of this compound via Baeyer-Villiger Oxidation

This protocol outlines a one-pot synthesis of this compound from cyclohexanone using a dealuminated HBEA zeolite catalyst and hydrogen peroxide as the oxidant. This method represents a greener chemical alternative to traditional routes that use stoichiometric peracids.

1. Catalyst Preparation:

  • The dealuminated HBEA zeolite (DHBEA) can be prepared by treating a commercial HBEA zeolite with an acid solution (e.g., nitric acid) to remove a portion of the framework aluminum, thereby creating more active Lewis and Brønsted acid sites.

2. Reaction Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the dealuminated HBEA zeolite catalyst to a solution of cyclohexanone in a suitable solvent (or solvent-free).

  • Heat the mixture to the desired reaction temperature (e.g., 60-80°C) with vigorous stirring.

  • Slowly add an aqueous solution of hydrogen peroxide (e.g., 30 wt%) to the reaction mixture. The dropwise addition helps to control the reaction temperature and prevent side reactions.

  • Allow the reaction to proceed for a specified time (e.g., 2-6 hours), monitoring the conversion of cyclohexanone by GC or TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the solid catalyst from the reaction mixture by filtration. The catalyst can potentially be washed, dried, and reused.

  • The resulting solution contains ε-caprolactone, which will have undergone in-situ hydrolysis to this compound in the aqueous acidic environment.

  • The this compound can be isolated and purified from the reaction mixture by extraction and subsequent crystallization or distillation. Under optimized conditions, this method can achieve over 95% conversion of cyclohexanone and over 95% selectivity towards this compound.[2]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Biocatalytic_vs_Chemical_Synthesis cluster_bio Biocatalytic Synthesis cluster_chem Chemical Synthesis Bio_Start Cyclohexanone Bio_Process Whole-Cell Biocatalyst (E. coli with CHMO, ADH) + Lipase Bio_Start->Bio_Process Mild Conditions (30°C, pH 7.5) Bio_Intermediate ε-Caprolactone (in situ hydrolysis) Bio_Process->Bio_Intermediate Bio_End This compound Bio_Intermediate->Bio_End Chem_Start Cyclohexanone Chem_Process Baeyer-Villiger Oxidation (e.g., H₂O₂, Zeolite) Chem_Start->Chem_Process Moderate Conditions (e.g., 80°C) Chem_Intermediate ε-Caprolactone Chem_Process->Chem_Intermediate Chem_Hydrolysis Hydrolysis Chem_Intermediate->Chem_Hydrolysis Chem_End This compound Chem_Hydrolysis->Chem_End

Caption: Comparative workflow of biocatalytic and chemical synthesis of 6-HHA.

Logical Relationships: Advantages and Disadvantages

Synthesis_Comparison cluster_biocatalytic Biocatalytic Synthesis cluster_bio_adv Advantages cluster_bio_disadv Disadvantages cluster_chemical Chemical Synthesis cluster_chem_adv Advantages cluster_chem_disadv Disadvantages Biocatalytic Biocatalytic Route Bio_Adv1 High Selectivity Biocatalytic->Bio_Adv1 Bio_Adv2 Mild Conditions Biocatalytic->Bio_Adv2 Bio_Adv3 Renewable Feedstocks Biocatalytic->Bio_Adv3 Bio_Adv4 Reduced Environmental Impact Biocatalytic->Bio_Adv4 Bio_Disadv1 Lower Productivity Biocatalytic->Bio_Disadv1 Bio_Disadv2 Substrate/Product Inhibition Biocatalytic->Bio_Disadv2 Bio_Disadv3 Complex Scale-up Biocatalytic->Bio_Disadv3 Chemical Chemical Route Chem_Adv1 Faster Reaction Rates Chemical->Chem_Adv1 Chem_Adv2 Established Processes Chemical->Chem_Adv2 Chem_Disadv1 Harsh Conditions Chemical->Chem_Disadv1 Chem_Disadv2 Hazardous Reagents Chemical->Chem_Disadv2 Chem_Disadv3 By-product Formation Chemical->Chem_Disadv3 Chem_Disadv4 Environmental Concerns Chemical->Chem_Disadv4

Caption: Advantages and disadvantages of biocatalytic vs. chemical synthesis.

Conclusion

The choice between biocatalytic and chemical synthesis of this compound depends on the specific priorities of the researcher or organization. Biocatalytic routes offer a promising path towards sustainable and environmentally friendly production, characterized by high selectivity and mild operating conditions. While challenges in productivity and scale-up remain, ongoing research in metabolic engineering and process optimization is continuously improving the economic viability of these methods.

Conversely, chemical synthesis, particularly modern catalytic approaches, can provide high yields and faster reaction times. However, these benefits often come at the cost of harsher reaction conditions, the use of hazardous materials, and a greater environmental footprint. For applications where sustainability and green chemistry principles are paramount, the biocatalytic approach presents a compelling alternative. For situations demanding rapid, high-volume production with established infrastructure, optimized chemical routes may still be preferred. This guide aims to provide the necessary data and context for an informed decision-making process in the synthesis of this important platform chemical.

References

A Comparative Guide to Polymer Synthesis: 6-Hydroxyhexanoic Acid vs. ε-Caprolactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of poly(ε-caprolactone) (PCL), a biodegradable and biocompatible polyester, is of significant interest for a wide range of applications, including drug delivery, tissue engineering, and medical devices. Two primary precursors can be utilized for PCL synthesis: 6-hydroxyhexanoic acid and its cyclic ester, ε-caprolactone. This guide provides an objective comparison of these two monomers for polymer synthesis, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable approach for their specific needs.

At a Glance: Key Differences

FeatureThis compoundε-Caprolactone
Polymerization Method PolycondensationRing-Opening Polymerization (ROP)
Reaction Conditions Harsh (high temperature and vacuum)[1][2]Mild to moderate[3]
Control over Molecular Weight Difficult, often results in lower MW[1]High degree of control, can achieve high MW[4]
Polydispersity Index (PDI) Generally higher and less controlledLow and controlled (typically < 1.5)[5]
Prevalence in Research Less commonPredominant method[2]

Polymerization Pathways

The choice of monomer dictates the polymerization strategy. This compound undergoes polycondensation, a step-growth polymerization where the hydroxyl group of one monomer reacts with the carboxylic acid group of another, eliminating a molecule of water. In contrast, ε-caprolactone polymerizes via ring-opening polymerization (ROP), a chain-growth mechanism where a cyclic monomer is opened by a catalytic species to form a linear polymer.

PolymerizationPathways cluster_polycondensation Polycondensation cluster_rop Ring-Opening Polymerization 6-HHA_monomer This compound PCL_polycondensation Poly(ε-caprolactone) + nH₂O 6-HHA_monomer->PCL_polycondensation High Temp, Vacuum eCL_monomer ε-Caprolactone PCL_rop Poly(ε-caprolactone) eCL_monomer->PCL_rop Catalyst, Initiator

Figure 1: Polymerization pathways for this compound and ε-caprolactone.

Performance Comparison: A Data-Driven Analysis

The ring-opening polymerization of ε-caprolactone is the more prevalent and advantageous method for synthesizing high-quality PCL, offering superior control over the polymer's molecular weight and a narrower molecular weight distribution (low polydispersity index - PDI).[2] Polycondensation of this compound, on the other hand, typically requires more demanding reaction conditions and often results in polymers with lower molecular weights.[1]

Table 1: Comparison of Polymerization Methods and Resulting Polymer Properties

ParameterPolycondensation of this compoundRing-Opening Polymerization of ε-Caprolactone
Typical Molecular Weight (Mn) Oligomers to ~9,000 g/mol [6]Up to 90,000 g/mol and higher[4]
Polydispersity Index (PDI) < 1.5 (with enzymatic catalysis)[6]1.3 - 1.5 is readily achievable[5]
Typical Reaction Conditions 80-150°C, under vacuum, catalyst optional[6]140-180°C, inert atmosphere, catalyst required[4]
Reaction Time 6 hours to 2 days[6]Can be achieved in a short period of time[4]
Yield Not consistently reported at high MWHigh yields (e.g., 89%) are common[4]

Table 2: Mechanical and Thermal Properties of Poly(ε-caprolactone) (Typical values for PCL, likely synthesized via ROP)

PropertyValue
Tensile Strength 25 - 43 MPa[7]
Young's Modulus 330 - 360 MPa[7]
Elongation at Break > 400%[8]
Melting Temperature (Tm) ~60 °C[3]
Glass Transition Temperature (Tg) ~ -60 °C[3]

Experimental Protocols

Protocol 1: Ring-Opening Polymerization of ε-Caprolactone

This protocol describes a typical bulk polymerization of ε-caprolactone using a tin(II) octoate/n-hexanol catalytic system to achieve high molecular weight PCL.[4]

Materials:

  • ε-caprolactone (ε-CL)

  • Stannous(II) octoate (Sn(Oct)₂)

  • n-hexanol (n-HexOH)

  • Toluene (B28343)

  • Methanol

Procedure:

  • Preparation of Initiator Solution: Prepare a stock solution of the desired concentration of Sn(Oct)₂ and n-HexOH (e.g., 1:2 molar ratio) in dry toluene.

  • Polymerization: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the desired amount of ε-caprolactone. Heat the monomer to the reaction temperature (e.g., 160°C).

  • Initiation: Inject the required volume of the Sn(Oct)₂/n-HexOH initiator solution into the molten monomer with vigorous stirring.

  • Reaction: Allow the polymerization to proceed for the desired time (e.g., 1 hour). The viscosity of the mixture will increase significantly.

  • Termination and Purification: Cool the reaction to room temperature. Dissolve the polymer in a minimal amount of toluene and precipitate it by pouring the solution into an excess of cold methanol.

  • Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at room temperature until a constant weight is achieved.

Protocol 2: Polycondensation of this compound (Melt Polycondensation)

This protocol is a general procedure for the melt polycondensation of a hydroxy acid, adapted for this compound. This method typically yields lower molecular weight PCL.[1][6]

Materials:

  • This compound

Procedure:

  • Monomer Charging: Place the this compound monomer into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet connected to a vacuum pump.

  • Inert Atmosphere: Purge the reactor with dry nitrogen to remove air and moisture.

  • Heating and Melting: Gradually heat the reactor to a temperature just above the melting point of the monomer while maintaining a gentle nitrogen flow.

  • Initial Polycondensation (Atmospheric Pressure): Once the monomer is molten, begin stirring. Increase the temperature to the desired polymerization temperature (e.g., 180-220°C) and maintain for 1-2 hours under a continuous nitrogen purge to facilitate the removal of the water byproduct.

  • High Vacuum Polycondensation: Gradually apply a high vacuum (e.g., <1 mmHg) to the reactor to further remove water and drive the polymerization towards higher molecular weights. Continue the reaction under vacuum for several hours until the desired viscosity is reached.

  • Recovery: Cool the reactor to room temperature under a nitrogen atmosphere. The resulting polymer can be removed from the reactor.

Experimental and Characterization Workflow

The synthesis and characterization of PCL, regardless of the method, follows a general workflow.

Workflow Monomer Monomer Selection (6-HHA or ε-CL) Polymerization Polymerization (Polycondensation or ROP) Monomer->Polymerization Purification Purification (Precipitation) Polymerization->Purification Characterization Characterization Purification->Characterization Structural Structural Analysis (NMR, FT-IR) Characterization->Structural MolecularWeight Molecular Weight Analysis (GPC/SEC) Characterization->MolecularWeight Thermal Thermal Analysis (DSC, TGA) Characterization->Thermal Mechanical Mechanical Testing (Tensile, etc.) Characterization->Mechanical

Figure 2: General experimental workflow for PCL synthesis and characterization.

Conclusion

For researchers aiming to produce poly(ε-caprolactone) with well-defined, high molecular weights and low polydispersity, the ring-opening polymerization of ε-caprolactone is the demonstrably superior method. It offers excellent control over the final polymer architecture under relatively mild conditions. While the polycondensation of this compound provides a more direct route from the hydroxy acid, it is generally limited to the production of lower molecular weight oligomers or polymers and requires more stringent reaction conditions to drive the equilibrium towards polymer formation. The choice between these two monomers will ultimately depend on the specific requirements of the final application, with ROP of ε-caprolactone being the method of choice for most high-performance biomedical and pharmaceutical applications.

References

A Comparative Analysis of Catalytic Strategies for 6-Hydroxyhexanoic Acid (6-HHA) Production

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 6-hydroxyhexanoic acid (6-HHA), a valuable monomer for the production of biodegradable polymers like polycaprolactone (B3415563) (PCL), is increasingly shifting towards more sustainable catalytic routes. This guide provides a comparative analysis of different catalysts employed for 6-HHA production, with a focus on biocatalytic and chemocatalytic systems. The performance of these catalysts is evaluated based on key metrics such as product titer, yield, and selectivity, supported by experimental data from recent literature.

Catalyst Performance Comparison

The following table summarizes the performance of various catalytic systems for the production of 6-HHA. The data highlights the diversity of approaches, from whole-cell biocatalysts to chemical catalysts, and their respective efficiencies under different conditions.

Catalyst SystemSubstrateProduct Titer (g/L)Yield (%)Selectivity (%)Reference
Biocatalysts
Engineered E. coli (co-expressing ADH and CHMO) with lipase (B570770) CAL-BCyclohexanol (B46403)>2081 (isolated)-[1][2][3]
Recombinant Pseudomonas taiwanensis (4-step enzymatic cascade)Cyclohexane (B81311)3.3 (25 mM)--[4][5][6]
Acidovorax sp. CHX100 Δ6HX mutantCyclohexane->98 (molar conversion)-[7]
Gluconobacter oxydans1,6-Hexanediol--High[8]
Chemocatalysts
Dealuminated HBEA zeolite (DHBEA)Cyclohexanone (B45756)->95 (conversion)>95[1]
Pd/HAP1,6-Hexanediol---[9]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for biocatalyst preparation and the 6-HHA production reaction.

Protocol 1: Whole-Cell Biocatalyst Preparation (Engineered E. coli)

This protocol describes the preparation of an E. coli whole-cell biocatalyst co-expressing an alcohol dehydrogenase (ADH) and a cyclohexanone monooxygenase (CHMO).

  • Culture Preparation: Inoculate a single colony of the recombinant E. coli strain into Luria-Bertani (LB) medium supplemented with appropriate antibiotics. Incubate overnight at 37°C with shaking (200-250 rpm).

  • Induction: Inoculate a larger volume of fresh medium with the overnight culture to an initial optical density at 600 nm (OD600) of 0.1. Grow the culture at 37°C until the OD600 reaches 0.6-0.8. Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

  • Cultivation and Harvest: Continue cultivation at a lower temperature (e.g., 20-25°C) for 18-24 hours to allow for proper protein folding. Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).

  • Cell Preparation: Wash the cell pellet with a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0) and resuspend in the reaction buffer to the desired cell concentration (e.g., 10-50 g/L cell dry weight).

Protocol 2: Biocatalytic Production of 6-HHA

This protocol outlines a typical whole-cell biotransformation for the production of 6-HHA from cyclohexanol.

  • Reaction Setup: In a temperature-controlled bioreactor or shake flask, combine the prepared whole-cell biocatalyst suspension with the reaction buffer.

  • Substrate Addition: Add cyclohexanol as the substrate. To mitigate substrate and product inhibition, a fed-batch strategy is often employed, where the substrate is added gradually over the course of the reaction.[1]

  • Co-factor Regeneration: For reactions requiring NAD(P)H, a co-substrate such as glucose is typically added to facilitate in-situ cofactor regeneration by the host cell's metabolism.

  • In-situ Product Removal: To overcome product inhibition by ε-caprolactone, a lipase such as Candida antarctica lipase B (CAL-B) can be added to the reaction mixture to hydrolyze the lactone to 6-HHA in situ.[1][3]

  • Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 30°C) and pH with gentle agitation.

  • Monitoring and Analysis: Withdraw samples periodically to monitor the concentrations of the substrate, intermediate (ε-caprolactone), and final product (6-HHA) using analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Visualizing Catalytic Pathways and Workflows

Graphical representations of signaling pathways and experimental workflows provide a clear and concise understanding of the complex processes involved in 6-HHA production.

Biochemical Pathway for 6-HHA Production from Cyclohexane

The following diagram illustrates a multi-step enzymatic cascade for the conversion of cyclohexane to 6-HHA, as implemented in recombinant Pseudomonas taiwanensis.[4]

Biochemical Pathway for 6-HHA Production Cyclohexane Cyclohexane Cyp Cytochrome P450 Monooxygenase (Cyp) Cyclohexane->Cyp Cyclohexanol Cyclohexanol CDH Cyclohexanol Dehydrogenase (CDH) Cyclohexanol->CDH Cyclohexanone Cyclohexanone CHMO Cyclohexanone Monooxygenase (CHMO) Cyclohexanone->CHMO EpsilonCaprolactone ε-Caprolactone Lact Lactonase (Lact) EpsilonCaprolactone->Lact HHA This compound Cyp->Cyclohexanol Oxidation CDH->Cyclohexanone Oxidation CHMO->EpsilonCaprolactone Baeyer-Villiger Oxidation Lact->HHA Hydrolysis

A four-step enzymatic cascade for the biosynthesis of 6-HHA from cyclohexane.
Experimental Workflow for Catalyst Screening

The diagram below outlines a typical experimental workflow for screening different catalysts for 6-HHA production.

Experimental Workflow for Catalyst Screening cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_analysis Analysis and Evaluation Biocatalyst Biocatalyst (e.g., Engineered E. coli) ReactionSetup Reaction Setup (Bioreactor/Flask) Biocatalyst->ReactionSetup Chemocatalyst Chemocatalyst (e.g., Zeolite) Chemocatalyst->ReactionSetup SubstrateAddition Substrate Addition (e.g., Cyclohexanol) ReactionSetup->SubstrateAddition Reaction Controlled Reaction (Temp, pH, Time) SubstrateAddition->Reaction Sampling Periodic Sampling Reaction->Sampling Analysis Product Analysis (GC/HPLC) Sampling->Analysis Performance Performance Evaluation (Titer, Yield, Selectivity) Analysis->Performance

A generalized workflow for the screening and evaluation of catalysts for 6-HHA production.

References

Characterization techniques for poly(6-hydroxyhexanoate)

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Characterization of Poly(6-hydroxyhexanoate) and its Copolymers

For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of biodegradable polymers is paramount for their effective application. This guide provides a comparative overview of the essential techniques used to characterize poly(3-hydroxybutyrate-co-6-hydroxyhexanoate) P(3HB-co-6HHx), a prominent copolymer of poly(6-hydroxyhexanoate). We present a comparative analysis with two other widely used biodegradable polyesters, Polylactic Acid (PLA) and Poly(ε-caprolactone) (PCL), supported by experimental data and detailed protocols.

Workflow for Polymer Characterization

The characterization of a polymer like P(3HB-co-6HHx) follows a logical progression of analyses to determine its structure, molecular weight, thermal properties, and crystallinity. This workflow ensures a comprehensive understanding of the material's properties.

Polymer_Characterization_Workflow Polymer Characterization Workflow cluster_synthesis Polymer Synthesis & Purification cluster_primary Primary Characterization cluster_secondary Secondary Characterization Polymer P(3HB-co-6HHx) FTIR FTIR Spectroscopy (Functional Groups) Polymer->FTIR NMR NMR Spectroscopy (Chemical Structure, Composition) Polymer->NMR GPC GPC (Molecular Weight & Distribution) FTIR->GPC NMR->GPC DSC DSC (Thermal Transitions) GPC->DSC TGA TGA (Thermal Stability) DSC->TGA XRD XRD (Crystallinity) TGA->XRD

Caption: Workflow for P(3HB-co-6HHx) characterization.

Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the chemical structure and composition of P(3HB-co-6HHx). Both ¹H and ¹³C NMR are employed to confirm the presence of 3-hydroxybutyrate (B1226725) (3HB) and 6-hydroxyhexanoate (B1236181) (6HHx) monomer units and to quantify their relative abundance.

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for P(3HB-co-6HHx) in CDCl₃

Monomer UnitGroup¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
3HB -CH-~5.26~67.8
-CH₂-~2.43-2.62~41.9
-CH₃~1.27~20.9
-C=O-~169.4
6HHx -O-CH₂-~4.05~63.8
-CH₂-C=O~2.30~34.1
-CH₂-CH₂-C=O~1.65~24.7
-CH₂-CH₂-CH₂-C=O~1.39~25.4
-O-CH₂-CH₂-~1.58~28.4
-C=O-~173.2
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the characteristic functional groups present in the polymer, confirming its chemical identity. The spectrum of P(3HB-co-6HHx) is dominated by a strong carbonyl (C=O) stretching band.

Table 2: Key FTIR Peak Assignments for P(3HB-co-6HHx)

Wavenumber (cm⁻¹)Assignment
~2978, 2933C-H stretching in CH₃ and CH₂ groups
~1721Carbonyl (C=O) stretching
~1456, 1380CH₃ asymmetric and symmetric deformations
~1228, 1179C-O-C stretching

Molecular Weight Analysis

Gel Permeation Chromatography (GPC)

GPC is the standard method for determining the molecular weight and molecular weight distribution (polydispersity index, PDI) of polymers. These parameters are crucial as they significantly influence the mechanical and degradation properties of the material.

Table 3: Comparative GPC Data for P(3HB-co-6HHx), PLA, and PCL

PolymerMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
P(3HB-co-10.5% 6HHx)1.2 x 10⁵[1]3.3 x 10⁵[1]2.7[1]
P(3HB-co-15.11% 6HHx)-2.4 x 10⁵[2]-
PLA7,48712,1881.63
PCL7,4008,5101.15

Thermal Properties

Differential Scanning Calorimetry (DSC)

DSC is used to determine the thermal transitions of a polymer, including the glass transition temperature (Tg), melting temperature (Tm), and enthalpy of melting (ΔHm), from which the degree of crystallinity can be calculated. For P(3HB-co-6HHx), these properties are highly dependent on the 6HHx molar content.

Table 4: Comparative Thermal Properties of P(3HB-co-6HHx), PLA, and PCL from DSC

PolymerTg (°C)Tm (°C)Crystallinity (%)
P(3HB-co-2.3% 6HHx)4.0[3]165[3]54[3]
P(3HB-co-14.3% 6HHx)-5.9[3]126[3]20[3]
PLA~60-65~150-180Varies
PCL~-60[4]~60[4]Varies
Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and decomposition profile.

Table 5: Comparative Decomposition Temperatures of P(3HB-co-6HHx), PLA, and PCL from TGA

PolymerOnset Degradation Temp. (°C)Peak Degradation Temp. (°C)
P(3HB-co-6HHx)~263[5]~292[5]
PLA~295-315[2][6]~380[2]
PCL~290-335[7][8]~378-430[8]

Crystalline Structure

X-ray Diffraction (XRD)

XRD is used to investigate the crystalline structure of the polymer. The diffraction pattern provides information on the arrangement of polymer chains and allows for the determination of the degree of crystallinity.

Table 6: Comparative XRD Peak Positions for P(3HB-co-6HHx), PLA, and PCL

PolymerKey 2θ Peaks (°)
P(3HB-co-6HHx)13.8, 17.3, 20.3, 21.9, 25.7
PLA~16.6, ~19.0
PCL~21.3, ~23.6

Experimental Protocols

NMR Sample Preparation
  • Dissolution: Dissolve 10-20 mg of the polymer sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard. For ¹³C NMR, a higher concentration (up to 50 mg) may be required.

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Analysis: Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹H NMR, a single scan may be sufficient, while for ¹³C NMR, several thousand scans are typically accumulated to achieve a good signal-to-noise ratio.

FTIR Spectroscopy (ATR Method)
  • Sample Placement: Place a small amount of the polymer film or powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Pressure Application: Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Co-add a sufficient number of scans (e.g., 32 or 64) to obtain a high-quality spectrum.

  • Background Correction: Perform a background scan of the empty ATR crystal before analyzing the sample and subtract it from the sample spectrum.

Gel Permeation Chromatography (GPC)
  • Sample Preparation: Dissolve the polymer (2-5 mg/mL) in an appropriate solvent (e.g., chloroform or THF) and filter the solution through a 0.2 or 0.45 µm syringe filter.[2]

  • System Setup: Use a GPC system equipped with a refractive index (RI) detector and a set of columns suitable for the expected molecular weight range of the polymer.

  • Calibration: Calibrate the system using a series of narrow polydispersity polystyrene standards.

  • Analysis: Inject the filtered sample solution and elute with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).

  • Data Processing: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) from the elution profile relative to the calibration curve.

Differential Scanning Calorimetry (DSC)
  • Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan and seal it.

  • Thermal Program: Place the sample pan and an empty reference pan into the DSC cell.[3]

  • Heating/Cooling Cycles:

    • Heat the sample from room temperature to a temperature above its melting point (e.g., 200°C) at a constant rate (e.g., 10°C/min) to erase its thermal history.

    • Cool the sample to a low temperature (e.g., -80°C) at a controlled rate (e.g., 10°C/min).

    • Heat the sample again to above its melting point at the same heating rate to record the Tg, crystallization temperature (Tc), and Tm.[3]

  • Data Analysis: Determine the Tg as the midpoint of the step change in the heat flow curve and the Tm as the peak of the melting endotherm. Calculate the degree of crystallinity from the enthalpy of melting.

Thermogravimetric Analysis (TGA)
  • Sample Preparation: Place a small, accurately weighed sample (10-15 mg) into a TGA pan.

  • Analysis Conditions: Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10 or 20°C/min) under an inert nitrogen atmosphere.[6]

  • Data Analysis: Plot the percentage of weight loss versus temperature. The onset of decomposition and the temperature of maximum weight loss rate (from the derivative curve) are determined to assess thermal stability.

X-ray Diffraction (XRD)
  • Sample Preparation: Prepare a flat polymer film or a pressed powder sample.

  • Data Collection: Mount the sample in an X-ray diffractometer.

  • Scanning: Scan the sample over a range of 2θ angles (e.g., 5° to 60°) using Cu Kα radiation.

  • Data Analysis: Analyze the resulting diffractogram to identify the angles of diffraction peaks, which correspond to the crystalline planes of the polymer. The degree of crystallinity can be estimated by deconvoluting the amorphous and crystalline contributions to the diffraction pattern.

References

Thermal and mechanical properties of 6-HHA based polymers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the thermal and mechanical properties of polymers based on 6-hydroxyhexanoic acid (6-HHA) reveals their potential as versatile biomaterials. This guide provides an objective analysis of 6-HHA based polymers, specifically poly(6-hydroxyhexanoate), also known as polycaprolactone (B3415563) (PCL), and its copolymers, benchmarked against other prominent biodegradable polymers such as Polylactic Acid (PLA) and Poly(butylene succinate) (PBS). Experimental data is presented to offer researchers, scientists, and drug development professionals a thorough understanding of their performance characteristics.

Comparison of Thermal and Mechanical Properties

The thermal and mechanical properties of 6-HHA based polymers are often tailored by copolymerization, for instance with 3-hydroxybutyrate (B1226725) (3HB) to form P(HB-co-HHx). The inclusion of the 6-HHA monomer generally enhances flexibility and lowers the melting point compared to more brittle biopolymers like Poly(3-hydroxybutyrate) (PHB). Below is a comparative summary of the key properties of PCL, PLA, and PBS.

PropertyPoly(6-hydroxyhexanoate) (PCL)Polylactic Acid (PLA)Poly(butylene succinate) (PBS)
Thermal Properties
Glass Transition Temperature (Tg)-60 °C[1]60–65 °C[2]-45 to -10 °C[3]
Melting Temperature (Tm)~60 °C[1]130–180 °C[2]90–120 °C[3]
Heat Deflection Temperature (HDT)-~60 °C to 190 °C (with PDLA)[2]~97 °C[3]
Mechanical Properties
Tensile Strength17.82 ± 0.47 MPa to 36.7 ± 2.2 MPa[4][5]50–70 MPa[6]18.62 MPa to 30–35 MPa[3][7]
Tensile Modulus (Young's Modulus)440 ± 3 MPa[5]2.7–16 GPa[2]300–500 MPa[3]
Elongation at Break>400%[5]~4%[6]>300%[3]
Physical Properties
Density1.145 g/cm³[1]1.24 g/cm³[8]1.25 g/cm³[3]
CrystallinitySemi-crystalline[1]Amorphous to highly crystalline[2]Semi-crystalline[3]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of polymer properties. The following are standard protocols for the key experiments cited in this guide.

Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal transitions of a polymer, including the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).

Methodology:

  • Sample Preparation: A small sample of the polymer (typically 5–10 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.[8][9]

  • Instrument Setup: The DSC instrument is calibrated using a standard material with a known melting point, such as indium. An inert nitrogen atmosphere is maintained in the sample chamber to prevent oxidative degradation.[9]

  • Thermal Program: The sample is subjected to a controlled thermal cycle. A common procedure involves:

    • First Heating Scan: Heating the sample from ambient temperature to a temperature above its melting point (e.g., 200 °C) at a constant rate (e.g., 10 °C/min) to erase the sample's prior thermal history.

    • Cooling Scan: Cooling the sample at a controlled rate (e.g., 10 °C/min) to observe crystallization behavior.

    • Second Heating Scan: Reheating the sample at the same rate as the first scan to determine the Tg and Tm of the material under controlled conditions.[10]

  • Data Analysis: The heat flow to the sample is measured as a function of temperature. The Tg is observed as a step change in the baseline, while Tm and Tc are identified as endothermic and exothermic peaks, respectively.[10]

Tensile Testing

Objective: To evaluate the mechanical properties of a polymer, including tensile strength, Young's modulus, and elongation at break.

Methodology:

  • Specimen Preparation: Dog-bone shaped specimens are prepared according to standard dimensions (e.g., ASTM D638). The width and thickness of the gauge section are precisely measured.

  • Instrument Setup: A universal testing machine (e.g., Instron) equipped with a suitable load cell is used. The specimen is securely clamped in the grips of the machine.[11]

  • Test Execution: The specimen is pulled at a constant crosshead speed (e.g., 2 inches/minute) until it fractures.[11] The applied force and the elongation of the specimen are continuously recorded.

  • Data Analysis:

    • Stress-Strain Curve: The engineering stress is calculated by dividing the applied force by the initial cross-sectional area of the specimen. The engineering strain is calculated by dividing the change in length by the initial gauge length.[12] A stress-strain curve is plotted.

    • Tensile Strength: The maximum stress the material can withstand before fracture.

    • Young's Modulus: The slope of the initial linear portion of the stress-strain curve, representing the material's stiffness.

    • Elongation at Break: The percentage increase in length at the point of fracture, indicating the material's ductility.

Synthesis Workflow of Poly(6-hydroxyhexanoate)

The synthesis of poly(6-hydroxyhexanoate) or polycaprolactone is typically achieved through the ring-opening polymerization of ε-caprolactone, a cyclic monomer derived from this compound.

SynthesisWorkflow cluster_synthesis Poly(6-hydroxyhexanoate) Synthesis Monomer ε-Caprolactone Polymerization Ring-Opening Polymerization Monomer->Polymerization Initiator Initiator (e.g., Stannous Octoate) Initiator->Polymerization Polymer Poly(6-hydroxyhexanoate) (PCL) Polymerization->Polymer Propagation Purification Purification Polymer->Purification FinalProduct Final PCL Product Purification->FinalProduct

References

A Comparative Guide to the Biodegradation of Poly(6-hydroxyhexanoate)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biodegradation of poly(6-hydroxyhexanoate) (P6HH), often found as a copolymer in poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (PHBHHx), with other biodegradable polymers such as polylactic acid (PLA), polycaprolactone (B3415563) (PCL), poly(butylene adipate-co-terephthalate) (PBAT), and poly(butylene succinate) (PBS). This analysis is supported by experimental data from various studies, detailed methodologies for key experiments, and visualizations of the biodegradation process to aid in material selection and experimental design.

Comparative Biodegradation Data

The biodegradability of polymers is highly dependent on the environmental conditions, such as the medium (soil, compost, water), temperature, and microbial activity. The following tables summarize quantitative data from various studies, offering a comparative look at the performance of P6HH (as PHBHHx) against other common biodegradable polyesters.

Biodegradation in Soil
PolymerDuration (days)Biodegradation (%)Temperature (°C)Test MethodSource
PHBHHx (PHB-co-12%-HHx)1209025Soil Burial[1]
PBAT1802125Soil Burial[1]
PBS180~6030Soil Burial[1]
PHBV66034Room TempSoil Burial[1]
PLA1801625Soil Burial[1]
PHB14Complete25 (100% RH)Soil Burial[2]
PHBV14Complete25 (100% RH)Soil Burial[2]
Biodegradation in Compost
PolymerDuration (days)Biodegradation (%)Temperature (°C)Test MethodSource
PHBHHx (PHBH)9025 (disintegration)-Composting[1]
PBS16090-ASTM D6400[1]
PBAT4567-Manure Compost[1]
PLA9075-Composting[1]
PCL9110050Composting[3]
PHBV20090-Controlled Compost[4]
Biodegradation in Marine/Aquatic Environments
PolymerDuration (days)Biodegradation (%)EnvironmentTest MethodSource
PHBHHx28~70SeawaterBOD Method
PBAT28<10SeawaterBOD Method
PBS28<10SeawaterBOD Method
PLA28<5SeawaterBOD Method
PHB16058Seawater-[4]
PHBV16054Seawater-[4]

Experimental Protocols

The following sections detail the methodologies for key biodegradation experiments cited in this guide, based on standardized protocols.

Aerobic Biodegradation in Soil (Based on ISO 17556)

This test method is designed to determine the ultimate aerobic biodegradability of plastic materials in soil by measuring oxygen demand or evolved carbon dioxide.

1. Test Setup:

  • Soil Selection: Natural, fertile soil, such as sandy loam, is collected from a location not exposed to pollutants. Alternatively, artificial soil can be used, inoculated with mature compost. The pH of the soil should be between 6 and 8.[5][6]

  • Test Material Preparation: The polymer sample is preferably used in powder form with a particle size of less than 250 µm to ensure optimal interaction with the soil microorganisms.[5]

  • Vessel Setup: The test is conducted in closed flasks. The plastic material is mixed with the soil and is the sole carbon source.[5][7]

  • Reference Material: A well-defined biodegradable polymer like microcrystalline cellulose (B213188) or poly-β-hydroxybutyrate (PHB) is used as a positive control.[5]

  • Blank Control: A flask containing only soil is used to measure the background microbial respiration.

2. Incubation:

  • Temperature: The flasks are incubated at a constant temperature between 20-28°C.[5]

  • Moisture: The humidity of the soil is controlled to maintain optimal conditions for microbial activity.

  • Duration: The test typically runs for up to six months, or until the biodegradation rate plateaus.[5][7]

3. Data Analysis:

  • Measurement: The amount of carbon dioxide evolved is measured at regular intervals using an appropriate analytical method, such as titration or gas chromatography. Alternatively, oxygen consumption can be measured in a respirometer.[5][7]

  • Calculation: The percentage of biodegradation is calculated by comparing the amount of CO2 produced by the test material (minus the blank) to the theoretical maximum amount of CO2 that can be produced from the material, based on its carbon content.[5]

  • Validity: The test is considered valid if the reference material achieves more than 60% biodegradation.[8]

Aerobic Biodegradation in Compost (Based on ASTM D6400)

This specification determines if a plastic is suitable for aerobic composting in municipal or industrial facilities. It involves a series of tests for disintegration, biodegradation, and ecotoxicity.

1. Disintegration Test (Based on ISO 16929 or ISO 20200):

  • The test material is mixed with a defined compost matrix and placed in a composting environment.

  • After 12 weeks, the compost is sieved, and the amount of test material remaining on a 2 mm sieve must be less than 10% of the original mass.[9]

2. Biodegradation Test (Based on ASTM D5338 or ISO 14855):

  • Inoculum: A stable, mature compost is used as the microbial source. Ammonium chloride may be added to adjust the C/N ratio to below 15.[10]

  • Test Setup: The test material is mixed with the compost inoculum in composting vessels. Positive (cellulose) and negative (polyethylene) controls, as well as a blank (compost only), are run in parallel.[10]

  • Incubation: The vessels are maintained at a thermophilic temperature of 58 ± 2°C with controlled aeration to ensure aerobic conditions. The moisture content is kept at approximately 50%.[10][11]

  • Measurement: The evolved CO2 is captured in a sodium hydroxide (B78521) solution and quantified by titration with HCl.[10]

  • Requirement: At least 90% of the organic carbon in the test material must be converted to CO2 within 180 days. For a single polymer, this threshold is 60%.[11]

3. Ecotoxicity Test (Based on OECD 208):

  • The final compost is tested to ensure it does not inhibit plant growth.

  • The germination rate and plant biomass in the test compost must be over 90% of that in a control compost.[9]

  • Concentrations of regulated heavy metals must be below 50% of the prescribed limits.[9]

Visualization of Biodegradation Pathways

The biodegradation of polyhydroxyalkanoates (PHAs), including P6HH, is primarily an enzymatic process driven by microorganisms. The following diagrams illustrate the key stages of this process.

Experimental Workflow for Soil Biodegradation Testing

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis P1 Select and Prepare Soil I1 Mix Polymer with Soil in Bioreactor P1->I1 P2 Prepare Polymer Sample (e.g., powder <250µm) P2->I1 P3 Prepare Controls (Cellulose, Blank) P3->I1 I2 Incubate at Controlled Temperature (20-28°C) and Moisture I1->I2 A1 Measure Evolved CO2 Periodically I2->A1 A2 Calculate % Biodegradation A1->A2 A3 Compare with Controls A2->A3 enzymatic_degradation PHA Polyhydroxyalkanoate (P6HH) Adsorption 1. Adsorption of Enzyme onto Polymer Surface PHA->Adsorption Microorganisms Microorganisms (Bacteria, Fungi) Depolymerase Extracellular PHA Depolymerase Microorganisms->Depolymerase secretes Depolymerase->Adsorption Hydrolysis 2. Hydrolysis of Ester Bonds Adsorption->Hydrolysis Oligomers Water-Soluble Oligomers & Monomers (e.g., 6-hydroxyhexanoate) Hydrolysis->Oligomers Metabolism 3. Cellular Uptake and Metabolism Oligomers->Metabolism Aerobic Aerobic Respiration Metabolism->Aerobic Anaerobic Anaerobic Respiration Metabolism->Anaerobic Products_Aero CO2 + H2O + Biomass Aerobic->Products_Aero Products_Anaero CO2 + H2O + CH4 + Biomass Anaerobic->Products_Anaero

References

A Comparative Study: 6-Hydroxyhexanoic Acid vs. Adipic Acid as Monomers for Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of polymer chemistry, the selection of monomers is a critical determinant of the final polymer's properties and applications. This guide provides a comprehensive comparison of two six-carbon monomers: 6-hydroxyhexanoic acid and adipic acid. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of their chemical and physical properties, the performance of their resultant polymers, and the experimental protocols for their polymerization.

Monomer Properties: A Head-to-Head Comparison

Both this compound and adipic acid are C6 aliphatic carboxylic acids. However, their distinct functional groups—a hydroxyl and a carboxylic acid for the former, and two carboxylic acids for the latter—lead to fundamentally different polymerization behaviors and resulting polymer structures.

Table 1: Physicochemical Properties of this compound and Adipic Acid

PropertyThis compoundAdipic Acid
Chemical Formula C6H12O3C6H10O4
Molecular Weight 132.16 g/mol [1]146.14 g/mol [2]
Appearance White or colorless to light yellow powder/lump/liquid[3]White crystalline solid[2][4]
Melting Point Not well-defined, often exists in equilibrium with its lactone152.1 °C[5]
Boiling Point ~272-273 °C (estimated)[6]337.5 °C[2][4]
Solubility in Water SolubleSlightly soluble[7][8]
pKa ~4.71 (strongest acidic)[9]pKa1 = 4.41, pKa2 = 5.41[2][8]

Polymer Performance: Biodegradable Polyester (B1180765) vs. High-Strength Polyamide

The polymerization of this compound yields poly(6-hydroxyhexanoate), a polyester commonly known as polycaprolactone (B3415563) (PCL) when derived from its cyclic monomer, ε-caprolactone. This polymer is renowned for its biodegradability. In contrast, adipic acid is a key component in the synthesis of Nylon 6,6, a high-performance polyamide known for its exceptional strength and durability.

Table 2: Comparative Performance of Poly(6-hydroxyhexanoate) (PCL) and Nylon 6,6

PropertyPoly(6-hydroxyhexanoate) (PCL)Nylon 6,6
Polymer Type Aliphatic PolyesterAliphatic Polyamide
Melting Point (°C) 59-64255-265[10]
Glass Transition Temperature (°C) -6047[11]
Tensile Strength (MPa) 20-3560-90[12]
Elongation at Break (%) >700200-300[12]
Flexural Modulus (GPa) 0.3-0.41.0-1.3[12]
Biodegradability Biodegradable[13]Not readily biodegradable[14][15]

Experimental Protocols

Synthesis of Poly(6-hydroxyhexanoate) via Ring-Opening Polymerization (ROP) of ε-Caprolactone

The most common and efficient method for producing high molecular weight poly(6-hydroxyhexanoate) is through the ring-opening polymerization of its cyclic ester, ε-caprolactone.

Materials:

Procedure:

  • Drying of Monomer: ε-Caprolactone is dried over calcium hydride and distilled under reduced pressure.[16]

  • Reactor Setup: A dry three-necked round-bottom flask is equipped with a magnetic stirrer, a nitrogen inlet, and a condenser. The flask is purged with dry nitrogen.

  • Charging of Reagents: The desired amounts of ε-caprolactone, benzyl alcohol, and iron(III) chloride are added to the flask under a nitrogen atmosphere. A typical molar ratio of monomer to catalyst to initiator is 800:1:1.[16]

  • Polymerization: The reaction mixture is heated to 60°C with continuous stirring. The polymerization is allowed to proceed for approximately 4 hours.[16]

  • Isolation and Purification: After the reaction, the polymer is dissolved in a minimal amount of toluene and then precipitated by adding the solution to an excess of cold methanol.

  • Drying: The precipitated polymer is collected by filtration and dried in a vacuum oven at 45°C for 24 hours.[17]

Synthesis of Nylon 6,6 via Polycondensation of Adipic Acid and Hexamethylenediamine (B150038)

Nylon 6,6 is synthesized through the polycondensation of equimolar amounts of adipic acid and hexamethylenediamine.

Materials:

  • Adipic acid

  • Hexamethylenediamine

  • Deionized water

Procedure:

  • Salt Formation: Equimolar amounts of adipic acid and hexamethylenediamine are dissolved in deionized water to form a nylon salt solution.

  • Concentration: The salt solution is concentrated by evaporation under reduced pressure to remove excess water.

  • Polycondensation: The concentrated salt solution is transferred to a high-pressure autoclave. The temperature is gradually raised to around 275°C, and the pressure is increased to approximately 18 atmospheres.

  • Water Removal: Water vapor generated during the polycondensation is continuously removed to drive the reaction towards the formation of high molecular weight polymer.

  • Extrusion and Pelletizing: The molten polymer is then extruded, cooled, and cut into pellets.

Visualizing the Pathways

To illustrate the polymerization processes and the relationship between the monomers and their resulting polymers, the following diagrams are provided.

PolymerizationPathways cluster_6HHA This compound Route cluster_Adipic Adipic Acid Route HHA This compound P6HHA Poly(6-hydroxyhexanoate) (Polyester) HHA->P6HHA Polycondensation Adipic Adipic Acid Nylon66 Nylon 6,6 (Polyamide) Adipic->Nylon66 Polycondensation HMDA Hexamethylenediamine HMDA->Nylon66

Caption: Polymerization routes for this compound and Adipic Acid.

ExperimentalWorkflow_PCL start Start: Dry ε-Caprolactone setup Reactor Setup under Nitrogen start->setup charge Charge Monomer, Initiator, and Catalyst setup->charge polymerize Heat to 60°C for 4 hours charge->polymerize dissolve Dissolve in Toluene polymerize->dissolve precipitate Precipitate in Methanol dissolve->precipitate filter Filter Polymer precipitate->filter dry Dry under Vacuum filter->dry end End: Poly(6-hydroxyhexanoate) dry->end

Caption: Experimental workflow for the synthesis of Poly(6-hydroxyhexanoate).

ExperimentalWorkflow_Nylon66 start Start: Adipic Acid & HMDA salt Form Nylon Salt in Water start->salt concentrate Concentrate Salt Solution salt->concentrate polycondense Polycondensation in Autoclave (~275°C, 18 atm) concentrate->polycondense extrude Extrude Molten Polymer polycondense->extrude pelletize Cool and Pelletize extrude->pelletize end End: Nylon 6,6 Pellets pelletize->end

Caption: Experimental workflow for the synthesis of Nylon 6,6.

References

Quality control parameters for research-grade 6-Hydroxyhexanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Research-Grade 6-Hydroxyhexanoic Acid Quality Control.

This guide provides a comprehensive overview of the essential quality control parameters for research-grade this compound (6-HHA). It offers a comparative analysis with its common precursor and alternative, ε-caprolactone, and outlines detailed experimental protocols for verifying the identity, purity, and stability of 6-HHA. This information is critical for ensuring the reliability and reproducibility of experimental results in drug development and materials science.

Product Comparison: this compound vs. ε-Caprolactone

This compound and ε-caprolactone are closely related chemically and are both key monomers in the synthesis of polycaprolactone (B3415563) (PCL), a biodegradable polyester (B1180765) with numerous applications in the biomedical field.[1][2] The choice between using 6-HHA or ε-caprolactone as a starting material often depends on the desired polymerization method and the final properties of the polymer.

FeatureThis compoundε-Caprolactone
Chemical Structure HO-(CH₂)₅-COOHCyclic ester of this compound
Primary Use Monomer for polycondensation to form PCL.[1]Monomer for ring-opening polymerization (ROP) to form PCL.[1][3]
Polymerization Method PolycondensationRing-Opening Polymerization (ROP)
Key Quality Concerns Purity, presence of oligomeric impurities (dimers), water content.[4][5][6]Purity, water content (initiates polymerization), residual acid/base catalysts.
Advantages in Research Direct route for some PCL syntheses; can be used to synthesize other valuable chemicals like adipic acid.[7][8]ROP allows for better control over molecular weight and polymer architecture.[2]
Disadvantages in Research Polycondensation can be less controlled than ROP, leading to broader molecular weight distributions.Can be sensitive to moisture and impurities that can affect polymerization.

Quality Control Parameters for Research-Grade this compound

Ensuring the quality of 6-HHA is paramount for reproducible research. The following table summarizes the key quality control parameters and their acceptable limits for research-grade material.

ParameterMethodTypical SpecificationPotential Impact of Deviation
Appearance Visual InspectionColorless to pale yellow solid or liquid.[9]Indicates potential impurities or degradation.
Identity FTIR, ¹H NMR, ¹³C NMR, Mass SpectrometryConforms to reference spectra.Incorrect starting material will lead to failed experiments.
Purity (Assay) Gas Chromatography (GC), often after silylation≥95% (sum of monomer and dimer).[5][6]Lower purity can introduce unknown variables and affect reaction kinetics and polymer properties.
Monomer Content Gas Chromatography (GC), often after silylationTypically ≥80%.[5][10]A high dimer/oligomer content can alter the stoichiometry of reactions and affect the final polymer's molecular weight and properties.
Water Content Karl Fischer TitrationReport value (typically low, e.g., <0.5%)Can interfere with polymerization reactions and other chemical syntheses.
Melting Point Melting Point Apparatus38-42 °C[11]A broad or depressed melting point suggests the presence of impurities.

Experimental Protocols

Below are detailed methodologies for the key analytical techniques used in the quality control of this compound.

Purity and Monomer Content Determination by Gas Chromatography (GC)

This method is used to determine the purity of 6-HHA and quantify the relative amounts of the monomer and its dimer. Due to the low volatility of 6-HHA, derivatization to a more volatile silyl (B83357) ester is common.

Protocol:

  • Sample Preparation (Silylation):

    • Accurately weigh approximately 10 mg of 6-HHA into a vial.

    • Add 500 µL of a suitable solvent (e.g., anhydrous pyridine (B92270) or dichloromethane).

    • Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).

    • Seal the vial and heat at 60-70°C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-FID Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Injector Temperature: 250°C.

    • Detector Temperature (FID): 280°C.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp: 10°C/min to 250°C.

      • Hold at 250°C for 5 minutes.

    • Injection Volume: 1 µL.

    • Split Ratio: 20:1.

  • Data Analysis:

    • Identify the peaks corresponding to the silylated 6-HHA monomer and dimer based on their retention times (the dimer will have a longer retention time).

    • Calculate the percentage of monomer and dimer using the peak area normalization method. The total purity is the sum of the monomer and dimer percentages.

Structural Confirmation by ¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is a powerful tool for confirming the chemical structure of 6-HHA.

Protocol:

  • Sample Preparation:

    • Dissolve 10-20 mg of 6-HHA in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d₄, or D₂O).

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a 300 MHz or higher NMR spectrometer.

    • Typical chemical shifts (in CDCl₃):

      • ~3.6 ppm (triplet, 2H, -CH₂-OH)

      • ~2.3 ppm (triplet, 2H, -CH₂-COOH)

      • ~1.3-1.7 ppm (multiplets, 6H, internal -CH₂- groups)

      • A broad singlet for the -OH and -COOH protons (can be exchanged with D₂O).[12]

  • ¹³C NMR Acquisition:

    • Acquire the spectrum on the same instrument.

    • Typical chemical shifts (in CDCl₃):

      • ~179 ppm (-COOH)

      • ~62 ppm (-CH₂-OH)

      • ~34 ppm (-CH₂-COOH)

      • ~32, 25, 24 ppm (internal -CH₂- groups)[12]

Identity Confirmation by FTIR Spectroscopy

FTIR provides a characteristic fingerprint of the molecule, confirming the presence of key functional groups.

Protocol:

  • Sample Preparation:

    • For solid samples, use the Attenuated Total Reflectance (ATR) method by placing a small amount of the sample directly on the ATR crystal.

    • Alternatively, prepare a KBr pellet or a thin film on a salt plate.

  • FTIR Acquisition:

    • Scan the sample over a range of 4000-400 cm⁻¹.

    • Characteristic Absorptions:

      • Broad O-H stretch from the carboxylic acid and alcohol: ~3400-2500 cm⁻¹

      • C=O stretch from the carboxylic acid: ~1710 cm⁻¹

      • C-O stretch from the alcohol and carboxylic acid: ~1300-1000 cm⁻¹

      • C-H stretches from the alkyl chain: ~2950-2850 cm⁻¹

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key relationships and processes involving this compound.

G cluster_synthesis Synthesis & Conversion Pathways 6-HHA 6-HHA e-Caprolactone e-Caprolactone 6-HHA->e-Caprolactone Cyclization PCL PCL 6-HHA->PCL Polycondensation Adipic_Acid Adipic_Acid 6-HHA->Adipic_Acid Oxidation e-Caprolactone->6-HHA Hydrolysis e-Caprolactone->PCL Ring-Opening Polymerization

Caption: Key chemical transformations of this compound.

G cluster_qc_workflow Quality Control Workflow for 6-HHA Sample Sample Visual_Inspection Visual Inspection Sample->Visual_Inspection FTIR FTIR Analysis Visual_Inspection->FTIR Fail Fail Visual_Inspection->Fail NMR NMR (1H, 13C) FTIR->NMR FTIR->Fail GC GC Analysis (Silylation) NMR->GC NMR->Fail KF Karl Fischer Titration GC->KF GC->Fail Pass Pass KF->Pass All tests conform KF->Fail

Caption: A typical workflow for the quality control of research-grade 6-HHA.

By adhering to these quality control parameters and analytical protocols, researchers can ensure the integrity of their starting materials, leading to more reliable and reproducible scientific outcomes.

References

Assessing the Biocompatibility of 6-Hydroxyhexanoic Acid Polymers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable biomaterial is a critical step in the development of medical devices and drug delivery systems. Biocompatibility, the ability of a material to perform with an appropriate host response in a specific application, is a primary consideration. This guide provides a comparative assessment of the biocompatibility of polymers of 6-hydroxyhexanoic acid, often encountered as poly(ε-caprolactone) (PCL), against other commonly used biodegradable polyesters: polylactic acid (PLA) and polyhydroxybutyrate (B1163853) (PHB). This analysis is supported by a summary of experimental data and detailed methodologies for key biocompatibility assays.

In Vitro Biocompatibility: A Comparative Overview

In vitro cytotoxicity assays are fundamental in the initial screening of biomaterials. These tests evaluate the potential of a material or its degradation products to cause cell death or inhibit cell growth. The L929 mouse fibroblast cell line is a standard model for such assessments. While direct comparative studies presenting quantitative data for all three polymers under identical conditions are limited, the existing literature provides valuable insights into their general biocompatibility profiles.

Table 1: Summary of In Vitro Cytotoxicity Data for Biodegradable Polymers

PolymerCommon Cell LineTypical AssayObserved Cell Viability (%)Key Findings & Citations
Poly(this compound) / PCL L929, hMSC, MC3T3MTT, XTT> 90%Generally considered non-cytotoxic and biocompatible.[1][2] Cell viability often exceeds 100%, suggesting the material can support cell proliferation.[1]
Polylactic Acid (PLA) L929, MG-63 OsteoblastsMTT, Alamar Blue> 70%Exhibits good biocompatibility, though some studies indicate slightly lower cell viability compared to PCL under certain conditions. Not considered cytotoxic.[3][4]
Polyhydroxybutyrate (PHB) L929, 7F2 OsteoblastsMTT> 70%Generally shows good biocompatibility and is not considered cytotoxic.[4] Blends with other polymers can enhance its biocompatibility.

Note: The cell viability percentages are generalized from multiple sources. Direct comparison should be made from studies with identical experimental conditions.

In Vivo Biocompatibility and Inflammatory Response

In vivo studies are crucial for understanding the tissue response to an implanted material over time. The inflammatory response is a key aspect of this evaluation, with the goal being a minimal and resolving inflammatory reaction.

Table 2: Comparison of In Vivo Inflammatory Response to Biodegradable Polymers

PolymerAnimal ModelImplantation SiteObserved Inflammatory ResponseKey Findings & Citations
Poly(this compound) / PCL Rat, MouseSubcutaneousMinimal to mild acute inflammation, resolving over time with the formation of a thin fibrous capsule. No signs of systemic toxicity.[5] Considered highly biocompatible in vivo.
Polylactic Acid (PLA) RatSubcutaneousMild acute inflammatory response that generally subsides. The acidic degradation products can sometimes lead to a transient localized inflammatory reaction.
Polyhydroxybutyrate (PHB) RatSubcutaneousGenerally good tissue compatibility with a mild inflammatory response. The rate of degradation can influence the extent and duration of the inflammatory reaction.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate and reproducible assessment of biocompatibility. Below are methodologies for key in vitro and in vivo assays.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • L929 mouse fibroblast cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Polymer films (sterilized)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed L929 cells into 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Material Exposure: Place sterilized polymer films of a standardized size into the wells, ensuring direct contact with the cells or prepare extracts of the polymers.

  • Incubation: Incubate the plates for 24, 48, and 72-hour periods.

  • MTT Addition: After each incubation period, remove the polymer films and culture medium. Add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubation with MTT: Incubate the plates for 4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.

  • Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the control (cells cultured without polymer films).

In Vivo Implantation Study: Subcutaneous Implantation in a Rat Model

This protocol outlines a general procedure for assessing the in vivo biocompatibility of a biomaterial through subcutaneous implantation.

Materials:

  • Wistar rats (male, 8-10 weeks old)

  • Sterilized polymer films (e.g., 1x1 cm)

  • Anesthetic (e.g., isoflurane)

  • Surgical tools

  • Sutures

  • Formalin (10%) for tissue fixation

Procedure:

  • Anesthesia and Preparation: Anesthetize the rat and shave and disinfect the dorsal skin.

  • Incision: Make a small incision on the dorsal midline.

  • Subcutaneous Pocket Creation: Create a subcutaneous pocket by blunt dissection.

  • Implantation: Insert the sterile polymer film into the pocket.

  • Suturing: Close the incision with sutures.

  • Post-operative Care: Monitor the animals for signs of distress and provide appropriate care.

  • Explantation and Histology: At predetermined time points (e.g., 1, 4, 12 weeks), euthanize the animals and explant the polymer film along with the surrounding tissue.

  • Tissue Processing: Fix the tissue in 10% formalin, embed in paraffin, and section for histological staining (e.g., Hematoxylin and Eosin - H&E).

  • Analysis: Evaluate the tissue sections for signs of inflammation, fibrous capsule formation, and tissue integration.

Visualization of Experimental Workflow and Signaling Pathways

Clear visualization of experimental processes and biological pathways is crucial for understanding the complex interactions between biomaterials and the host.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment prep Polymer Sample Preparation & Sterilization exposure Co-culture of Cells with Polymer Samples prep->exposure implant_prep Implant Preparation & Sterilization seeding Cell Seeding (e.g., L929 fibroblasts) seeding->exposure assay Cytotoxicity Assay (e.g., MTT Assay) exposure->assay analysis_invitro Data Analysis: Cell Viability (%) assay->analysis_invitro implantation Subcutaneous Implantation implant_prep->implantation animal_model Animal Model (e.g., Rat) animal_model->implantation explantation Explantation & Tissue Harvesting implantation->explantation histology Histological Analysis (H&E Staining) explantation->histology analysis_invivo Data Analysis: Inflammatory Response histology->analysis_invivo

Caption: Workflow for assessing the biocompatibility of polymers.

The host response to implanted biomaterials is a complex process involving various immune cells and signaling pathways. Macrophages play a central role in orchestrating the inflammatory and wound healing responses. The degradation products of polyesters, particularly acidic byproducts, can influence macrophage behavior.

Macrophage_Activation_Pathway cluster_stimulus Stimulus cluster_receptor Cellular Recognition cluster_signaling Intracellular Signaling cluster_response Macrophage Response stimulus Polymer Degradation Products (e.g., acidic monomers) tlr Toll-like Receptors (TLRs) stimulus->tlr nfkb NF-κB Signaling Pathway tlr->nfkb mapk MAPK Signaling Pathway tlr->mapk m1 M1 Polarization (Pro-inflammatory) nfkb->m1 cytokines Cytokine & Chemokine Release nfkb->cytokines mapk->m1 mapk->cytokines m2 M2 Polarization (Anti-inflammatory/ Pro-healing) m1->m2 Polarization Shift (over time)

Caption: Macrophage activation in response to polymer degradation products.

Conclusion

Polymers of this compound (PCL) are widely regarded as highly biocompatible materials, demonstrating excellent cell viability in vitro and a minimal inflammatory response in vivo. In comparison, PLA and PHB also exhibit good biocompatibility, making them suitable for many biomedical applications. However, the acidic degradation products of PLA can occasionally elicit a more pronounced, albeit transient, inflammatory response. The choice of polymer will ultimately depend on the specific application, required degradation kinetics, and mechanical properties. The experimental protocols and conceptual frameworks provided in this guide offer a foundation for the systematic and comparative assessment of these and other novel biomaterials.

References

Safety Operating Guide

6-Hydroxyhexanoic Acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper handling and disposal of 6-Hydroxyhexanoic Acid are critical to ensure laboratory safety and environmental protection. Due to its classification as a hazardous substance, it necessitates a structured disposal protocol. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste safely and in compliance with regulations.

Hazard Identification and Classification

This compound is classified as a hazardous chemical. Understanding its specific hazards is the first step in safe handling and disposal.

Hazard StatementGHS ClassificationSource
H302: Harmful if swallowedAcute toxicity, oral (Category 4)[1]
H315: Causes skin irritationSkin corrosion/irritation (Category 2)[1][2][3]
H319: Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)[1][2][3]
H335: May cause respiratory irritationSpecific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)[1][2][3]

Required Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound, including during disposal procedures.

Protection TypeSpecificationSource
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1][4]
Hand Protection Wear protective, chemical-impermeable gloves.[1][4]
Skin/Body Protection Wear impervious clothing. A lab coat is standard. Ensure skin is not exposed.[1][4]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[4] Ensure adequate ventilation.[1][2][5]

Step-by-Step Disposal Protocol

Disposal of this compound must be handled as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[6][7]

Step 1: Waste Characterization

  • All waste containing this compound, including pure substance, contaminated solutions, and spill cleanup materials, must be classified as hazardous chemical waste.

Step 2: Segregation of Waste

  • Keep this compound waste separate from other waste streams to prevent accidental reactions.

  • Crucially, it must be stored separately from incompatible materials, particularly strong oxidizing agents. [2][5]

Step 3: Containerization

  • Select a waste container that is compatible with this compound. High-density polyethylene (B3416737) (HDPE) containers are generally suitable.[8]

  • The container must have a secure, tight-fitting screw cap to prevent leaks and spills.[9]

  • Ensure the container is in good condition, with no cracks or deterioration.

  • Do not fill the container to more than 90% capacity to allow for expansion.[8]

Step 4: Labeling

  • Properly label the waste container immediately upon starting waste accumulation.

  • The label must include the following information:

    • The words "Hazardous Waste".[9]

    • The full chemical name: "this compound" (no abbreviations or formulas).[9]

    • A clear indication of the hazards (e.g., "Irritant," "Harmful").[9]

    • The date when the container was first used for waste accumulation and the date it was filled.[9]

Step 5: Temporary Storage

  • Store the labeled hazardous waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory where the waste is generated.[9]

  • The SAA should be a well-ventilated area, away from sources of ignition, and ideally within secondary containment to contain potential leaks.[6]

  • Store the container in a cool, dry place.[4][5]

Step 6: Final Disposal

  • The final disposal must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • The guiding disposal statement is to "Dispose of contents/container to an approved waste disposal plant."[2][5][10]

  • Always consult and adhere to local, state, and federal regulations regarding hazardous waste disposal.

Emergency Procedures

Accidental Release or Spill

  • Evacuate: Evacuate non-essential personnel from the immediate spill area.

  • Ventilate: Ensure the area is well-ventilated.[1]

  • Protect: Wear the appropriate PPE as listed above.[1]

  • Contain: Prevent further spillage and stop the material from entering drains or waterways.[1][4]

  • Clean-up:

    • For solid spills: Carefully sweep or shovel the material into a suitable, labeled hazardous waste container.[5] Avoid generating dust.[4][5]

    • For liquid spills: Absorb with an inert, non-combustible material such as diatomite or a universal binder.[1] Place the contaminated material into the hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: Treat all cleanup materials as hazardous waste and dispose of them according to the protocol above.

First Aid Measures

Exposure RouteFirst Aid ProcedureSource
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1][2][3]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Get medical attention.[1][2][3]
Inhalation Move the person to fresh air. If breathing is difficult, give artificial respiration. Get medical attention.[1][2][3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G Diagram: this compound Disposal Workflow cluster_prep Waste Preparation & Handling cluster_storage Interim Storage cluster_disposal Final Disposal start Generated This compound Waste characterize Step 1: Characterize as Hazardous Waste start->characterize segregate Step 2: Segregate from Incompatible Materials (e.g., Strong Oxidizers) characterize->segregate containerize Step 3: Place in a Labeled, Compatible, & Sealed Container (<90% Full) segregate->containerize label_waste Step 4: Ensure Label Includes: - 'Hazardous Waste' - Full Chemical Name - Hazard Information - Accumulation Dates containerize->label_waste store Step 5: Store in Designated Satellite Accumulation Area (SAA) label_waste->store ehs_consult Consult Institutional EHS / Safety Officer store->ehs_consult disposal Step 6: Arrange Pickup by Approved Hazardous Waste Disposal Service ehs_consult->disposal

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling 6-Hydroxyhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 6-Hydroxyhexanoic Acid. Adherence to these procedures is vital for ensuring a safe laboratory environment and proper disposal of chemical waste.

Hazard Identification and Classification

This compound is classified as a hazardous substance. Below is a summary of its hazard statements.

Hazard ClassGHS ClassificationSignal WordHazard Statements
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation.[1][2][3]
Serious Eye Damage/IrritationCategory 2AWarningH319: Causes serious eye irritation.[2][3]
Specific Target Organ Toxicity (Single Exposure)Category 3WarningH335: May cause respiratory irritation.[1][2][3]
Acute Toxicity (Oral)Category 4WarningH302: Harmful if swallowed.[3][4]

Physical and Chemical Hazards: The substance is hygroscopic, meaning it readily absorbs moisture from the air.[1] It is a low-melting solid, appearing as a white substance.[1][3]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety when handling this compound.

Body PartPersonal Protective EquipmentMaterial/StandardRationale and Best Practices
Eyes/Face Chemical safety goggles or a face shieldEuropean Standard EN 166 or NIOSH approved.[1][5]Essential for protecting eyes from splashes. Standard safety glasses are not sufficient.[6][7]
Hands Chemical-resistant glovesNitrile or butyl rubber gloves are recommended.[8][9]Inspect gloves for any signs of degradation or perforation before use. Dispose of contaminated gloves immediately after use.[6][10]
Body Laboratory coatA fully fastened lab coat is required.[6]For larger quantities, an impervious apron should be worn.[8]
Respiratory Use in a well-ventilated area or fume hoodA NIOSH/MSHA approved respirator may be necessary for large spills or inadequate ventilation.[1][8][10]To minimize the inhalation of any potential vapors or aerosols, all handling should be performed within a certified chemical fume hood.[6]
Feet Closed-toe shoesN/AProtects feet from spills and falling objects.[6]

Operational Plan: Handling, Storage, and Spill Procedures

Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of vapors.[6][8]

  • Ensure that eyewash stations and safety showers are readily accessible.[8][11]

Safe Handling Practices:

  • Avoid direct contact with skin and eyes.[8][10]

  • Do not breathe dust or vapors.[3][8]

  • Wash hands thoroughly after handling.[8][10]

  • Do not eat, drink, or smoke when using this product.[3][10]

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][10][11]

  • Store refrigerated, under -20°C for long-term storage.[4][11]

  • Store locked up.[3][10]

  • Keep away from strong oxidizing agents.[1][10][11]

Spill Procedures:

  • Small Spills:

    • Wear appropriate PPE.

    • Sweep up the solid material, avoiding dust formation, and shovel it into a suitable container for disposal.[11]

    • Clean the spill area with soap and water.[8]

  • Large Spills:

    • Evacuate the area immediately.[8]

    • Do not attempt to clean up large spills without proper training and equipment.[8]

    • Contact your institution's environmental health and safety department.[8]

First Aid Measures

Immediate medical attention is required in case of exposure.

Exposure RouteFirst Aid Procedure
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[1][2]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. Get medical attention.[1][2]
Inhalation Remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration. Get medical attention.[1][2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Get medical attention.[1][2][5]

Disposal Plan

All waste materials, including the chemical itself, contaminated absorbents, and disposable PPE, must be treated as hazardous waste.

  • Waste Segregation: Collect waste in a dedicated, properly labeled, and sealed container. Do not mix with other waste streams.[6]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][3]

G Workflow for Handling this compound cluster_prep cluster_handling cluster_storage cluster_disposal prep Preparation handling Handling prep->handling storage Storage handling->storage spill Spill/Exposure handling->spill disposal Disposal handling->disposal storage->handling first_aid Administer First Aid & Seek Medical Attention spill->first_aid spill_response Follow Spill Protocol: - Evacuate (Large Spill) - Contain & Clean (Small Spill) spill->spill_response ppe Wear Appropriate PPE: - Goggles/Face Shield - Nitrile/Butyl Gloves - Lab Coat - Closed-toe Shoes controls Use Engineering Controls: - Fume Hood - Eyewash/Shower Station safe_handling Follow Safe Practices: - Avoid Contact - Avoid Inhalation - Wash Hands storage_cond Storage Conditions: - Tightly Sealed - Cool, Dry, Ventilated - Refrigerated/Frozen - Away from Oxidizers spill_response->disposal waste Collect in Labeled, Sealed Hazardous Waste Container

Caption: Logical workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.